Tribendimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOGKHKNQYULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894077 | |
| Record name | Tribendimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115103-15-6 | |
| Record name | Tribendimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribendimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribendimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBENDIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tribendimidine's Neuromuscular Assault: An In-Depth Guide to its Mechanism of Action Against Nematodes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribendimidine, a broad-spectrum anthelmintic, exerts its paralytic effects on nematodes primarily by acting as an agonist on nicotinic acetylcholine receptors (nAChRs), crucial components of the neuromuscular system. This leads to prolonged muscle depolarization and spastic paralysis, ultimately resulting in the expulsion of the parasite. While its general mechanism is established, the specific nAChR subtype targeted by this compound appears to differ between the model organism Caenorhabditis elegans and parasitic nematodes. In C. elegans, this compound preferentially activates the L-subtype nAChR, the same target as levamisole and pyrantel. However, in parasitic species such as Ascaris suum and Oesophagostomum dentatum, evidence points towards a selective agonism of the B-subtype nAChR. This distinction is critical for understanding potential cross-resistance and for the strategic use of this compound in control programs. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Agonism of Nicotinic Acetylcholine Receptors
This compound's primary mode of action is the activation of ligand-gated ion channels, specifically nAChRs, located on the muscle cells of nematodes.[1][2] This agonistic binding mimics the effect of the natural neurotransmitter, acetylcholine, but with a crucial difference: this compound induces a sustained depolarization of the muscle cell membrane.[2] This prolonged depolarization leads to spastic paralysis, rendering the worm unable to maintain its position within the host's gastrointestinal tract, leading to its expulsion.[2]
While the general mechanism is clear, the specific subtype of nAChR that this compound targets has been a subject of investigation, with findings varying between different nematode species.
The L-Subtype nAChR Agonist Hypothesis in C. elegans
-
Cross-resistance: C. elegans mutants resistant to levamisole were also found to be resistant to this compound.
-
Genetic linkage: Genetic screening of this compound-resistant C. elegans mutants identified mutations in the same genes that confer resistance to levamisole.
These findings in C. elegans suggest that where resistance to levamisole or pyrantel exists, this compound may not be a viable alternative.
The B-Subtype nAChR Agonist Evidence in Parasitic Nematodes
In contrast to the findings in C. elegans, research on parasitic nematodes has revealed a different nAChR subtype preference. Electrophysiological and muscle contraction assays on the parasitic nematode Ascaris suum demonstrated that this compound is a more selective agonist for the B-subtype of nAChR. Further studies on Oesophagostomum dentatum also support the notion that this compound can activate a different population of nAChRs than levamisole. This is a significant finding, as it suggests that this compound could be effective against nematode populations that have developed resistance to levamisole.
The differing subtype selectivity may also explain the broader spectrum of activity observed for this compound compared to other cholinergic anthelmintics.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the efficacy and mechanism of this compound.
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Nematode Species | Larval/Adult Stage | Assay Type | Compound | IC50 (µg/ml) | Reference |
| Heligmosomoides bakeri | Third-stage larvae | - | This compound | ≤ 5 | |
| Heligmosomoides bakeri | Adults | - | This compound | ≤ 5 | |
| Ancylostoma ceylanicum | Third-stage larvae | - | This compound | < 0.5 | |
| Ancylostoma ceylanicum | Adults | - | This compound | > 88 | |
| Ancylostoma ceylanicum | Third-stage larvae | - | dADT | < 0.5 | |
| Ancylostoma ceylanicum | Adults | - | dADT | > 88 | |
| Caenorhabditis elegans | - | Toxicity Assay | This compound | 54.4 (LC50) |
Table 2: In Vivo Efficacy of this compound and its Metabolites
| Host Animal | Nematode Species | Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| Mice | Heligmosomoides bakeri | This compound | 2 (oral) | 100 | |
| Mice | Heligmosomoides bakeri | AdADT | - | 42.9 | |
| Hamsters | Ancylostoma ceylanicum | This compound | 10 (oral) | 74.8 | |
| Hamsters | Ancylostoma ceylanicum | dADT | 10 (oral) | 87.4 | |
| Hamsters | Ancylostoma ceylanicum | AdADT | 10 (oral) | 57.9 | |
| Rats | Clonorchis sinensis | This compound | 150 | 99.1 | |
| Hamsters | Opisthorchis viverrini | This compound | 400 | - |
Table 3: Electrophysiological and Receptor Binding Data
| Preparation | Agonist | Parameter | Value | Reference |
| Ascaris suum muscle | This compound | EC50 (depolarization) | 0.83 µM | |
| O. dentatum nAChR (Ode(29–63)) expressed in Xenopus oocytes | Pyrantel | EC50 | < Acetylcholine EC50 | |
| O. dentatum nAChR (Ode(29–63)) expressed in Xenopus oocytes | This compound | EC50 | < Acetylcholine EC50 | |
| O. dentatum nAChR (Ode(29–63–8–38)) expressed in Xenopus oocytes | This compound | EC50 | < Levamisole and Acetylcholine EC50 |
Experimental Protocols
Electrophysiology on Ascaris suum Body Muscle
Objective: To measure the effect of this compound on the membrane potential of nematode muscle cells.
Methodology:
-
Dissect Ascaris suum to expose the somatic muscle cells.
-
Use a two-micropipette current-clamp technique to record the membrane potential from a single muscle cell.
-
One micropipette is used to record the membrane potential (V) and the other to inject a hyperpolarizing current (e.g., 40 nA for 500 ms at 0.3 Hz) to measure input resistance.
-
A microperfusion pipette is positioned near the impaled cell to apply and wash off drugs.
-
Record a stable baseline membrane potential before applying this compound at various concentrations (e.g., 0.03 µM and higher).
-
Apply the drug for a defined period (e.g., 10 seconds) and record the change in membrane potential.
-
To test for antagonism, co-apply this compound with a known nAChR antagonist like mecamylamine.
-
Analyze the data to determine the concentration-response characteristics, including the EC50 value.
Muscle Contraction Assay on Ascaris suum
Objective: To quantify the contractile response of nematode muscle to this compound.
Methodology:
-
Prepare muscle strips from Ascaris suum.
-
Mount the muscle strips in an organ bath containing a physiological saline solution.
-
Connect one end of the muscle strip to a force transducer to measure isometric contractions.
-
Allow the muscle to equilibrate and establish a stable baseline tension.
-
Add this compound to the organ bath at increasing concentrations.
-
Record the resulting muscle contraction.
-
To investigate the receptor subtype, pre-incubate the muscle strip with selective antagonists for different nAChR subtypes before adding this compound.
-
Analyze the dose-response curves to determine the potency and efficacy of this compound in inducing muscle contraction.
Larval Migration Inhibition (LMI) Assay
Objective: To assess the inhibitory effect of this compound on the motility of nematode larvae.
Methodology:
-
Culture nematode eggs to obtain third-stage larvae (L3).
-
Prepare a 96-well plate with a sieve at the bottom of each well.
-
Add a known number of L3 larvae to each well containing different concentrations of this compound or control solutions.
-
Incubate the plate for a specific period (e.g., 24 hours) at an appropriate temperature.
-
After incubation, count the number of larvae that have migrated through the sieve into a collection plate.
-
Calculate the percentage of inhibition of migration for each drug concentration compared to the control.
-
Determine the IC50 value, the concentration of the drug that inhibits 50% of larval migration.
In Vivo Efficacy Studies in Rodent Models
Objective: To evaluate the anthelmintic efficacy of this compound in an infected animal model.
Methodology:
-
Infect rodents (e.g., mice or hamsters) with a known number of infective nematode larvae (e.g., Heligmosomoides bakeri or Ancylostoma ceylanicum).
-
After a pre-patent period to allow the infection to establish, treat the animals with a single oral dose of this compound, its metabolites, or a vehicle control.
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After a set period post-treatment (e.g., 3 days), euthanize the animals.
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Harvest the adult worms from the gastrointestinal tract.
-
Count the number of worms in the treated and control groups.
-
Calculate the worm burden reduction as the percentage difference in the mean number of worms between the treated and control groups.
Visualizing the Mechanism of Action
Signaling Pathways
Caption: Proposed signaling pathway for L-subtype nAChR agonism by this compound in C. elegans.
Caption: Proposed signaling pathway for B-subtype nAChR agonism by this compound in parasitic nematodes.
Experimental Workflows
References
Tribendimidine: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribendimidine, a broad-spectrum anthelmintic agent, has demonstrated significant efficacy against a range of human and animal parasites. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for researchers and professionals in drug development. This document outlines a plausible synthetic route, details key chemical characteristics, and provides established experimental protocols for their determination. Furthermore, it includes visualizations of the synthetic workflow and the drug's proposed mechanism of action to facilitate a comprehensive understanding of this important therapeutic agent.
Chemical Properties of this compound
This compound, with the IUPAC name N,N'-bis(4-(1-dimethylamino)ethylideneaminophenyl)-1,4-phenylenedimethylidyneamine, is a symmetrical molecule containing both imine and amidine functionalities. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₈H₃₂N₆ | [1] |
| Molar Mass | 452.606 g/mol | [1] |
| Appearance | Not specified in literature; likely a solid at room temperature. | - |
| Solubility | Soluble in DMSO.[2] | [2] |
| Predicted logP | 4.5 - 5.5 | Computational Prediction |
| Predicted pKa | Basic pKa: 8.5 - 9.5 (for the dimethylamino group) | Computational Prediction |
Note: Predicted values are based on computational models and should be confirmed by experimental determination.
Synthesis of this compound
A proposed synthetic pathway is the reaction of terephthaldehyde with two equivalents of a pre-formed amino-functionalized amidine, N,N-dimethyl-N'-(4-aminophenyl)acetamidine.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reaction types involved in the proposed synthesis of this compound. These should be adapted and optimized for the specific substrates.
This protocol is adapted from general procedures for the synthesis of acetamidines from primary amines and N,N-dimethylacetamide dimethyl acetal.
Materials:
-
4-Nitroaniline (starting material for the precursor)
-
N,N-Dimethylacetamide dimethyl acetal
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Dimethylamine (e.g., 2 M solution in THF)
-
Reducing agent (e.g., H₂ gas, Palladium on carbon)
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Amidine Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitroaniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Add N,N-dimethylacetamide dimethyl acetal (1.1 to 1.5 equivalents).
-
Add excess dimethylamine (2.0 to 3.0 equivalents) to suppress the formation of imidate ester byproducts.
-
Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude N,N-dimethyl-N'-(4-nitrophenyl)acetamidine can be purified by column chromatography or recrystallization.
-
-
Nitro Group Reduction:
-
Dissolve the purified N,N-dimethyl-N'-(4-nitrophenyl)acetamidine in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N,N-dimethyl-N'-(4-aminophenyl)acetamidine.
-
This protocol is a general procedure for the condensation of a primary amine with an aldehyde to form an imine.
Materials:
-
N,N-dimethyl-N'-(4-aminophenyl)acetamidine (from the previous step)
-
Terephthaldehyde
-
Anhydrous solvent (e.g., Methanol, Ethanol, or a non-polar solvent like Toluene with azeotropic removal of water)
-
Anhydrous magnesium sulfate or molecular sieves (optional, as a dehydrating agent)
-
Acid or base catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve terephthaldehyde (1.0 equivalent) in the chosen anhydrous solvent.
-
Add N,N-dimethyl-N'-(4-aminophenyl)acetamidine (2.0-2.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of an acid or base. For reactions in non-polar solvents, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture may be cooled to induce precipitation of the product, or the solvent can be removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Determination of Chemical Properties: Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.[3]
Materials and Equipment:
-
This compound sample
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Standardized 0.1 M Hydrochloric acid (HCl)
-
Standardized 0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent may be used, and its effect on the pKa should be noted.
-
Titration Setup:
-
Place 20 mL of the this compound solution into a reaction vessel on a magnetic stirrer.
-
Add KCl solution to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
-
Titration:
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).
-
Continue the titration until the pH reaches 12-12.5.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized.
-
Perform the titration in triplicate to ensure reproducibility.
-
Protocol for logP Determination by HPLC
This method estimates the octanol-water partition coefficient (logP) based on the retention time of the compound on a reverse-phase HPLC column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
This compound sample
-
1-Octanol
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol (HPLC grade)
-
A set of reference compounds with known logP values
Procedure:
-
Preparation of Phases:
-
Saturate the phosphate buffer (pH 7.4) with 1-octanol.
-
Saturate 1-octanol with the phosphate buffer.
-
Allow the phases to separate for 24 hours.
-
-
Calibration Curve:
-
Prepare solutions of the reference compounds in a suitable solvent.
-
Inject each reference compound onto the HPLC column and record its retention time.
-
Plot the logarithm of the retention factor (k') versus the known logP values of the reference compounds to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.
-
-
Sample Analysis:
-
Prepare a solution of this compound in the same solvent used for the reference compounds.
-
Inject the this compound solution onto the HPLC column under the same conditions and record its retention time.
-
-
logP Calculation:
-
Calculate the retention factor (k') for this compound.
-
Using the calibration curve, determine the logP value of this compound corresponding to its retention factor.
-
Mechanism of Action
This compound exerts its anthelmintic effect by acting as a nicotinic acetylcholine receptor (nAChR) agonist. This leads to spastic paralysis of the parasitic worms, causing them to be expelled from the host.
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
This compound binds to and activates the L-type nicotinic acetylcholine receptors on the muscle cells of the parasite. This binding mimics the action of the natural neurotransmitter, acetylcholine, but leads to a sustained and prolonged depolarization of the muscle cell membrane. This persistent depolarization results in an influx of calcium ions, causing spastic paralysis of the worm. The paralyzed worm is unable to maintain its position within the host and is subsequently expelled.
Conclusion
This technical guide provides a foundational understanding of the synthesis and key chemical properties of this compound. The proposed synthetic route offers a viable pathway for its laboratory-scale preparation, and the detailed experimental protocols for determining its physicochemical properties are essential for quality control and further formulation development. A thorough understanding of these aspects, coupled with the knowledge of its mechanism of action, is critical for the ongoing research and development of this compound as a vital anthelmintic agent. It is important to note that the predicted values for logP and pKa should be experimentally verified to ensure accuracy for any drug development program.
References
Tribendimidine: A Technical Guide to Its Discovery, Mechanism, and Clinical Development
Executive Summary
Tribendimidine is a broad-spectrum anthelmintic agent developed in the People's Republic of China. First synthesized in the mid-1980s at the National Institute of Parasitic Diseases (IPD) in Shanghai, it represents one of the few new anthelmintics to reach clinical use in the past three decades.[1][2] Following extensive preclinical and clinical evaluation, it was approved by the China State Food and Drug Administration in 2004 for the treatment of soil-transmitted helminthiasis.[2][3] this compound demonstrates high efficacy against major intestinal nematodes, including hookworms and Ascaris lumbricoides, and has shown significant activity against other parasites like Strongyloides stercoralis, Taenia spp., and the liver flukes Opisthorchis viverrini and Clonorchis sinensis.[1] Its mechanism of action involves agonizing the L-type nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms, leading to spastic paralysis and subsequent expulsion from the host. This guide provides a comprehensive overview of the history, mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound for an audience of researchers and drug development professionals.
Discovery and History
The development of this compound was a multi-decade effort initiated by Chinese scientists to address the significant public health burden of parasitic worm infections.
-
1980s: this compound was first synthesized at the National Institute of Parasitic Diseases in Shanghai. It emerged from a research program focused on developing novel, safe, and effective anthelmintic agents.
-
Preclinical Studies: Extensive laboratory studies throughout the late 1980s and 1990s established its high efficacy in various animal models. It proved effective against Nippostrongylus braziliensis in rats, Necator americanus in hamsters, and Ancylostoma caninum in dogs.
-
2004: After successful clinical trials demonstrated its safety and efficacy in humans, this compound was officially approved for human use in China.
-
Post-2005: Further clinical investigations, including Phase IV trials, have confirmed its broad-spectrum activity and explored its use against a wider range of helminths, including trematodes and cestodes.
Below is a logical workflow illustrating the key phases of this compound's development.
References
- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. sciencedaily.com [sciencedaily.com]
Tribendimidine: A Technical Guide to its Anthelmintic Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tribendimidine is a broad-spectrum anthelmintic agent developed in China that has demonstrated significant efficacy against a range of human and animal helminths. Initially approved for the treatment of soil-transmitted helminthiasis, its clinical and laboratory investigations have revealed a wider spectrum of activity, including notable efficacy against certain food-borne trematodes and cestodes. Its primary mechanism of action involves agonistic activity on nematode nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and expulsion of the parasite. This document provides a comprehensive overview of the anthelmintic spectrum and efficacy of this compound, details common experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through diagrams.
Anthelmintic Spectrum and Efficacy
This compound exhibits a broad spectrum of activity, with high efficacy against several major soil-transmitted helminths (STHs) and promising results against various trematodes and cestodes. It is a derivative of amidantel and was first synthesized at the National Institute of Parasitic Diseases in Shanghai in the mid-1980s[1][2].
Efficacy against Nematodes (Roundworms)
This compound has been extensively studied for its efficacy against STHs. It is particularly effective against Ascaris lumbricoides and hookworms (Necator americanus and Ancylostoma duodenale), often showing superior or comparable efficacy to the standard-of-care benzimidazoles like albendazole[1][2]. Its efficacy against Trichuris trichiura is generally low[3]. Promising results have also been observed for Strongyloides stercoralis and Enterobius vermicularis.
Table 1: Efficacy of this compound against Soil-Transmitted Helminths and Other Nematodes in Humans
| Helminth Species | Dosage | Cure Rate (CR %) | Egg Reduction Rate (ERR %) | Reference |
| Ascaris lumbricoides | 300 mg, single dose | 96.0% | - | |
| Ascaris lumbricoides | 200 mg (children) / 400 mg (adults), single dose | 90.1 - 95.0% | >95% | |
| Ascaris lumbricoides | 400 mg, single dose | 28.6% | 66.9 - 79.5% | |
| Hookworm (N. americanus / A. duodenale) | 400 mg, single dose | 85.7 - 89.8% | - | |
| Hookworm | 200 mg (children) / 400 mg (adults), single dose | 82.0 - 88.4% | >95% | |
| Hookworm | 400 mg, single dose | 77.8% | >95% | |
| Hookworm | 400 mg, single dose | 53.1% | 92.2% | |
| Trichuris trichiura | 200 mg (children) / 400 mg (adults), single dose | 23.9 - 36.8% | Low | |
| Trichuris trichiura | 400 mg, single dose | 23.1% | 77.8% | |
| Enterobius vermicularis | 200 mg, single dose (children) | 81.6% | - | |
| Enterobius vermicularis | 200 mg, two doses on consecutive days | 97.1% | - | |
| Strongyloides stercoralis | 400 mg, single dose | 36.4% - 54.5% | - |
Note: Efficacy can vary based on infection intensity and diagnostic methods used.
Efficacy against Trematodes (Flukes)
This compound has emerged as a promising treatment for infections caused by food-borne trematodes, particularly liver flukes of the Opisthorchiidae family. It shows efficacy comparable to praziquantel for Clonorchis sinensis and Opisthorchis viverrini, often with a better safety profile. However, it is reported to be ineffective against Schistosoma mansoni and Fasciola hepatica.
Table 2: Efficacy of this compound against Food-Borne Trematodes
| Helminth Species | Host | Dosage | Cure Rate (CR %) / Worm Burden Reduction (WBR %) | Egg Reduction Rate (ERR %) | Reference |
| Clonorchis sinensis | Human | 400 mg, single dose | 44% | 97.6 - 98.8% | |
| Clonorchis sinensis | Human | 400 mg daily for 3 days | 58% | 97.6 - 98.8% | |
| Clonorchis sinensis | Human | 400 mg, single dose | 50% | >95% | |
| Clonorchis sinensis | Rat | 150 mg/kg, single dose | 99.1% (WBR) | - | |
| Opisthorchis viverrini | Human | 100 mg, single dose | 77.3 - 98.9% | 99.1 - 99.7% | |
| Opisthorchis viverrini | Human | 400 mg, single dose | 91.5% | 99.9% | |
| Opisthorchis viverrini | Human | 200 mg (children) / 400 mg (adults), single dose | 70.0% | - | |
| Opisthorchis viverrini | Hamster | 400 mg/kg, single dose | 95.7% (WBR) | - |
Efficacy against Cestodes (Tapeworms)
Initial clinical investigations suggest that this compound possesses activity against Taenia species, although the data is less extensive compared to its effects on nematodes and trematodes.
Table 3: Efficacy of this compound against Cestodes
| Helminth Species | Host | Dosage | Cure Rate (CR %) | Reference |
| Taenia spp. | Human | 400 mg, single dose | 53.3% - 66.7% |
Mechanism of Action
This compound functions as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes. It is a prodrug that is rapidly metabolized into its active form, deacetylated amidantel (dADT).
The mechanism proceeds as follows:
-
Binding to nAChRs: The active metabolite of this compound binds to and activates nAChRs on the parasite's muscle cell membrane.
-
Ion Channel Opening: This binding mimics the action of the neurotransmitter acetylcholine, causing the opening of non-selective cation channels.
-
Sustained Depolarization: The influx of cations leads to a sustained depolarization of the muscle cell membrane.
-
Spastic Paralysis: This prolonged state of excitation results in irreversible spastic paralysis of the worm.
-
Expulsion: The paralyzed parasite is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.
Studies in C. elegans identified this compound as an L-type nAChR agonist, similar to levamisole and pyrantel. However, research on the parasitic nematode Ascaris suum suggests it is a B-subtype selective nicotinic agonist, indicating that its precise receptor subtype interaction may vary across different parasite species.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized in vivo and in vitro experimental protocols.
In Vivo Clinical Efficacy Trials
A typical clinical trial to assess the efficacy and safety of this compound against soil-transmitted helminths follows a structured workflow.
Methodology Details:
-
Study Design: Randomized, single-blind, placebo-controlled trials are the gold standard to minimize bias. Open-label trials are also common, particularly for comparisons with an active comparator like albendazole.
-
Diagnostics: The Kato-Katz thick smear technique is the WHO-recommended method for the quantitative diagnosis of A. lumbricoides, T. trichiura, and hookworm infections. For an accurate diagnosis, multiple stool samples and multiple smears from each sample are often examined. For S. stercoralis, methods like the Baermann technique or Koga agar plate culture are required due to the low sensitivity of direct microscopy for larvae.
-
Outcome Measures:
-
Cure Rate (CR): The proportion of egg-positive individuals at baseline who become egg-negative at the follow-up assessment.
-
Egg Reduction Rate (ERR): Calculated as the percentage reduction in the geometric or arithmetic mean of eggs per gram of feces (EPG) from baseline to follow-up among all baseline-positive subjects. The formula is: ERR = (1 - (Mean EPG at Follow-up / Mean EPG at Baseline)) * 100%.
-
-
Safety Assessment: Adverse events are systematically recorded at predefined intervals (e.g., 3 and 24 hours) after treatment and graded by severity (e.g., mild, moderate, severe).
In Vitro Anthelmintic Assays
In vitro assays are crucial for initial screening, mechanism of action studies, and investigating drug resistance.
Methodology Details:
-
Parasite Stages: Assays can be performed on different life stages, such as infective third-stage larvae (L3) or adult worms recovered from animal models.
-
Assay Procedure:
-
Parasites are washed and placed in multi-well plates containing culture medium.
-
This compound, its metabolites, or control substances (e.g., levamisole, DMSO) are added at various concentrations.
-
Plates are incubated under controlled conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24-72 hours).
-
-
Viability Assessment: Parasite viability is typically assessed by scoring motility using a microscope. A common scale ranges from healthy/vigorous movement to complete immobility/death.
-
Outcome Measures: The results are often expressed as the 50% inhibitory concentration (IC₅₀) or 50% lethal concentration (LC₅₀), which is the drug concentration required to inhibit motility or kill 50% of the parasites, respectively.
Summary of Anthelmintic Activity
This compound's spectrum of activity makes it a valuable agent in the context of public health, particularly for mass drug administration programs where polyparasitism is common.
Conclusion
This compound is a potent, broad-spectrum anthelmintic with a well-characterized mechanism of action. Its high efficacy against major soil-transmitted helminths and key food-borne trematodes, combined with a favorable safety profile, positions it as a critical tool for the control of helminthiasis. Further research, particularly dose-optimization studies for trematode and cestode infections and investigation into its use in combination therapies, is warranted to fully leverage its therapeutic potential.
References
- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
Pharmacokinetics and Metabolism of Tribendimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribendimidine is a broad-spectrum anthelmintic agent with significant efficacy against a range of soil-transmitted helminths. As a prodrug, its in vivo activity is dependent on its metabolic conversion to the active metabolite, deacetylated amidantel (dADT). A thorough understanding of the pharmacokinetics and metabolism of this compound is paramount for optimizing its clinical use, ensuring safety, and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on human in vivo data. Detailed experimental protocols for the quantification of its metabolites are provided, and the metabolic pathway is visually represented. All quantitative data is summarized in structured tables for ease of comparison.
Introduction
This compound, developed in China, has demonstrated high cure rates against common intestinal nematodes such as Ascaris lumbricoides and hookworm.[1][2] It is considered a promising alternative to currently available anthelmintics, particularly in the context of emerging drug resistance.[3][4] this compound is a prodrug that is not detected in systemic circulation after oral administration.[5] It rapidly undergoes metabolism to form its active metabolite, deacetylated amidantel (dADT), and other byproducts. The anthelmintic activity of this compound is primarily attributed to dADT. This guide synthesizes the available scientific literature to provide a detailed resource on the pharmacokinetic profile and metabolic fate of this compound in vivo.
Pharmacokinetics of this compound and its Metabolites
Following oral administration, this compound is rapidly and completely broken down into its primary metabolites, p-(1-dimethylamino ethylimino) aniline (dADT) and terephthalaldehyde (TPAL). Consequently, pharmacokinetic studies focus on the quantification of dADT and its subsequent metabolites.
Absorption
The parent drug, this compound, is not absorbed systemically. Its primary active metabolite, dADT, is absorbed after the breakdown of the parent compound in the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) for dADT varies across different study populations and administered doses.
Distribution
Information on the tissue distribution of this compound and its metabolites in humans is limited. The apparent volume of distribution (Vd/F) of dADT has been reported in healthy Chinese volunteers.
Metabolism
This compound undergoes extensive and rapid metabolism. The metabolic pathway is initiated by the breakdown of this compound into dADT and TPAL. dADT is the active anthelmintic moiety. It is further metabolized, primarily through acetylation, to form acetylated dADT (adADT), which is considered inactive. TPAL is also rapidly metabolized to terephthalic acid (TPAC).
Excretion
The metabolites of this compound are primarily excreted in the urine. A significant portion of the administered dose is recovered in the urine as dADT and TPAC within 24 hours of administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound's metabolites, dADT and adADT, from various human studies.
Table 1: Pharmacokinetic Parameters of dADT in Humans Following a Single Oral Dose of this compound
| Population | Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) | Reference(s) |
| Healthy Chinese Volunteers (n=12) | 400 | 0.64 ± 0.27 | 4.20 ± 0.71 | 4.45 ± 1.81 (AUC∞) | 4.74 ± 1.80 | |
| Hookworm-infected Children (Côte d’Ivoire) | 100 | 0.666 | 1 | - | 3.8 | |
| Hookworm-infected Children (Côte d’Ivoire) | 200 | 0.850 | 3 | - | 3.7 | |
| Hookworm-infected Children (Côte d’Ivoire) | 400 | 1.689 | 2 | - | 3.7 | |
| O. viverrini-infected Patients (n=68) | 25-600 | Variable | 2-24 | Variable | - |
Table 2: Pharmacokinetic Parameters of adADT in Humans Following a Single Oral Dose of this compound
| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | Reference(s) |
| Hookworm-infected Children (Côte d’Ivoire) | 100 | 108 | 2 | |
| Hookworm-infected Children (Côte d’Ivoire) | 200 | 154 | 2 | |
| Hookworm-infected Children (Côte d’Ivoire) | 400 | 307 | 3 |
Note: Data are presented as mean ± SD where available.
Metabolism of this compound
The metabolic cascade of this compound is a critical aspect of its pharmacology. The prodrug design allows for the targeted release of the active compound following oral administration.
Metabolic Pathway
The biotransformation of this compound can be summarized in the following steps:
-
Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed to yield two molecules of p-(1-dimethylamino ethylimino) aniline (dADT) and one molecule of terephthalaldehyde (TPAL).
-
Acetylation of dADT: The active metabolite, dADT, is partially metabolized by N-acetyltransferases to form the inactive acetylated dADT (adADT).
-
Oxidation of TPAL: Terephthalaldehyde (TPAL) is rapidly oxidized to terephthalic acid (TPAC).
Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.
Study in Healthy Chinese Volunteers
-
Study Design: An open-label, single-dose study.
-
Subjects: 12 healthy Chinese volunteers.
-
Dosing: A single oral dose of 400 mg this compound enteric-coated tablets.
-
Sample Collection: Blood and urine samples were collected at scheduled time points.
-
Analytical Method:
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC).
-
Sample Preparation:
-
Plasma: Specific details on plasma sample preparation were not provided in the abstract.
-
Urine: Urine samples were analyzed for dADT and TPAC.
-
-
Quantification: dADT and TPAC were qualitatively and quantitatively analyzed.
-
Study in Hookworm-Infected Children in Côte d’Ivoire
-
Study Design: A dose-ranging study.
-
Subjects: School-aged children infected with hookworm.
-
Dosing: Single oral doses of 100 mg, 200 mg, or 400 mg of this compound.
-
Sample Collection: Dried blood spot (DBS) samples were collected up to 22 hours after treatment.
-
Analytical Method:
-
Instrumentation: A quantitative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay was used.
-
Sample Preparation:
-
Plasma and Blood: Protein precipitation.
-
DBS: Direct processing.
-
-
Detection: Multiple reaction monitoring (MRM) with electrospray ionization in positive mode. The transitions monitored were dADT: 178.3→133.1 m/z and adADT: 220.4→175.1 m/z.
-
Chromatography: A pentafluorophenyl (PFP) phase Kinetex analytical column (2.6 μm, 100 Å, 50 mm × 4.6 mm) with a 6-minute mobile phase gradient of ammonium acetate and acetonitrile was used.
-
Preclinical Pharmacokinetics
A significant gap in the current literature is the lack of comprehensive in vivo pharmacokinetic studies of this compound in common preclinical animal models such as rats, mice, and dogs. While some studies have investigated the in vivo efficacy of this compound in rodent models against various helminths, they have primarily focused on worm burden reduction and have not reported detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). This absence of preclinical ADME data presents a challenge for a complete understanding of the drug's disposition and for interspecies scaling to predict human pharmacokinetics. Drug development professionals should be aware of this data gap when evaluating this compound.
Discussion and Conclusion
The available data consistently demonstrate that this compound is a prodrug that is rapidly and extensively metabolized following oral administration. The pharmacokinetic profile is characterized by the systemic exposure to its active metabolite, dADT, and its inactive metabolite, adADT. The pharmacokinetic parameters of dADT show variability, which may be influenced by factors such as age, genetics (e.g., N-acetyltransferase status), and disease state.
The lack of comprehensive preclinical pharmacokinetic data is a notable limitation in the overall understanding of this compound's ADME properties. Future research should aim to fill this gap to facilitate a more robust preclinical to clinical translation.
References
- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations [agris.fao.org]
- 3. Pharmacometric Analysis of this compound Monotherapy and Combination Therapies To Achieve High Cure Rates in Patients with Hookworm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo efficacy of this compound and its metabolites alone and in combination against the hookworms Heligmosomoides bakeri and Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Tribendimidine Prodrug Activation and Active Metabolites: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribendimidine is a broad-spectrum anthelmintic agent, developed in China, with demonstrated high efficacy against a range of human parasites.[1][2] It is recognized as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the host to exert its therapeutic effect.[1][2] This technical guide provides a comprehensive overview of the activation of the this compound prodrug, its active metabolites, and the experimental methodologies employed to study these processes. The information is intended for researchers, scientists, and professionals involved in drug development and parasitology.
Mechanism of Prodrug Activation and Metabolic Pathway
Upon oral administration, this compound undergoes rapid and complete breakdown into two primary metabolites: p-(1-dimethylamino ethylimino) aniline (dADT) and terephthalaldehyde (TPAL).[1] This initial conversion is believed to occur in the gastrointestinal tract, influenced by the acidic environment and the activity of local enzymes and gut microbiota.
The primary active metabolite responsible for the anthelmintic activity of this compound is dADT. TPAL is considered inactive and is further metabolized to terephthalic acid (TPAC), which is then excreted. The active metabolite, dADT, is also subject to further metabolism, undergoing partial acetylation to form acetylated dADT (adADT). This acetylated form is considered to have marginal or no anthelmintic activity.
The metabolic cascade of this compound is crucial for its efficacy, and understanding this pathway is vital for optimizing its therapeutic use and for the development of new anthelmintic drugs.
References
Molecular Targets of Tribendimidine in Helminths: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribendimidine, a broad-spectrum anthelmintic developed in China, has demonstrated significant efficacy against a range of soil-transmitted helminths. This technical guide provides a comprehensive overview of the current understanding of its molecular targets in parasitic worms. The primary mechanism of action for this compound is the agonistic modulation of nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis of the parasite. This guide delves into the specific nAChR subtypes targeted by this compound, presenting quantitative data on its potency and differential effects compared to other cholinergic anthelmintics. Furthermore, it explores potential secondary targets, such as GABA-gated chloride channels, and outlines detailed experimental protocols for key methodologies used to investigate these molecular interactions. Diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex mechanisms underlying this compound's anthelmintic activity.
Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
The principal molecular targets of this compound in helminths are neuronal and muscle nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission and muscle function in nematodes.[1][2][3] this compound acts as a cholinergic agonist, meaning it mimics the action of the natural neurotransmitter, acetylcholine (ACh).[1][4] By binding to and activating nAChRs, this compound induces prolonged depolarization of the muscle cell membrane, leading to an influx of cations, sustained muscle contraction, and ultimately, spastic paralysis of the worm. This paralysis prevents the helminth from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.
Subtype Selectivity of this compound
Research indicates that this compound exhibits a degree of selectivity for different subtypes of nAChRs, which may explain its broader spectrum of activity and its effectiveness against some helminths that are resistant to other cholinergic anthelmintics like levamisole.
In the model nematode Caenorhabditis elegans, initial studies suggested that this compound, similar to levamisole and pyrantel, acts as an agonist of the L-type (levamisole-sensitive) nAChR. However, studies on parasitic nematodes have revealed a more complex interaction. In Ascaris suum, electrophysiological and muscle contraction assays have shown that this compound is more selective for the B-subtype of nAChR, which is less sensitive to levamisole. This differential selectivity is significant because it suggests that this compound can activate a different population of nAChRs than levamisole, potentially overcoming levamisole resistance.
Further evidence for this differential targeting comes from studies on levamisole-resistant isolates of Oesophagostomum dentatum. These studies demonstrated that this compound remains as active on levamisole-resistant isolates as on levamisole-sensitive isolates, supporting the hypothesis that the two drugs do not share the exact same primary molecular target.
Quantitative Analysis of this compound's Potency
The potency of this compound has been quantified in several studies, primarily through the determination of EC50 values (the concentration of a drug that gives half-maximal response).
| Helminth Species | Assay Type | Parameter | Value (µM) | Reference |
| Ascaris suum | Muscle Strip Contraction | EC50 | 0.2 | |
| Ascaris suum | Muscle Depolarization | EC50 | 0.83 | |
| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | Pyr/Tbd-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-UNC-38) | EC50 (this compound) | 1.9 | |
| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | ACh-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-ACR-8) | EC50 (this compound) | 1.1 | |
| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | Lev-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-ACR-8, Ode-UNC-38) | EC50 (this compound) | 0.8 | |
| Caenorhabditis elegans | Inhibition of Larval Development | IC50 | 18.4 µg/mL (~41 µM) | |
| Caenorhabditis elegans | Mortality | LC50 | 54.4 µg/mL (~122 µM) |
Table 1: Quantitative Potency of this compound on Helminth Preparations and Recombinant Receptors.
Potential Secondary Molecular Target: GABA-gated Chloride Channels
Some evidence suggests that this compound may have a secondary mechanism of action involving GABA-gated chloride channels. These channels are important inhibitory neurotransmitter receptors in nematodes. It has been proposed that by interacting with these channels, this compound could enhance the influx of chloride ions, leading to hyperpolarization of neuronal membranes and further contributing to the paralysis of the worm. However, direct electrophysiological evidence demonstrating the effect of this compound on GABA-gated chloride channels in helminths is currently lacking. Further research is required to validate this hypothesis and elucidate the significance of this potential secondary target.
Experimental Protocols
Electrophysiological Recording from Ascaris suum Muscle
Objective: To measure the effects of this compound on the membrane potential and conductance of Ascaris suum body wall muscle cells.
Methodology: Two-micropipette current-clamp technique.
-
Preparation of Ascaris suum Muscle Flap:
-
Obtain adult Ascaris suum from a local abattoir.
-
Dissect a section of the worm's body wall.
-
Pin the muscle flap, cuticle side down, in a recording chamber filled with physiological saline.
-
-
Micropipette Preparation:
-
Pull glass micropipettes to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
-
Intracellular Recording:
-
Impale a single muscle cell with two micropipettes. One pipette is used to record the membrane potential (Vm), and the other is used to inject current (I).
-
Monitor the resting membrane potential.
-
Apply hyperpolarizing current pulses to measure the input resistance of the cell.
-
-
Drug Application:
-
Dissolve this compound in the physiological saline to the desired concentrations.
-
Perfuse the muscle preparation with the this compound solution.
-
Record changes in membrane potential and input resistance.
-
-
Data Analysis:
-
Measure the change in membrane potential (depolarization) at different this compound concentrations.
-
Calculate the change in input conductance from the change in input resistance.
-
Plot the concentration-response curve and determine the EC50 value.
-
Xenopus Oocyte Expression System for nAChR Characterization
Objective: To express and characterize the pharmacological properties of specific helminth nAChR subtypes in response to this compound.
Methodology: Two-electrode voltage-clamp of Xenopus laevis oocytes expressing recombinant nAChRs.
-
Preparation of nAChR cRNA:
-
Isolate RNA from the target helminth species.
-
Reverse transcribe to cDNA.
-
Amplify the genes for the nAChR subunits of interest using PCR.
-
Clone the subunit cDNAs into an expression vector.
-
In vitro transcribe cRNA from the linearized plasmid DNA.
-
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes using collagenase treatment.
-
Inject the oocytes with the cRNA mixture of the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber perfused with standard oocyte saline.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply acetylcholine or this compound at various concentrations to the oocyte.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current responses to the maximum response.
-
Plot the concentration-response curve and determine the EC50 and Hill coefficient.
-
Proteomic Analysis of this compound-Treated Helminths
Objective: To identify proteins and signaling pathways in helminths that are altered in response to this compound treatment.
Methodology: Tandem Mass Tag (TMT) based quantitative proteomics.
-
Sample Preparation:
-
Culture the target helminth species in vitro.
-
Expose one group of worms to a sub-lethal concentration of this compound and a control group to the vehicle.
-
Harvest the worms and lyse them in a buffer containing detergents and protease inhibitors.
-
Extract proteins and determine the protein concentration.
-
-
Protein Digestion and TMT Labeling:
-
Reduce and alkylate the protein samples.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each sample (control and treated) with a different isobaric TMT tag.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Combine the labeled peptide samples.
-
Fractionate the peptide mixture using high-pH reverse-phase liquid chromatography.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of each protein in the control versus treated samples based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Conduct pathway analysis to determine the biological processes affected by this compound treatment.
-
Transcriptomic Analysis of this compound-Treated Helminths
Objective: To identify changes in gene expression in helminths following treatment with this compound.
Methodology: RNA-Sequencing (RNA-Seq).
-
Sample Preparation:
-
Culture the target helminth species and expose them to this compound as described for the proteomic analysis.
-
Harvest the worms and immediately homogenize in a lysis buffer containing a reagent to preserve RNA integrity.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the control and treated worm samples.
-
Assess the quality and quantity of the extracted RNA.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Add sequencing adapters to the cDNA fragments to create the sequencing library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome of the helminth species.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control.
-
Conduct gene ontology and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.
-
Signaling Pathways and Logical Relationships
Conclusion and Future Directions
This compound's primary molecular target in helminths is unequivocally the nicotinic acetylcholine receptor, where it acts as an agonist, leading to spastic paralysis. Its differential selectivity for nAChR subtypes compared to other cholinergic anthelmintics likely contributes to its broad-spectrum efficacy and its activity against some levamisole-resistant strains. While a potential secondary role for GABA-gated chloride channels has been proposed, this requires further experimental validation.
Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:
-
Comprehensive Quantitative Analysis: Determining the binding affinities (Kd) and inhibition constants (Ki) of this compound for a wider range of nAChR subtypes from various helminth species will provide a more detailed picture of its target profile.
-
Binding Site Identification: Utilizing techniques such as photoaffinity labeling and computational molecular docking will be crucial to pinpoint the precise binding site of this compound on the nAChR subunits. This knowledge can inform the design of new, more potent, and selective anthelmintics.
-
Proteomic and Transcriptomic Studies: The application of advanced proteomic and transcriptomic approaches to helminths treated with this compound will uncover the downstream cellular and molecular consequences of nAChR activation and may reveal novel resistance mechanisms.
-
Validation of Secondary Targets: Rigorous electrophysiological studies are necessary to confirm or refute the involvement of GABA-gated chloride channels in the anthelmintic activity of this compound.
A deeper understanding of the molecular targets and mechanisms of action of this compound will not only optimize its clinical use but also pave the way for the development of next-generation anthelmintics to combat the significant global health burden of helminth infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of this compound- and Derquantel-Sensitive nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of avermectin binding sites from Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
The Choline Bridge to Deworming: A Technical Guide to Tribendimidine Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribendimidine, a symmetrical diamidine derivative, represents a significant broad-spectrum anthelmintic agent with proven efficacy against a range of human and veterinary helminths. Developed in China, it has emerged as a valuable tool in the fight against soil-transmitted helminthiasis and certain trematode infections. This technical guide provides an in-depth analysis of this compound's mechanism of action, the structure-activity relationships (SAR) of its derivatives and metabolites, and detailed experimental protocols for its evaluation. By targeting the neuromuscular system of parasites, specifically the nicotinic acetylcholine receptors (nAChRs), this compound and its active metabolites induce spastic paralysis, leading to worm expulsion. This document consolidates quantitative efficacy data, outlines key experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in this critical area of anthelmintic therapy.
Mechanism of Action: Targeting the Parasite's Nervous System
This compound's primary mode of action is the disruption of neurotransmission in helminths by acting as a cholinergic agonist.[1][2] It specifically targets nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][3]
Binding of this compound to these receptors mimics the action of the natural neurotransmitter, acetylcholine, but with a crucial difference: it induces a prolonged and sustained depolarization of the muscle cell membrane.[3] This persistent depolarization leads to a state of spastic paralysis, where the worm's muscles are in a constant state of contraction. Consequently, the parasite is unable to maintain its position within the host, cannot feed, and is ultimately expelled from the body.
There is evidence suggesting that this compound may exhibit selectivity for different nAChR subtypes. Some studies in Caenorhabditis elegans suggest it acts as an L-subtype nAChR agonist, similar to levamisole and pyrantel. However, research on the parasitic nematode Ascaris suum indicates a greater selectivity for the B-subtype of nAChR, which may explain its efficacy against some levamisole-resistant parasites. This differential receptor affinity highlights the potential for this compound to overcome certain forms of anthelmintic resistance.
Furthermore, some evidence points to a dual mechanism of action in certain helminths, where this compound may also interact with GABA-gated chloride channels, further contributing to neuronal dysfunction and paralysis.
It is also important to note that this compound is a prodrug. After oral administration, it is metabolized into its active derivative, deacylated amidantel (dADT), which is primarily responsible for the anthelmintic effect.
Figure 1: Proposed signaling pathway of this compound in a parasite muscle cell.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study detailing a wide array of synthetic this compound analogs is not extensively available in the reviewed literature, analysis of this compound and its primary metabolites provides initial insights into the structural features crucial for anthelmintic activity.
This compound is a symmetrical molecule, a derivative of amidantel. Its conversion to the active metabolite, deacylated amidantel (dADT), appears to be a key step for its efficacy. The subsequent acetylation of dADT to form acetylated deacylated amidantel (AdADT) results in a significant reduction or loss of activity, suggesting that the primary amine group in dADT is important for receptor interaction.
The core structure, with its two phenyl rings linked by a central terephthalylidene bis-imine bridge and flanked by the N,N-dimethylethanimidamide groups, is evidently critical for its function as a cholinergic agonist. Modifications to this core structure would likely have a profound impact on its ability to bind to and activate the nAChR.
Further research focusing on the systematic modification of the following structural components is warranted to establish a detailed SAR:
-
The N,N-dimethylamino groups: Altering the alkyl substituents could influence both the pharmacokinetics and the binding affinity to the nAChR.
-
The central phenyl ring: Substitution on this ring could modulate the electronic properties and overall conformation of the molecule.
-
The imine linkages: Replacement or modification of these linkers would alter the flexibility and geometry of the molecule.
-
The terminal phenyl rings: Introduction of various substituents could impact lipophilicity, metabolic stability, and receptor interactions.
Quantitative Data on Anthelmintic Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its metabolites against various helminth species.
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Compound | Parasite Species | Stage | Assay | Efficacy Metric (IC50) | Reference |
| This compound | Heligmosomoides bakeri | Third-stage larvae | Motility | ≤ 5 µg/ml | |
| This compound | Heligmosomoides bakeri | Adult | Motility | ≤ 5 µg/ml | |
| This compound | Ancylostoma ceylanicum | Third-stage larvae | Motility | < 0.5 µg/ml | |
| This compound | Ancylostoma ceylanicum | Adult | Motility | > 88 µg/ml | |
| dADT | Heligmosomoides bakeri | Third-stage larvae | Motility | Comparable to this compound | |
| dADT | Heligmosomoides bakeri | Adult | Motility | Comparable to this compound | |
| dADT | Ancylostoma ceylanicum | Third-stage larvae | Motility | < 0.5 µg/ml | |
| dADT | Ancylostoma ceylanicum | Adult | Motility | > 88 µg/ml | |
| AdADT | Heligmosomoides bakeri | Not specified | Motility | No effect |
Table 2: In Vivo Efficacy of this compound and its Metabolites
| Compound | Parasite Species | Host | Dosing Regimen | Efficacy Metric | Reference |
| This compound | Heligmosomoides bakeri | Mouse | 2 mg/kg (single oral dose) | 100% worm elimination | |
| This compound | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 74.8% worm burden reduction | |
| This compound | Trichuris muris | Mouse | 3 oral doses | ED50: 6.5 mg/kg | |
| This compound | Clonorchis sinensis | Human | 400 mg (single oral dose) | 50% cure rate | |
| This compound | Hookworm | Human | 400 mg (single oral dose) | 77.8% cure rate | |
| dADT | Heligmosomoides bakeri | Mouse | Not specified | Comparable to this compound | |
| dADT | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 87.4% worm burden reduction | |
| dADT | Trichuris muris | Mouse | 3 oral doses | ED50: 15.1 mg/kg | |
| AdADT | Heligmosomoides bakeri | Mouse | 10 mg/kg (single oral dose) | 42.9% worm burden reduction | |
| AdADT | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 57.9% worm burden reduction |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anthelmintic activity of this compound and its derivatives.
In Vitro Larval Motility Assay
This assay assesses the effect of a compound on the motility of infective third-stage larvae (L3).
Materials:
-
96-well microtiter plates
-
Parasite larvae (e.g., Haemonchus contortus, Heligmosomoides bakeri)
-
Larval culture medium (e.g., RPMI-1640, LB medium)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control anthelmintic (e.g., levamisole, ivermectin)
-
Negative control (culture medium with solvent)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope or automated motility tracking system (e.g., WMicroTracker)
Procedure:
-
Prepare a suspension of L3 larvae in culture medium at a concentration of approximately 50-100 larvae per 100 µL.
-
Add 100 µL of the larval suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1%).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.
-
Assess larval motility at predetermined time points (e.g., 24, 48, 72 hours). Motility can be scored visually under an inverted microscope (e.g., on a scale of 0 = no movement to 3 = vigorous movement) or quantified using an automated tracking system.
-
Calculate the percentage of motility inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of larval motility) using appropriate software.
Figure 2: Workflow for the in vitro larval motility assay.
In Vitro Adult Worm Motility Assay
This assay evaluates the effect of a compound on the motility of adult helminths.
Materials:
-
Petri dishes or 24-well plates
-
Adult worms (e.g., Haemonchus contortus, Nippostrongylus brasiliensis)
-
Culture medium (e.g., PBS, RPMI-1640)
-
Test compounds dissolved in a suitable solvent
-
Positive control anthelmintic (e.g., albendazole, levamisole)
-
Negative control (culture medium with solvent)
-
Incubator (37°C)
-
Dissecting microscope
Procedure:
-
Collect adult worms from the appropriate organ of an infected host.
-
Wash the worms several times with pre-warmed culture medium to remove host debris.
-
Place a defined number of worms (e.g., 5-10) into each well of a 24-well plate or a small Petri dish containing pre-warmed culture medium.
-
Prepare dilutions of the test compounds and controls in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or controls.
-
Incubate the plates at 37°C.
-
Observe the motility of the worms under a dissecting microscope at various time points (e.g., 1, 2, 4, 6, 24 hours).
-
Record the time to paralysis (cessation of movement) and/or death for each worm.
-
Calculate the percentage of paralyzed or dead worms at each time point for each concentration.
In Vivo Efficacy in Rodent Models
This protocol describes a general procedure for assessing the in vivo efficacy of an anthelmintic compound in a rodent model of helminth infection.
Materials:
-
Rodents (e.g., mice, rats, hamsters)
-
Infective larvae or eggs of the target parasite (e.g., Heligmosomoides bakeri, Trichuris muris)
-
Test compound formulated for oral gavage
-
Vehicle control
-
Positive control anthelmintic
-
Gavage needles
-
Cages and animal care facilities
-
Dissection tools
-
Microscope
Procedure:
-
Infection: Infect a cohort of rodents with a known number of infective parasite stages (e.g., 200 L3 larvae of H. bakeri per mouse) via oral gavage.
-
Treatment: After the parasite has established a mature infection (typically 2-4 weeks post-infection), randomly assign the animals to treatment groups (test compound, vehicle control, positive control).
-
Administer the test compound, vehicle, or positive control to the respective groups via oral gavage. The dosing regimen can be a single dose or multiple doses over several days.
-
Necropsy and Worm Burden Determination: A set period after the final treatment (e.g., 7 days), euthanize the animals.
-
Dissect the relevant organ (e.g., small intestine for H. bakeri, cecum for T. muris).
-
Carefully collect, count, and record the number of adult worms present in each animal.
-
Data Analysis: Calculate the mean worm burden for each treatment group.
-
Determine the percentage of worm burden reduction for the test compound and positive control groups relative to the vehicle control group using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Calculate the ED50 and ED95 values (the effective dose that reduces the worm burden by 50% and 95%, respectively).
Figure 3: General workflow for in vivo anthelmintic efficacy testing in a rodent model.
Conclusion and Future Directions
This compound is a potent and broad-spectrum anthelmintic that acts as a cholinergic agonist, inducing spastic paralysis in helminths by targeting their nicotinic acetylcholine receptors. Its primary metabolite, dADT, is the main active moiety. While the available data provides a solid foundation for understanding its efficacy, a comprehensive structure-activity relationship study on a diverse library of this compound derivatives is a critical next step. Such studies, guided by the detailed experimental protocols outlined in this guide, will be instrumental in the rational design of new analogs with improved potency, a broader spectrum of activity, and the potential to overcome emerging drug resistance. The continued investigation of this compound and its derivatives holds significant promise for advancing the control and treatment of parasitic worm infections globally.
References
- 1. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 2. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Tribendimidine Against Parasitic Worms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the broad-spectrum anthelmintic agent, tribendimidine, against a range of parasitic worms. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated against various species of nematodes and trematodes, demonstrating a potent inhibitory effect on larval and adult stages. The following tables summarize the available quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50).
| Parasite Species | Life Cycle Stage | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| Heligmosomoides bakeri | Third-stage larvae (L3) | ≤ 5 | - | [1] |
| Heligmosomoides bakeri | Adult | ≤ 5 | - | [1] |
| Ancylostoma ceylanicum | Third-stage larvae (L3) | < 0.5 | - | [1] |
| Ancylostoma ceylanicum | Adult | > 88 | - | [1] |
| Clonorchis sinensis | Adult | 0.5 (causes rapid paralysis) | - | [2] |
| Opisthorchis felineus | Newly excysted metacercariae | - | 0.23 | |
| Opisthorchis felineus | Adult | - | 0.19 | |
| Strongyloides ratti | Third-stage larvae (L3) | 10-100 (lethal concentration) | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.
Experimental Protocols for In Vitro Anthelmintic Testing
The following section outlines a generalized methodology for assessing the in vitro activity of this compound against parasitic worms, synthesized from various published studies.
Parasite Collection and Preparation
Parasitic worms for in vitro assays are typically obtained from experimentally infected laboratory animals. The specific host and infection route depend on the parasite species being studied. For example, Heligmosomoides bakeri can be maintained in mice, while hamsters are a suitable model for Ancylostoma ceylanicum. Following necropsy of the host, adult worms are carefully collected from the relevant organs (e.g., intestines) and washed in a sterile buffered salt solution to remove host debris. Larval stages may be cultured from eggs isolated from host feces.
In Vitro Culture Conditions
The maintenance of parasitic worms in vitro requires specific culture media and environmental conditions to ensure their viability throughout the experiment. Commonly used basal media include Roswell Park Memorial Institute (RPMI)-1640, supplemented with serum (e.g., fetal bovine serum) and antibiotics to prevent bacterial contamination. The culture vessels, such as multi-well plates, are typically incubated at a physiologically relevant temperature (e.g., 37°C) in a humidified atmosphere, often with 5% CO2.
Drug Preparation and Application
This compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay. A solvent control (medium with the same concentration of DMSO used in the highest drug dilution) is essential to rule out any effects of the solvent on worm viability.
Assessment of Worm Viability
The primary method for assessing the in vitro efficacy of this compound is through the evaluation of worm motility. This is often done using a scoring system where the degree of movement is observed under a microscope at specific time points (e.g., 24, 48, 72 hours) after drug exposure. Scores can range from fully active to complete paralysis or death. The IC50 value is then calculated as the concentration of the drug that causes a 50% reduction in motility compared to the untreated control group. More advanced, automated systems that quantify worm movement are also available.
Visualizing Experimental Workflows and Mechanisms
General Workflow for In Vitro Anthelmintic Assay
The following diagram illustrates a typical workflow for an in vitro assay to determine the efficacy of an anthelmintic compound like this compound.
In Vitro Anthelmintic Assay Workflow
Proposed Mechanism of Action of this compound
This compound is understood to act as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of parasitic worms. This leads to spastic paralysis and subsequent expulsion of the parasite from the host.
References
- 1. The interactions of anthelmintic drugs with nicotinic receptors in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine-sensitive acetylcholine receptors are relevant pharmacological targets for the control of multidrug resistant parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribendimidine safety and toxicity profile in preclinical studies
Tribendimidine: A Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available information regarding the preclinical safety and toxicity profile of the anthelmintic drug this compound. Despite extensive searches of the scientific literature, specific quantitative data from pivotal preclinical toxicology studies, such as LD50 and No-Observed-Adverse-Effect Level (NOAEL) values, were not available in the public domain. It is presumed that this detailed information is contained within the original drug registration filings with Chinese regulatory authorities or in publications not indexed in readily accessible international databases. This guide, therefore, focuses on the known mechanistic aspects of the drug, general principles of preclinical toxicity testing relevant to this class of compound, and synthesizes the available safety information from published preclinical and clinical studies.
Introduction
This compound is a broad-spectrum anthelmintic agent developed in China, where it was approved for human use in 2004 following extensive preclinical and clinical studies[1][2][3]. It has demonstrated high efficacy against a range of soil-transmitted helminths, including Ascaris lumbricoides and hookworm[1][4]. The drug is considered to have a good safety profile, with clinical trials reporting only mild and transient side effects. This technical guide aims to provide a detailed overview of the preclinical safety and toxicity profile of this compound, drawing from the available scientific literature.
Mechanism of Action
This compound is a selective nicotinic acetylcholine receptor (nAChR) agonist. Its primary mechanism of action involves binding to the L-subtype of nAChRs on the muscle cells of susceptible nematodes. This binding mimics the action of acetylcholine but induces a prolonged and sustained depolarization of the muscle cell membrane. This leads to spastic paralysis of the worm, impairing its ability to maintain its position in the host's gastrointestinal tract, ultimately leading to its expulsion.
Preclinical Safety Assessment Workflow
A standard preclinical safety assessment for a new chemical entity like this compound would typically follow a tiered approach, as outlined in international guidelines (e.g., from the OECD and ICH). This involves a battery of in vitro and in vivo studies to characterize the potential toxicity of the drug.
Summary of Preclinical Toxicity Studies
While specific quantitative data are not publicly available, the following sections describe the types of studies that would have been conducted for this compound's regulatory approval.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animal population.
Table 1: Acute Toxicity of this compound (Illustrative)
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific LD50 values for this compound were not found in the reviewed literature. A 1988 Chinese publication mentions "Lethal Dose 50" in its MeSH terms, suggesting such studies were conducted.
Experimental Protocol: Acute Oral Toxicity (General)
-
Test System: Typically conducted in two rodent species (e.g., rats and mice), using both male and female animals.
-
Administration: The test substance is administered as a single dose via oral gavage.
-
Dosage: A range of doses is used to determine the dose-response relationship.
-
Observation Period: Animals are observed for a period of 14 days for clinical signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs (e.g., changes in behavior, appearance, and physiological functions), body weight changes, and gross pathological findings at necropsy.
Repeated-Dose Toxicity
These studies evaluate the effects of repeated exposure to the drug over different durations (subacute: 14-28 days; subchronic: 90 days; chronic: 6-12 months). The goal is to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Repeated-Dose Toxicity of this compound (Illustrative)
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | 90-day | Oral | Data not available | Data not available |
| Dog | 90-day | Oral | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific NOAEL values and target organs for this compound were not found in the reviewed literature.
Experimental Protocol: 90-Day Subchronic Oral Toxicity (General)
-
Test System: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Administration: The drug is administered daily via the intended clinical route (oral for this compound) for 90 consecutive days.
-
Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and high).
-
Endpoints: Comprehensive monitoring of clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.
Genotoxicity
Genotoxicity studies are performed to assess the potential of a drug to cause damage to genetic material. A standard battery of tests is typically employed.
Table 3: Genotoxicity of this compound (Illustrative)
| Assay | Test System | Metabolic Activation | Result |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium strains | With and without S9 | Data not available |
| In vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | With and without S9 | Data not available |
| In vivo Micronucleus Test | Rodent bone marrow | N/A | Data not available |
Note: This table is for illustrative purposes only, as specific results from genotoxicity assays for this compound were not found in the reviewed literature.
Experimental Protocol: Ames Test (General)
-
Principle: A bacterial reverse mutation assay that detects gene mutations.
-
Test System: Uses multiple strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Procedure: The bacterial strains are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control.
Reproductive and Developmental Toxicity (DART)
DART studies are designed to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 4: Reproductive and Developmental Toxicity of this compound (Illustrative)
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | Data not available |
| Embryo-Fetal Development (Teratogenicity) | Rat, Rabbit | Data not available |
| Pre- and Postnatal Development | Rat | Data not available |
Note: This table is for illustrative purposes only, as specific findings from DART studies for this compound were not found in the reviewed literature.
Experimental Protocol: Embryo-Fetal Development (Teratogenicity) Study (General)
-
Test System: Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).
-
Administration: The drug is administered to pregnant females during the period of major organogenesis.
-
Endpoints: Maternal toxicity, number of implantations, resorptions, and live/dead fetuses are recorded. Fetuses are examined for external, visceral, and skeletal malformations.
Conclusion
References
- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacometric Analysis of this compound Monotherapy and Combination Therapies To Achieve High Cure Rates in Patients with Hookworm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations [pubmed.ncbi.nlm.nih.gov]
- 4. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
Methodological & Application
Tribendimidine in Preclinical Models: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of the broad-spectrum anthelmintic, tribendimidine, in various animal models. It includes detailed data on efficacy, experimental protocols, and a visualization of its mechanism of action.
This compound, a derivative of amidantel, is a potent anthelmintic agent developed in China.[1] It has demonstrated significant efficacy against a wide range of nematodes and trematodes in laboratory studies and clinical trials.[2][3] This document summarizes key findings from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound against various helminth infections in different animal models.
Table 1: Efficacy of this compound Against Nematode Infections
| Parasite Species | Animal Model | Dosage (mg/kg) | Administration Route | Treatment Regimen | Worm Burden Reduction (%) | Reference(s) |
| Nippostrongylus braziliensis | Rat | - | - | - | High Efficacy | [2] |
| Necator americanus | Hamster | - | - | - | High Efficacy | [2] |
| Ancylostoma caninum | Dog | - | - | - | High Efficacy | |
| Toxocara canis | Dog | - | - | - | High Efficacy | |
| Syphacia mesocriceti | Mouse | - | - | - | High Efficacy | |
| Trichinella spiralis (adult) | Mouse | 6.25 | Oral | Single dose | 63.3 | |
| 12.5 | Oral | Single dose | 86.2 | |||
| 25 | Oral | Single dose | 98.5 | |||
| Trichinella spiralis (migrating larvae) | Mouse | 100 | Oral | Single dose | 64.4 | |
| 200 | Oral | Single dose | 89.6 | |||
| Heligmosomoides bakeri | Mouse | 2 | Oral | Single dose | 100 | |
| Ancylostoma ceylanicum | Hamster | 10 | Oral | Single dose | 74.8 |
Table 2: Efficacy of this compound Against Trematode Infections
| Parasite Species | Animal Model | Dosage (mg/kg) | Administration Route | Treatment Regimen | Worm Burden Reduction (%) | Reference(s) |
| Clonorchis sinensis | Rat | 75 | Oral | Single dose | 68.9 | |
| 150 | Oral | Single dose | 99.1 | |||
| Opisthorchis viverrini | Hamster | 200 | Oral | Single dose | 61.4 | |
| 400 | Oral | Single dose | 95.7 | |||
| Echinostoma caproni | Mouse | 200 | Oral | Single dose | 99.0 | |
| Fasciola hepatica | Rat | Up to 800 | Oral | Single dose | No Efficacy |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in rodent models.
Protocol 1: General Protocol for Anthelmintic Efficacy Testing in a Rodent Model of Intestinal Nematodiasis
This protocol outlines the essential steps for evaluating the in vivo efficacy of this compound against an intestinal nematode infection, such as Heligmosomoides bakeri in mice.
1. Animal Model and Infection:
-
Animal Species: Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Infection: Infect mice subcutaneously or orally with a standardized number of infective third-stage larvae (L3) of the chosen nematode species. The infective dose will depend on the parasite and should be determined from preliminary studies to establish a consistent infection.
-
Acclimatization: Allow a 7-10 day acclimatization period post-infection for the parasites to establish in the small intestine.
2. Drug Preparation and Administration:
-
Formulation: Prepare a homogenous suspension of this compound in a vehicle such as 7% Tween 80 and 3% ethanol in distilled water. The concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.
-
Administration: Administer the drug suspension orally using a ball-tipped gavage needle. Ensure proper restraint of the animal to prevent injury and ensure accurate delivery to the stomach.
3. Experimental Groups:
-
Control Group: Administer the vehicle only.
-
Treatment Group(s): Administer the prepared this compound suspension at the desired dosage(s).
-
Group Size: A minimum of 5-8 animals per group is recommended to ensure statistical power.
4. Efficacy Assessment (Worm Burden Reduction):
-
Necropsy: Euthanize the animals at a predetermined time point post-treatment (e.g., 3-7 days).
-
Worm Recovery: Carefully dissect the small intestine and place it in a petri dish containing saline. Longitudinally open the intestine to expose the lumen and gently scrape the mucosa to dislodge the worms.
-
Counting: Count the adult worms under a dissecting microscope.
-
Calculation of Efficacy: Calculate the percentage of worm burden reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Protocol 2: Efficacy Testing Against Liver Flukes (Clonorchis sinensis or Opisthorchis viverrini) in a Rodent Model
This protocol is adapted for liver fluke infections.
1. Animal Model and Infection:
-
Animal Species: Wistar rats or Syrian golden hamsters.
-
Infection: Infect animals orally with a standardized number of metacercariae of C. sinensis or O. viverrini.
-
Prepatent Period: Allow a 4-8 week period for the flukes to mature in the bile ducts.
2. Drug Administration:
-
Follow the same procedure for drug preparation and oral gavage as described in Protocol 1.
3. Efficacy Assessment:
-
Necropsy: Euthanize animals at a predetermined time post-treatment (e.g., 7-14 days).
-
Fluke Recovery: Carefully dissect the liver and gall bladder. The bile ducts can be flushed with saline to collect the flukes. The liver can also be pressed between two glass plates to locate and collect any remaining flukes.
-
Counting and Calculation: Count the recovered flukes and calculate the worm burden reduction as described in Protocol 1.
Visualizations
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
This compound's primary mechanism of action is as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of susceptible helminths. Specifically, in some parasitic nematodes, it has been shown to be more selective for the B-subtype of nAChRs. This interaction leads to prolonged depolarization of the muscle cell membrane, resulting in spastic paralysis of the worm. The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.
Caption: Mechanism of action of this compound.
Experimental Workflow for Anthelmintic Efficacy Testing
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of an anthelmintic drug like this compound.
Caption: General workflow for in vivo anthelmintic efficacy testing.
References
- 1. In vitro and in vivo efficacy of this compound and its metabolites alone and in combination against the hookworms Heligmosomoides bakeri and Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations [agris.fao.org]
- 3. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers | springermedizin.de [springermedizin.de]
Application Note: Quantification of Tribendimidine Metabolite (dADT) in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Tribendimidine is a broad-spectrum anthelmintic agent. Due to its rapid metabolism in vivo, direct quantification of the parent drug in biological matrices is not feasible. This compound is quickly and completely broken down into its primary active metabolite, p-(1-dimethylamino ethylimino) aniline (dADT), and terephthalaldehyde (TPAL).[1][2][3] Therefore, pharmacokinetic and bioequivalence studies of this compound rely on the accurate quantification of dADT. This application note details a robust RP-HPLC method for the determination of dADT in human plasma.
Method Summary
This method utilizes a C18 reverse-phase column with an isocratic mobile phase and UV detection for the quantification of dADT. An internal standard (IS) is used to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation step.
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions for dADT Analysis
| Parameter | Specification |
| HPLC System | Agilent HPLC system or equivalent |
| Detector | UV Detector |
| Column | Extend C18 (250 x 4.6 mm ID, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : Water : Triethylamine (35:35:30:0.2, v/v/v/v)[1][4] |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 249 nm |
| Internal Standard | Mirtazapine |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | 25°C (Ambient) |
Method Performance
The performance characteristics of the HPLC method for dADT quantification are summarized in Table 2. These parameters are essential for the validation of the analytical method.
Table 2: Method Validation Parameters for dADT Quantification
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Typically in the range of 10-20 ng/mL |
| Limit of Quantification (LOQ) | Typically in the range of 30-60 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Retention Time (dADT) | Approximately 6.8 min |
| Retention Time (Mirtazapine) | Approximately 8.5 min |
Note: The values for Linearity, LOD, LOQ, Precision, and Accuracy are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed according to regulatory guidelines.
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase: Prepare a solution of methanol, acetonitrile, water, and triethylamine in the ratio of 35:35:30:0.2 (v/v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
-
Stock Solution of dADT (100 µg/mL): Accurately weigh 10 mg of dADT reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions of dADT: Prepare a series of working standard solutions by serially diluting the stock solution with mobile phase to achieve concentrations ranging from 0.05 to 5.0 µg/mL.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Mirtazapine and dissolve in a 100 mL volumetric flask with methanol.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with mobile phase to achieve a final concentration of 5 µg/mL.
2. Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (5 µg/mL).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. Calibration Curve Preparation
-
To a series of microcentrifuge tubes, add 200 µL of blank human plasma.
-
Spike with the appropriate volume of each dADT working standard solution to create calibration standards with final concentrations of 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.
-
Add 50 µL of the IS working solution to each tube.
-
Proceed with the sample preparation steps as described above.
4. Chromatographic Analysis
-
Set up the HPLC system according to the conditions in Table 1.
-
Inject 20 µL of the prepared samples, calibration standards, and quality control samples.
-
Record the chromatograms and integrate the peak areas for dADT and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of dADT to the peak area of the IS against the concentration of dADT.
-
Determine the concentration of dADT in the unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for dADT quantification.
References
- 1. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ovid.com [ovid.com]
- 4. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers | springermedizin.de [springermedizin.de]
Application Note: Quantitative Analysis of Tribendimidine and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tribendimidine is a broad-spectrum anthelmintic prodrug developed in China, showing high efficacy against various nematodes and liver flukes.[1][2] Following oral administration, this compound is not detectable in the circulatory system as it rapidly and completely degrades into its primary metabolites.[2][3][4] The main active metabolite is deacetylated amidantel (dADT), which is further metabolized to a secondary, inactive metabolite, acetylated dADT (adADT). Another breakdown product, terephthalaldehyde (TPAL), is quickly oxidized to terephthalic acid (TPAC).
Given that the parent drug is transient, pharmacokinetic (PK) and exposure-response relationship studies rely on the accurate quantification of its primary active metabolite, dADT, and the secondary metabolite, adADT. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering high sensitivity, selectivity, and robustness for analyzing these metabolites in various biological matrices such as plasma, whole blood, and dried blood spots (DBS). This application note provides a detailed protocol for the LC-MS/MS analysis of dADT and adADT to support clinical and preclinical drug development.
Metabolic Pathway of this compound
After oral administration, this compound undergoes rapid degradation in the gastrointestinal tract due to low pH and/or enzymatic activity. The primary active metabolite, dADT, is absorbed and then partially metabolized into adADT. The other initial breakdown product, TPAL, is converted to TPAC and eliminated.
Experimental Protocols
This section details the procedures for sample preparation from different biological matrices and the instrumental conditions for LC-MS/MS analysis.
Sample Preparation
a) Plasma and Whole Blood Samples: Protein Precipitation
-
Allow frozen samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma or whole blood, add 200 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS injection.
b) Dried Blood Spot (DBS) Samples
-
Punch out a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a well of a 96-well plate.
-
Add 200 µL of an extraction solvent (e.g., acetonitrile/methanol mixture) containing the internal standard.
-
Seal the plate and shake for 60 minutes at room temperature.
-
Centrifuge the plate to separate the disc and debris.
-
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent or Shimadzu System |
| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (with 0.1% triethylamine) : Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10-20 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., API 3000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Source Temperature | 350°C |
| Nebulizer Pressure | 50 psi |
Results and Discussion
The described LC-MS/MS method is selective and sensitive for the quantification of dADT and adADT in biological matrices.
Quantitative Performance
The method has been validated for accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies.
Table 3: Summary of Quantitative Method Parameters
| Parameter | dADT | adADT | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 178.3 | 220.4 | |
| Product Ion (m/z) | 133.1 | 175.1 | |
| Analytical Range (Plasma) | 1-1000 ng/mL | 1-1000 ng/mL | |
| Analytical Range (DBS) | 10-2000 ng/mL | 10-2000 ng/mL | |
| LLOQ (Lower Limit of Quantification) | 3 ng/mL | 1 ng/mL | |
| Recovery | 70-90% | 70-90% | |
| Inter/Intra-assay Deviation | ≤12.2% | ≤12.2% | |
| Stability (Autosampler, 10°C) | 72 hours | 72 hours |
| Stability (Freeze/Thaw, 3 cycles) | Stable | Stable | |
Pharmacokinetic Data
Analysis of samples from human volunteers provides key pharmacokinetic parameters for the active metabolite dADT.
Table 4: Pharmacokinetic Parameters of dADT in Healthy Volunteers (400 mg dose)
| Parameter | Mean Value (± SD) | Reference |
|---|---|---|
| Cmax (Maximum Concentration) | 0.64 ± 0.27 µg/mL | |
| tmax (Time to Cmax) | 4.20 ± 0.71 h | |
| t½ (Elimination Half-life) | 4.74 ± 1.80 h |
| AUC₀₋₂₄ (Area Under the Curve) | 4.29 ± 1.88 µg·mL⁻¹·h | |
Analytical Workflow
The overall process from sample acquisition to final data analysis follows a standardized workflow to ensure data integrity and reproducibility.
Conclusion
This application note outlines a validated and robust LC-MS/MS method for the simultaneous quantification of this compound's primary active metabolite, dADT, and its secondary metabolite, adADT, in various biological matrices. The protocol, involving simple protein precipitation or DBS extraction followed by rapid chromatographic separation and sensitive mass spectrometric detection, is highly suitable for high-throughput analysis. The method demonstrates excellent accuracy, precision, and stability, making it a reliable tool for researchers and drug development professionals conducting pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. Population Pharmacokinetics and Exposure-Response Analysis of this compound To Improve Treatment for Children with Hookworm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Single-Ascending-Dose Pharmacokinetic Study of this compound in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Helminths to Tribendimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribendimidine is a broad-spectrum anthelmintic agent developed in China, demonstrating significant efficacy against a range of human and veterinary helminth infections, including hookworm, roundworm, and pinworm.[1] It is a symmetrical diamidine derivative of amidantel.[1] Understanding the in vitro susceptibility of various helminth species to this compound is crucial for drug efficacy studies, resistance monitoring, and the development of new anthelmintic therapies. These application notes provide detailed protocols for assessing the in vitro activity of this compound against different life stages of helminths.
This compound is a prodrug that is metabolized in the host to its active forms, primarily deacetylated amidantel (dADT).[2] Both the parent compound and its metabolites exhibit anthelmintic properties.[1][2] The primary mechanism of action of this compound is as a nicotinic acetylcholine receptor (nAChR) agonist. Specifically, it is suggested to be an L-subtype nAChR agonist, similar to levamisole and pyrantel. This agonistic activity leads to prolonged depolarization of the muscle cell membranes in the worms, resulting in spastic paralysis and subsequent expulsion from the host.
Data Presentation: In Vitro Efficacy of this compound and its Metabolites
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its primary active metabolite, deacetylated amidantel (dADT), against various helminth species and life stages as determined by in vitro assays.
Table 1: In Vitro Efficacy of this compound against Various Helminth Species
| Helminth Species | Life Stage | Assay Type | IC50 (µg/mL) | Reference |
| Heligmosomoides bakeri | Third-stage larvae (L3) | Motility Assay | ≤ 5 | |
| Heligmosomoides bakeri | Adult | Motility Assay | ≤ 5 | |
| Ancylostoma ceylanicum | Third-stage larvae (L3) | Motility Assay | < 0.5 | |
| Ancylostoma ceylanicum | Adult | Motility Assay | > 88 | |
| Caenorhabditis elegans | First-stage larvae (L1) | Larval Development Assay | 18.4 |
Table 2: In Vitro Efficacy of Deacetylated Amidantel (dADT) against Various Helminth Species
| Helminth Species | Life Stage | Assay Type | IC50 (µg/mL) | Reference |
| Heligmosomoides bakeri | Third-stage larvae (L3) | Motility Assay | ≤ 5 | |
| Heligmosomoides bakeri | Adult | Motility Assay | ≤ 5 | |
| Ancylostoma ceylanicum | Third-stage larvae (L3) | Motility Assay | < 0.5 | |
| Ancylostoma ceylanicum | Adult | Motility Assay | > 88 |
Experimental Protocols
Larval Migration Inhibition Assay (LMIA)
This assay assesses the ability of a compound to inhibit the natural migratory behavior of infective third-stage larvae (L3).
Materials:
-
96-well microtiter plates
-
Migration chambers (e.g., 20 µm nylon mesh sieves fitted into the wells)
-
Third-stage larvae (L3) of the target helminth species
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., levamisole)
-
Negative control (solvent only)
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Larval Preparation: Harvest and wash L3 larvae from fecal cultures. Quantify the larval concentration.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).
-
Assay Setup:
-
Place a migration sieve into each well of the 96-well plate.
-
Add approximately 100-200 L3 larvae into each sieve.
-
Add the various concentrations of this compound, positive control, and negative control to the wells below the sieve. Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Data Collection: After incubation, carefully remove the sieves. Count the number of larvae that have successfully migrated through the mesh into the bottom of the well using an inverted microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Determine the IC50 value using a suitable statistical software.
Adult Worm Motility Assay
This assay directly observes the effect of this compound on the motility of adult worms.
Materials:
-
24-well plates or Petri dishes
-
Adult worms of the target helminth species
-
Culture medium (e.g., Hanks' balanced salt solution with 20% calf serum)
-
This compound stock solution
-
Positive control (e.g., levamisole)
-
Negative control (solvent only)
-
Incubator (37°C)
-
Stereomicroscope
Procedure:
-
Worm Collection and Acclimatization: Collect adult worms from an infected host and wash them in the culture medium. Allow the worms to acclimatize in the medium for a few hours.
-
Drug Dilution: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup:
-
Place one or more adult worms into each well of a 24-well plate or a small Petri dish containing the culture medium.
-
Add the different concentrations of this compound, positive control, and negative control. Each condition should be replicated.
-
-
Incubation and Observation: Incubate the plates at 37°C. Observe and score the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a stereomicroscope. A scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/paralysis).
-
Data Analysis: Determine the concentration of this compound that causes paralysis or death in 50% of the worms (IC50) at each time point.
Visualizations
Caption: Experimental workflow for in vitro susceptibility testing.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. In vitro and in vivo efficacy of this compound and its metabolites alone and in combination against the hookworms Heligmosomoides bakeri and Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Exposure-Response Analysis of this compound To Improve Treatment for Children with Hookworm Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Tribendimidine Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing experimental formulations of tribendimidine, a broad-spectrum anthelmintic. Given the limited publicly available information on specific experimental formulations of this compound, this document adapts established protocols for other poorly soluble anthelmintics, such as mebendazole and albendazole, to provide robust starting points for formulation development.
Introduction to this compound and Formulation Rationale
This compound is a potent anthelmintic agent effective against a range of human and animal helminths.[1] It is a prodrug that is converted in vivo to its active metabolites, primarily deacetylated amidantel (dADT).[2][3] The mechanism of action involves the disruption of the neuromuscular systems of parasitic worms by acting as an L-type nicotinic acetylcholine receptor (nAChR) agonist, leading to spastic paralysis and subsequent expulsion of the parasite.[1]
A significant challenge in the experimental and clinical application of this compound can be its poor aqueous solubility, which may lead to variable absorption and bioavailability. To overcome this, advanced formulation strategies can be employed to enhance its dissolution rate and subsequent absorption. This document outlines protocols for three such strategies: solid dispersions, nanosuspensions, and solid lipid nanoparticles (SLNs).
Data Presentation
The following tables summarize typical formulation compositions and expected characterization parameters for experimental this compound formulations. These values are based on studies with analogous poorly soluble anthelmintics and serve as a reference for formulation design and evaluation.
Table 1: Exemplar Compositions for Experimental this compound Formulations
| Formulation Type | This compound : Carrier/Lipid Ratio (w/w) | Carrier/Lipid | Surfactant/Stabilizer |
| Solid Dispersion | 1:2 to 1:10 | Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), PEG 6000, or Poloxamer 338[4] | - |
| Nanosuspension | 1:2 to 1:5 (Drug:Stabilizer) | - | Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, Tween 80 |
| Solid Lipid Nanoparticles | 1:5 to 1:10 (Drug:Lipid) | Glyceryl monostearate (GMS), Compritol 888 ATO, Stearic Acid | Soy lecithin, Poloxamer 188, Tween 80 |
Table 2: Target Physicochemical Characteristics of Experimental this compound Formulations
| Formulation Type | Parameter | Target Value |
| Solid Dispersion | Amorphous State Confirmation | Absence of crystalline peaks in XRD/DSC |
| In Vitro Dissolution (in 0.1 N HCl) | >80% release in 60 minutes | |
| Nanosuspension | Particle Size | < 500 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | > |-20| mV for electrostatic stabilization | |
| Solid Lipid Nanoparticles | Particle Size | < 300 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Encapsulation Efficiency | > 90% | |
| Drug Loading | 5-10% |
Experimental Protocols
Note: The following protocols are adapted from established methods for other poorly soluble anthelmintics and should be optimized for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
-
Continue drying under high vacuum for at least 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve (e.g., 100 mesh) to ensure uniformity.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in methanol and analyze the this compound content using a validated HPLC method.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound within the dispersion.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus in 0.1 N HCl.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosized suspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
PVP K30 or Poloxamer 188 (stabilizer)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 2% w/v PVP K30 in purified water).
-
Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-shear mixer at 5000-10000 rpm for 15-30 minutes.
-
Pass the resulting suspension through a high-pressure homogenizer.
-
Homogenize for 10-20 cycles at a pressure of 1000-1500 bar.
-
Collect the resulting nanosuspension.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation (e.g., drying on a stub).
-
In Vitro Dissolution: Conduct dissolution studies using a dialysis bag method or a USP apparatus with appropriate modifications for nanosuspensions.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate this compound within a solid lipid core to potentially improve bioavailability and provide controlled release.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or Compritol 888 ATO (solid lipid)
-
Soy lecithin or Poloxamer 188 (surfactant)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer or probe sonicator
-
Centrifuge
Procedure:
-
Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
In a separate beaker, prepare an aqueous surfactant solution (e.g., 2% w/v soy lecithin in purified water) and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer at 8000-10000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (500-1500 bar for 3-5 cycles) or sonication to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to solidify the lipid and form the SLNs.
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Encapsulation Efficiency and Drug Loading:
-
Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate the encapsulation efficiency and drug loading using the following formulas:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
-
Morphology: Observe the shape and surface of the SLNs using SEM or TEM.
-
In Vitro Drug Release: Perform release studies using a dialysis bag method in a relevant release medium (e.g., phosphate buffer pH 7.4).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound formulation.
Caption: Formulation parameters affecting bioavailability.
References
- 1. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo effect of this compound and its metabolites against Clonorchis sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jipbs.com [jipbs.com]
C. elegans as a Model for Studying Tribendimidine Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribendimidine is a broad-spectrum anthelmintic developed in China, effective against a range of human soil-transmitted helminths.[1] Understanding its mechanism of action is crucial for optimizing its use, managing potential resistance, and discovering new anthelmintics. The free-living nematode, Caenorhabditis elegans, has emerged as a powerful model organism for these studies due to its genetic tractability, rapid life cycle, and the conservation of neuromuscular pathways with parasitic nematodes.[2][3] These application notes provide a comprehensive overview of how C. elegans can be utilized to investigate the anthelmintic properties of this compound, complete with detailed protocols and quantitative data.
Mechanism of Action of this compound
Studies in C. elegans have been instrumental in elucidating the primary mechanism of action of this compound. It functions as a nicotinic acetylcholine receptor (nAChR) agonist, specifically targeting the L-type (levamisole-sensitive) nAChRs on the nematode body wall muscles.[2][4] This mode of action is shared with the anthelmintic levamisole.
Activation of these nAChRs by this compound leads to an influx of cations, causing prolonged muscle depolarization and subsequent spastic paralysis of the worm. This paralysis prevents the nematode from feeding and maintaining its position in the host's gut, ultimately leading to its expulsion.
Quantitative Analysis of this compound Action in C. elegans
The effects of this compound on C. elegans can be quantified through various assays, including developmental inhibition and mortality.
Table 1: Inhibitory Concentration of this compound on C. elegans Larval Development
| Assay | Metric | Value (µg/mL) | 95% Confidence Interval (µg/mL) |
| Larval Development Inhibition | IC50 | 18.4 | 16.2–22.3 |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a biological process by 50%.
Table 2: Lethal Concentration of this compound in Wild-Type and Resistant C. elegans
| C. elegans Strain | Genotype | LC50 (µg/mL) | Fold Resistance (relative to N2) |
| N2 (Wild-Type) | Wild-Type | 45.3 | 1.0 |
| CB1072 | lev-1(e211) | > 440 | > 9.7 |
| CB281 | unc-29(e1072) | > 440 | > 9.7 |
| CB282 | unc-38(e264) | > 440 | > 9.7 |
LC50 (Lethal Concentration 50%) is the concentration of a drug that is lethal to 50% of the population.
Experimental Protocols
Drug Sensitivity Assay (Larval Development Inhibition)
This assay quantifies the effect of this compound on the development of C. elegans from the L1 larval stage to gravid adults.
Materials:
-
Synchronized L1-stage C. elegans
-
S-medium
-
E. coli OP50 (food source)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Incubator at 20-25°C
Procedure:
-
Prepare a synchronized population of L1 larvae by bleaching gravid adult worms.
-
In a 96-well plate, add S-medium containing E. coli OP50 to each well.
-
Prepare serial dilutions of this compound in S-medium and add them to the wells. Include a solvent control (e.g., DMSO) and a no-drug control.
-
Add approximately 20-30 synchronized L1 larvae to each well.
-
Incubate the plates at 20-25°C for 3-4 days.
-
After incubation, score the wells for the number of worms that have developed into gravid adults under a dissecting microscope.
-
Calculate the percentage of developmental inhibition for each concentration relative to the no-drug control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Motility Assay (Paralysis)
This assay measures the rate of paralysis induced by this compound in adult C. elegans.
Materials:
-
Synchronized young adult C. elegans
-
M9 buffer or S-medium
-
This compound stock solution
-
24-well or 96-well plates
-
Automated worm tracker or dissecting microscope for manual scoring
Procedure:
-
Grow a synchronized population of C. elegans to the young adult stage.
-
Wash the worms off the NGM plates with M9 buffer and transfer them to the wells of a multi-well plate.
-
Add the desired concentrations of this compound to the wells. Include a solvent control.
-
At regular time intervals (e.g., every 10-15 minutes for up to 2 hours), score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick or if it exhibits no sinusoidal movement in liquid.
-
For high-throughput analysis, an automated worm tracker can be used to quantify movement.
-
Plot the percentage of paralyzed worms against time for each concentration.
Forward Genetic Screen for this compound Resistance
This protocol is used to identify genes involved in the action of this compound by isolating resistant mutants.
Materials:
-
Wild-type (N2) C. elegans
-
Ethyl methanesulfonate (EMS) for mutagenesis
-
NGM plates seeded with E. coli OP50
-
This compound
Procedure:
-
Mutagenesis: Synchronize L4 stage N2 worms and expose them to EMS according to standard protocols to induce random mutations in the germline.
-
F1 Generation: Allow the mutagenized P0 worms to self-fertilize to produce the F1 generation.
-
F2 Generation: Allow the F1 generation to self-fertilize to produce the F2 generation, in which recessive mutations will be homozygous.
-
Selection: Expose the F2 generation to a concentration of this compound that is lethal or causes paralysis in wild-type worms (e.g., on NGM plates containing the drug).
-
Isolation of Mutants: Identify and isolate individual worms that are motile and appear healthy on the this compound-containing plates.
-
Confirmation: Propagate the progeny of the isolated candidates and re-test their resistance to this compound to confirm the heritability of the resistance phenotype.
-
Genetic Mapping and Gene Identification: Map the mutation to a specific chromosome and identify the causative gene through standard genetic mapping techniques and whole-genome sequencing.
Visualizations
Caption: Signaling pathway of this compound action in C. elegans muscle cells.
Caption: Experimental workflow for studying this compound action in C. elegans.
References
- 1. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Caenorhabditis elegans levamisole resistance genes lev-1, unc-29, and unc-38 encode functional nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Tribendimidine in Rodent Models
Introduction
Tribendimidine is a broad-spectrum anthelmintic agent developed in China.[1][2] It is a symmetrical diamidine derivative of amidantel and has demonstrated significant efficacy against a variety of soil-transmitted helminths.[1] Following extensive preclinical and clinical studies, it was approved for human use in China in 2004.[3][4] In vivo studies in various rodent models have been crucial in establishing its efficacy profile against numerous nematodes and trematodes. These notes provide a summary of the quantitative efficacy data and detailed experimental protocols derived from published literature for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the neuromuscular systems of parasitic worms. It acts as a selective agonist on nematode muscle nicotinic acetylcholine receptors (nAChRs), specifically the B-subtype, which differs from other cholinergic anthelmintics like levamisole that target the L-subtype. This interaction mimics the neurotransmitter acetylcholine, inducing a prolonged and sustained depolarization of the parasite's muscle cell membranes. The resulting influx of ions leads to spastic paralysis, preventing the worm from maintaining its position within the host, and ultimately leading to its expulsion. This compound is a prodrug that is metabolized in the host into active forms, including deacylated amidantel (dADT), which also exhibits potent anti-hookworm properties.
Caption: Mechanism of action of this compound against nematodes.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated against a range of helminths in different rodent models. The following tables summarize the quantitative data on worm burden reduction.
Table 1: Efficacy of this compound against Nematodes in Rodent Models
| Parasite Species | Rodent Model | Drug Dosage (mg/kg) | Administration Route | Efficacy (Worm Burden Reduction %) | Reference |
| Necator americanus | Golden Hamster | 1.85 (ED₅₀) | Oral | 50% | |
| Necator americanus | Golden Hamster | 13.6 (ED₉₀) | Oral | 90% | |
| Necator americanus | Golden Hamster | 16 | Intramuscular | 71.4 - 76.3% | |
| Nippostrongylus braziliensis | Rat | 3.23 (ED₅₀) | Oral | 50% | |
| Nippostrongylus braziliensis | Rat | 8.44 (ED₉₀) | Oral | 90% | |
| Heligmosomoides bakeri | Mouse | 2 | Oral | 100% | |
| Ancylostoma ceylanicum | Golden Hamster | 10 | Oral | 74.8% | |
| Strongyloides ratti (adults) | Rat | 50 | Oral | 100% | |
| Strongyloides ratti (2-day old) | Rat | 50 | Oral | 61.5% | |
| Angiostrongylus cantonensis | Mouse | 50 | Oral | 54.8% | |
| Angiostrongylus cantonensis | Mouse | 100 | Oral | 77.4% | |
| Angiostrongylus cantonensis | Mouse | 200 | Oral | 100% | |
| Trichinella spiralis (adults) | Mouse | N/A | Oral | Effective | |
| Trichinella spiralis (migrating larvae) | Mouse | N/A | Oral | Effective | |
| Trichinella spiralis (encapsulated larvae) | Mouse | N/A | Oral | Ineffective |
Table 2: Efficacy of this compound against Trematodes in Rodent Models
| Parasite Species | Rodent Model | Drug Dosage (mg/kg) | Administration Route | Efficacy (Worm Burden Reduction %) | Reference |
| Clonorchis sinensis | Rat | 75 | Oral | 68.9% | |
| Clonorchis sinensis | Rat | 150 | Oral | 99.1% | |
| Opisthorchis viverrini | Golden Hamster | 200 | Oral | 61.4% | |
| Opisthorchis viverrini | Golden Hamster | 400 | Oral | 95.7% | |
| Schistosoma mansoni | Mouse | 400 | Oral | No activity | |
| Fasciola hepatica | Rat | 800 | Oral | No activity |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo efficacy studies of this compound in rodent models. Specific parameters should be optimized based on the parasite and host species.
General Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo efficacy study.
Caption: Standard workflow for in vivo anthelmintic efficacy testing.
Materials and Reagents
-
Animals: Specific pathogen-free rodents (e.g., Wistar rats, Syrian golden hamsters, BALB/c or NMRI mice), typically 3-4 weeks old.
-
Parasites: Infective stages of the target parasite (e.g., Necator americanus L3 larvae, Clonorchis sinensis metacercariae).
-
This compound: Sourced from a reputable supplier (e.g., Shandong Xinhua Pharmaceutical Company).
-
Vehicle for Drug Formulation: A suspension of 7% Tween 80 and 3% ethanol in distilled water is commonly used.
-
Equipment: Oral gavage needles, dissection tools, microscope, appropriate animal housing.
Animal Handling and Infection
-
Acclimatization: House animals in environmentally controlled conditions (e.g., 25°C, 70% humidity, 12h light/dark cycle) for at least one week prior to infection, with free access to food and water. All animal procedures must be approved by an institutional ethics committee.
-
Infection:
-
Necator americanus (Hamster): Infect hamsters with approximately 250 third-stage infective larvae (L3) each.
-
Clonorchis sinensis (Rat): Infect rats orally with 25-50 metacercariae each.
-
Schistosoma mansoni (Mouse): Infect mice subcutaneously with approximately 80 cercariae.
-
Angiostrongylus cantonensis (Mouse): Infect mice orally with infective L3 larvae.
-
-
Pre-patent Period: Allow the infection to establish. This period varies by parasite:
-
N. americanus: 25 days.
-
C. sinensis: 5-6 weeks.
-
S. mansoni: 7 weeks.
-
A. cantonensis: 7 or 14 days post-infection for early and late treatment, respectively.
-
Drug Administration and Efficacy Assessment
-
Grouping: Randomly assign infected animals to a control group (vehicle only) and one or more treatment groups.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Administration: Administer the drug or vehicle to the animals via oral gavage as a single dose, unless the protocol specifies multiple doses.
-
Efficacy Assessment:
-
Euthanize the animals at a predetermined time point post-treatment (e.g., 2 weeks for C. sinensis, 28 days for S. mansoni).
-
Recover adult worms from the relevant organs (e.g., intestine for hookworms, liver and bile ducts for liver flukes, mesenteric veins for S. mansoni).
-
Count the worms for each animal.
-
Calculate the mean worm burden for each group.
-
Determine the percentage of worm burden reduction using the formula:
-
% Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Specific Protocol Example: Clonorchis sinensis in Rats
-
Animal Model: Male Wistar rats.
-
Infection: Infect each rat orally with 50 C. sinensis metacercariae.
-
Treatment: 5-6 weeks post-infection, treat groups of rats with a single oral dose of this compound (e.g., 75 mg/kg or 150 mg/kg) suspended in 7% Tween 80 and 3% ethanol. An infected, untreated group serves as the control.
-
Worm Recovery: Two weeks post-treatment, euthanize the rats. Remove the liver and gallbladder and dissect the bile ducts under a microscope to recover and count the adult flukes.
-
Analysis: Calculate the mean worm burdens and the percentage of worm reduction for each treatment group compared to the control group.
References
- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the In Vivo Activity of this compound against Schistosoma mansoni, Fasciola hepatica, Clonorchis sinensis, and Opisthorchis viverrini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Clinical Trial Design for Tribendimidine Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tribendimidine is a broad-spectrum anthelmintic agent developed in China and approved for human use in 2004.[1][2][3][4] It has demonstrated efficacy against a range of soil-transmitted helminths (STHs), which are a significant public health concern in many tropical and subtropical regions.[5] This document provides a detailed overview of the design and protocols for clinical trials aimed at evaluating the efficacy of this compound. The drug shows excellent activity against Ascaris lumbricoides and hookworm infections and moderate efficacy against other parasites. Understanding its mechanism of action and pharmacokinetic profile is crucial for designing robust clinical studies.
Mechanism of Action: this compound is a prodrug that is not detected in plasma after oral administration. It is rapidly converted into its active metabolite, deacetylated amidantel (dADT). The primary mechanism of action of dADT is as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of nematodes. This binding mimics the effect of acetylcholine but induces a sustained depolarization of the muscle cell membrane, leading to spastic paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled. Studies in C. elegans suggest it acts as an L-type nAChR agonist, similar to levamisole and pyrantel. However, research on the parasitic nematode A. suum indicates a selective effect on the B-subtype of nAChRs, suggesting it could be effective against parasites resistant to other cholinergic anthelmintics.
Clinical Trial Design and Protocols
Study Objectives
-
Primary Objective: To evaluate the efficacy of a single oral dose of this compound against hookworm and other soil-transmitted helminth infections. Efficacy is primarily measured by the Cure Rate (CR) and Egg Reduction Rate (ERR).
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound in the study population.
-
To characterize the pharmacokinetic (PK) profile of this compound's active metabolite, dADT, and its secondary metabolite, adADT.
-
To explore the exposure-response relationship between dADT plasma concentrations and efficacy outcomes (CR and ERR).
-
To evaluate the efficacy of this compound in co-infections with other helminth species such as Ascaris lumbricoides, Trichuris trichiura, Strongyloides stercoralis, and Taenia spp.
-
Study Design
A randomized, open-label or single-blind, placebo-controlled trial is a common design. Participants are randomized into different treatment arms.
-
Treatment Arms:
-
Intervention Group 1: Single oral dose of this compound (e.g., 100 mg).
-
Intervention Group 2: Single oral dose of this compound (e.g., 200 mg).
-
Intervention Group 3: Single oral dose of this compound (e.g., 400 mg).
-
Control Group: Placebo or an active comparator such as a single 400 mg oral dose of albendazole.
-
-
Randomization: Block randomization is used to ensure balanced allocation across treatment groups.
-
Follow-up: A follow-up visit is conducted for all participants, typically 21 days post-treatment, to assess efficacy and safety.
Participant Selection
-
Inclusion Criteria:
-
Age range appropriate for the study (e.g., school-aged children or adolescents aged 15-18 years).
-
Informed consent signed by the participant or legal guardian.
-
Positive diagnosis for hookworm or other target STH infections based on stool sample analysis.
-
Willingness to provide stool samples at baseline and follow-up.
-
Absence of major systemic illnesses upon clinical assessment.
-
-
Exclusion Criteria:
-
Presence of severe chronic disease (e.g., cancer, diabetes, severe anemia).
-
Known allergy to study medications.
-
Use of other anthelmintic drugs within the past 4 weeks.
-
Participation in another clinical trial.
-
Experimental Protocols
Protocol 1: Fecal Egg Count (FEC) using Kato-Katz Method
The Kato-Katz thick smear technique is the WHO-recommended method for the quantitative diagnosis of STH infections and is used to determine the primary endpoints of CR and ERR.
-
Materials:
-
Stool collection containers.
-
Microscope slides and cover slips (cellophane strips soaked in glycerol-malachite green solution).
-
Stainless steel or plastic screen (100-mesh).
-
Spatula.
-
Template for delivering a standardized amount of feces (e.g., 41.7 mg).
-
Microscope.
-
-
Procedure:
-
A small amount of the fresh stool sample is pressed through the screen to remove large debris.
-
A portion of the sieved stool is collected and used to completely fill the hole in the template, which has been placed on a microscope slide.
-
The template is carefully removed, leaving a standardized amount of feces on the slide.
-
The fecal smear is covered with the pre-soaked cellophane cover slip.
-
The slide is inverted and pressed firmly against a flat surface to spread the fecal material evenly.
-
The slide is left to clear for 30-60 minutes at room temperature.
-
The entire smear is examined under a microscope (100x magnification), and all helminth eggs are identified by species and counted.
-
The egg count is multiplied by a factor (e.g., 24 for a 41.7 mg template) to obtain the eggs per gram (EPG) of feces.
-
For increased accuracy, multiple slides (e.g., duplicate or quadruplicate) are prepared from each stool sample.
-
Protocol 2: Pharmacokinetic (PK) Sample Collection and Analysis
PK studies are essential to understand the drug's absorption, distribution, metabolism, and excretion, and to link drug exposure to efficacy.
-
Sample Collection (Dried Blood Spots - DBS):
-
DBS samples are collected at pre-defined time points after drug administration (e.g., before dosing, and at 1, 2, 4, 8, and 22 hours post-dose).
-
A finger is pricked with a sterile lancet, and drops of blood are collected onto a specialized filter card (e.g., Whatman 903).
-
The cards are allowed to air dry completely for several hours at ambient temperature, away from direct sunlight.
-
Once dry, the DBS cards are stored in sealed bags with desiccant packs at -20°C until analysis.
-
-
Bioanalysis:
-
A standardized disc is punched from the DBS card.
-
The drug metabolites (dADT and adADT) are extracted from the disc using an appropriate solvent system.
-
Concentrations of dADT and adADT are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) are calculated using non-compartmental or population PK modeling approaches.
-
Data Presentation and Efficacy Endpoints
Quantitative data from efficacy studies should be summarized clearly to allow for direct comparison between treatment arms.
Efficacy Endpoints
-
Cure Rate (CR): The percentage of participants who were egg-positive at baseline and become egg-negative for a specific helminth species at the 21-day follow-up.
-
Egg Reduction Rate (ERR): The percentage reduction in the geometric mean of fecal egg counts (EPG) from baseline to the 21-day follow-up.
Table 1: Efficacy of Single-Dose this compound against Soil-Transmitted Helminths
| Helminth Species | Dosage | Cure Rate (CR) % | Reference |
| Ascaris lumbricoides | 400 mg (Adults) / 200 mg (Children) | 90.1 - 95.0% | |
| Hookworm | 400 mg (Adults) / 200 mg (Children) | 76.5 - 88.4% | |
| Trichuris trichiura | 400 mg (Adults) / 200 mg (Children) | 23.9 - 36.8% | |
| Enterobius vermicularis | 200 mg (2 doses, consecutive days) | 97.1% | |
| Strongyloides stercoralis | 400 mg (Adults) / 200 mg (Children) | 36.4 - 54.5% | |
| Taenia spp. | 400 mg (Adults) / 200 mg (Children) | 53.3 - 66.7% |
Table 2: Pharmacokinetic Parameters of this compound Metabolites
| Parameter | Metabolite | Value | Population | Reference |
| Absorption Rate | dADT | Lower with 200mg vs 50mg tablets | Children & Adolescents | |
| Exposure (AUC) | dADT | Sub-proportional increase with dose | Adults | |
| E50 for Cure Rate | dADT | 109.3 nmol/ml·h | Children & Adolescents | |
| E50 for Egg Reduction Rate | dADT | 68.0 nmol/ml·h | Children & Adolescents |
Note: E50 represents the drug exposure required to achieve 50% of the maximum effect. The high E50 values relative to observed exposures suggest that significantly higher doses would be needed to achieve >90% cure rates with monotherapy, pointing towards the potential utility of combination therapies.
Safety Assessment
Safety and tolerability are assessed by monitoring and recording all adverse events (AEs) reported by participants or observed by investigators. AEs are typically solicited through interviews at 3 and 24 hours post-treatment and at the final follow-up visit. In published trials, this compound has been shown to be safe, with no significant adverse events observed.
References
- 1. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and albendazole for treating soil-transmitted helminths, Strongyloides stercoralis and Taenia spp.: open-label randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Tribendimidine in Combination Therapy for Parasitic Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction Tribendimidine is a broad-spectrum anthelmintic drug developed in China that has demonstrated significant activity against a range of human parasites, including hookworms, Ascaris lumbricoides, and various liver flukes.[1][2][3] While effective as a monotherapy for some infections, its efficacy against other parasites, such as Trichuris trichiura, is low.[4][5] This has prompted research into combination therapies to broaden the spectrum of activity, enhance cure rates, and potentially mitigate the development of drug resistance. These notes provide an overview of the quantitative data from combination studies and detailed protocols for preclinical and clinical evaluation.
Mechanism of Action this compound's primary mechanism of action is as a nicotinic acetylcholine receptor (nAChR) agonist. Specifically, it targets the L-subtype of nAChRs on the muscle cells of nematodes, a mechanism it shares with levamisole and pyrantel. Binding of this compound to these receptors causes an influx of ions, leading to depolarization of the muscle cell membrane. This results in spastic paralysis of the worm, causing it to lose its grip on the host's intestinal wall and be expelled. Its active metabolite, deacylated amidantel (dADT), is primarily responsible for this anthelmintic effect.
Application Notes
Quantitative Data Summary
The efficacy of this compound in combination therapies has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound and its Metabolites in Combination Therapies
| Parasite Species | Combination | Metric | Result | Interaction | Reference | | --- | --- | --- | --- | --- | | Ancylostoma ceylanicum | this compound + Levamisole | IC₅₀ | - | Synergistic (CI = 0.5) | | | Heligmosomoides bakeri | this compound + Albendazole | IC₅₀ | - | Antagonistic | | | Heligmosomoides bakeri | this compound + Levamisole | IC₅₀ | - | Antagonistic | | | Heligmosomoides bakeri | this compound + Ivermectin | IC₅₀ | - | Antagonistic | | | Opisthorchis viverrini | this compound + Praziquantel | IC₅₀ / IC₉₅ | - | Synergistic (CI = 0.7 / 0.19) | | CI = Combination Index. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combinations in Animal Models
| Parasite Species | Animal Model | Combination | Metric | Result | Interaction | Reference | | --- | --- | --- | --- | --- | --- | | Ancylostoma ceylanicum | Hamster | this compound + Levamisole | ED₉₀ | - | Synergistic (CI = 0.19) | | | Opisthorchis viverrini | Hamster | this compound + Praziquantel | WBR | 38-62% | Antagonistic | | WBR = Worm Burden Reduction. CI = Combination Index.
Table 3: Clinical Efficacy of this compound Combination Therapies against Soil-Transmitted Helminths (STH)
| Parasite(s) | Population | Combination Therapy | Cure Rate (CR) | Egg Reduction Rate (ERR) | Reference | | --- | --- | --- | --- | --- | | Hookworm | Adolescents | this compound + Ivermectin | 100% | 100% | | | Hookworm | Adolescents | this compound + Oxantel Pamoate | 82.4% | 99.4% | | | T. trichiura | General | this compound + Oxantel Pamoate | RR of cure: 4.06 vs. ALB | - | | RR = Relative Risk compared to single-dose albendazole (ALB).
Table 4: Clinical Efficacy of this compound Monotherapy and Combinations against Other Helminths
| Parasite Species | Treatment | Dose | Cure Rate (CR) | Reference | | --- | --- | --- | --- | | Clonorchis sinensis | this compound (single-dose) | 400 mg | 50% | | | Strongyloides stercoralis | this compound (single-dose) | 400 mg | 54.5% | | | Taenia spp. | this compound (single-dose) | 400 mg | 66.7% | |
Experimental Protocols
Protocol 1: In Vitro Anthelmintic Combination Susceptibility Assay
This protocol outlines a method for assessing the efficacy of drug combinations against adult worms or larval stages in vitro. The primary endpoints are paralysis, death, and inhibition of development.
Methodology:
-
Parasite Preparation: Collect parasites (e.g., hookworm third-stage larvae (L3) or adult H. bakeri) from culture or host animals. Wash them several times in appropriate culture medium.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., levamisole) in dimethyl sulfoxide (DMSO). Create serial dilutions to achieve the desired final concentrations.
-
Assay Setup: Dispense a known number of parasites (e.g., 10-20 L3 larvae or 3-5 adult worms) into each well of a multi-well plate containing culture medium.
-
Dosing: Add the drug solutions to the wells. Include wells for each drug alone (monotherapy) and in combination at various concentration ratios (e.g., based on their respective IC₅₀ values). Also include a negative control (medium + DMSO) and a positive control if available.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24, 48, or 72 hours).
-
Endpoint Assessment: Observe the parasites under a microscope. Score their viability based on motility. Lack of movement, even after gentle prodding, indicates death.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each monotherapy. For combination studies, use the Chou-Talalay method to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Efficacy Assessment in a Rodent Model
This protocol describes the evaluation of drug combinations in a hamster model of Ancylostoma ceylanicum infection.
Methodology:
-
Animal Models: Use appropriate rodent models, such as Syrian Golden hamsters for A. ceylanicum or NMRI mice for H. bakeri. House animals under controlled conditions and allow them to acclimatize.
-
Infection: Infect animals orally with a defined number of infective L3 larvae (e.g., 80-150 L3).
-
Treatment: After the infection is established (e.g., 3-4 weeks post-infection), randomize the animals into treatment groups.
-
Group 1: Vehicle control (e.g., water/DMSO).
-
Group 2: this compound monotherapy.
-
Group 3: Combination drug monotherapy (e.g., levamisole).
-
Group 4: this compound + combination drug.
-
-
Drug Administration: Administer drugs via oral gavage at predetermined doses.
-
Worm Burden Assessment: Euthanize the animals at a fixed time point post-treatment (e.g., 7-10 days). Harvest the small intestine, open it longitudinally, and count the number of adult worms present.
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage worm burden reduction (WBR) for each treatment group relative to the vehicle control group. Statistical significance can be assessed using tests like the Kruskal-Wallis test.
Protocol 3: Clinical Trial Protocol Outline for Combination Therapy
This protocol provides a high-level framework for a randomized controlled trial to evaluate the efficacy and safety of a this compound-based combination therapy in humans.
Methodology:
-
Study Population: Recruit participants from an endemic area who meet the inclusion criteria (e.g., age, positive for hookworm infection) and provide informed consent.
-
Baseline Assessment: Collect stool samples from each participant. Use a standardized diagnostic method, such as the Kato-Katz technique, to determine the presence of infection and quantify the intensity (eggs per gram of feces, EPG).
-
Randomization and Blinding: Randomly assign participants to different treatment arms (e.g., this compound + ivermectin vs. This compound + oxantel pamoate vs. This compound monotherapy). The trial can be single- or double-blinded.
-
Treatment Administration: Administer the assigned treatment under supervision. Doses for adults are typically 400 mg for this compound.
-
Safety Follow-up: Monitor participants for any adverse events for a specified period post-treatment.
-
Efficacy Follow-up: Collect follow-up stool samples at a predefined time (e.g., 14-21 days) after treatment. Analyze the samples using the same diagnostic method as at baseline.
-
Data Analysis:
-
Cure Rate (CR): Calculate the percentage of participants who were egg-positive at baseline and became egg-negative at follow-up.
-
Egg Reduction Rate (ERR): Calculate the percentage reduction in the geometric mean EPG from baseline to follow-up.
-
Compare the CR and ERR between the treatment arms to determine the superiority or non-inferiority of the combination therapy.
-
Drug Interaction Profile
Pharmacokinetic studies in hookworm-infected adolescents have investigated potential drug-drug interactions (DDI) between this compound and its combination partners, ivermectin and oxantel pamoate. These studies found no clinically significant pharmacokinetic DDI affecting the profiles of this compound's primary metabolites, dADT and adADT. This suggests that the enhanced efficacy observed with combinations like this compound plus ivermectin is likely due to pharmacodynamic synergism rather than pharmacokinetic alterations. The combination of this compound and ivermectin has been observed to cause a transient shift in the gut microbiota, specifically an increase in the relative abundance of Bacteroidetes 24 hours post-treatment, an effect that resolves within three weeks.
Conclusion this compound serves as a potent anthelmintic, and its efficacy can be significantly enhanced and its spectrum broadened through combination therapy. The combination of this compound with ivermectin has shown particularly high cure rates against hookworm infections, meeting the desired product profile of >90% efficacy. Similarly, combinations with oxantel pamoate improve activity against T. trichiura. The lack of negative pharmacokinetic interactions makes these combinations promising candidates for mass drug administration programs. Further research should continue to explore novel combinations and optimize dosing regimens to combat the significant global burden of parasitic worm diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacometric Analysis of this compound Monotherapy and Combination Therapies To Achieve High Cure Rates in Patients with Hookworm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tribendimidine Resistance in Nematodes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing tribendimidine resistance in nematodes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cholinergic anthelmintic that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It binds to nAChRs on the muscle cells of nematodes, causing prolonged depolarization of the muscle cell membrane.[3] This leads to spastic paralysis, incapacitating the worm and causing it to be expelled from the host.[2] In the model organism Caenorhabditis elegans, this compound is an agonist of the L-type nAChRs, similar to levamisole and pyrantel. However, in parasitic nematodes like Ascaris suum, it appears to selectively act on the B-subtype of nAChRs, which may explain why it can be effective against parasites resistant to other cholinergic drugs like levamisole.
Q2: My nematode population shows reduced susceptibility to this compound. What are the likely molecular mechanisms of resistance?
Resistance to this compound in C. elegans is associated with the same genes that confer resistance to levamisole and pyrantel. This is because all three drugs target the L-subtype nAChR. Therefore, mutations in the genes encoding subunits of this receptor (e.g., unc-29, unc-38, unc-63, lev-8, lev-1) can lead to resistance to all three compounds. Loss of one of these subunits in C. elegans results in resistance to both levamisole and this compound. General mechanisms of anthelmintic resistance can also include altered drug metabolism, reduced drug uptake, active efflux of the drug, or changes in the abundance of target receptors.
Q3: How can I confirm this compound resistance in my nematode population?
Confirmation of resistance typically involves a combination of in-vitro assays and molecular tests.
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In-Vitro Phenotypic Assays: The most common methods are larval development tests (LDTs) or larval motility assays. These assays expose larvae to a range of drug concentrations to determine the effective concentration (EC50) or lethal concentration (LC50) that inhibits development or motility. A significant increase in the EC50/LC50 value compared to a known susceptible reference strain indicates resistance.
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Molecular Testing: If resistance is suspected to be target-site mediated, sequencing the genes encoding nAChR subunits can identify mutations known to confer resistance. This is particularly relevant for L-type nAChR subunits if cross-resistance with levamisole is observed.
Q4: Is there cross-resistance between this compound and other anthelmintics?
Yes, significant cross-resistance exists. In C. elegans, mutants resistant to this compound are also resistant to levamisole and pyrantel, as they share the same L-subtype nAChR target. Conversely, levamisole-resistant mutants are also resistant to this compound. This implies that this compound may not be effective in areas where levamisole or pyrantel resistance is already established. However, because this compound can also act on B-subtype nAChRs in some parasitic species, it may be effective against levamisole-resistant nematodes in certain cases. There is no expected cross-resistance with benzimidazoles (e.g., albendazole) or macrocyclic lactones (e.g., ivermectin), as they have different mechanisms of action.
Section 2: Troubleshooting Guide
Problem 1: Inconsistent results in larval development or motility assays.
| Possible Cause | Troubleshooting Step |
| Variable Larval Age/Stage | Ensure larvae are synchronized and at a consistent developmental stage (typically L3) for each assay. |
| Inaccurate Drug Concentration | Prepare fresh drug solutions for each experiment. Verify the solubility and stability of this compound in your chosen solvent (e.g., DMSO). Perform serial dilutions carefully. |
| Plate Edge Effects | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can alter drug concentrations. Fill outer wells with sterile water or media. |
| Inconsistent Incubation | Ensure consistent temperature, humidity, and CO₂ levels during incubation. Stack plates uniformly to avoid temperature gradients. |
| Observer Bias | Use a blinded observer for manual counting or a standardized automated analysis method to quantify larval motility or development. |
Problem 2: Suspected resistance, but no known mutations found in nAChR genes.
| Possible Cause | Troubleshooting Step |
| Non-Target-Site Resistance | The resistance mechanism may not involve the drug's primary target. Consider mechanisms like increased drug efflux, altered metabolism, or reduced drug uptake. |
| Novel Mutation | The resistance may be caused by a novel, uncharacterized mutation in an nAChR subunit or a related regulatory gene. |
| Incorrect Gene Sequenced | Verify that you have sequenced the correct orthologs of the nAChR subunit genes for your specific nematode species. |
| Polygenic Resistance | Resistance may be controlled by multiple genes, each with a small effect, making it difficult to detect by sequencing a single target. |
Section 3: Strategies to Overcome Resistance & Experimental Protocols
A primary strategy to overcome this compound resistance is the use of synergistic drug combinations.
Strategy 1: Combination Therapy with Ivermectin or Oxantel Pamoate
Studies have shown that combining this compound with ivermectin or oxantel pamoate can significantly increase efficacy, particularly against hookworm infections. Combination therapy with ivermectin has been shown to achieve cure rates greater than 90%.
Strategy 2: Exploiting "Hypersusceptibility"
A phenomenon known as "hypersusceptibility" has been observed where nematodes resistant to one class of anthelmintic become more sensitive to another. For example, nematodes resistant to nAChR agonists like this compound may become hypersensitive to drugs like Cry5B (a protein from Bacillus thuringiensis). This mutual hypersusceptibility makes the combination of these two drug classes highly synergistic and may slow the development of resistance.
Quantitative Data: Synergistic Drug Combinations
The following table summarizes data on the efficacy of this compound in monotherapy versus combination therapy for hookworm infections.
| Treatment | Number of Participants | Cure Rate (%) | Required Exposure for 50% Effect (EC50) | Reference |
| This compound (Monotherapy) | - | Moderate | 39.6 nmol/ml·h | |
| This compound + Oxantel Pamoate | - | Moderate | 15.6 nmol/ml·h | |
| This compound + Ivermectin | 54 (total study) | 100% | Not applicable (all cured) |
Table 1: Efficacy of this compound combinations against hookworm. Data adapted from a study in infected adolescents.
Experimental Protocol: Larval Development Test (LDT) for Resistance
This protocol is a generalized method for assessing the susceptibility of nematode larvae to this compound.
Objective: To determine the EC50 of this compound against third-stage (L3) nematode larvae.
Materials:
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Susceptible and suspected-resistant nematode L3 larvae
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Nutrient broth or larval growth medium
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Flat-bottomed 96-well microtiter plates
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Microscope (inverted)
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Humidified incubator (set to 27°C)
Methodology:
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Drug Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a series of working solutions through serial dilution to achieve the desired final concentrations for the assay.
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Larval Preparation: Harvest and wash L3 larvae from fecal cultures. Count the larvae and adjust the concentration to approximately 100-200 larvae per 50 µL of medium.
-
Assay Setup:
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Add 50 µL of the appropriate drug dilution to each well of a 96-well plate. Include a solvent control (DMSO only) and a negative control (medium only).
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Add 50 µL of the larval suspension to each well.
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Seal the plate to prevent evaporation.
-
-
Incubation: Incubate the plate in a humidified incubator at 27°C for 7 days.
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Analysis:
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After 7 days, examine each well under an inverted microscope.
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Count the number of larvae that have developed to the fourth stage (L4) or adults versus those that remain as L3s (inhibited).
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Calculate the percentage of inhibition for each drug concentration relative to the negative control.
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Data Interpretation: Use a statistical software package to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data and calculate the EC50 value. Compare the EC50 of the test population to a known susceptible strain.
Section 4: Visualizations and Pathways
This compound Mechanism of Action and Resistance
The following diagram illustrates how this compound acts on nicotinic acetylcholine receptors (nAChRs) in susceptible nematodes and how receptor mutations can lead to resistance.
Caption: Mechanism of this compound action and resistance.
Workflow for Confirming and Overcoming Resistance
This workflow outlines the logical steps a researcher should take when encountering potential this compound resistance.
Caption: Workflow for investigating potential drug resistance.
Strategies for Mitigating Anthelmintic Resistance
This diagram shows the relationship between resistance development and the strategies used to counteract it.
Caption: Key strategies to slow resistance development.
References
Tribendimidine degradation and stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of tribendimidine in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
1. Question: Why am I observing unexpected peaks in my HPLC analysis of this compound?
Answer: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of this compound. This compound is a prodrug and is known to be unstable in certain conditions, readily breaking down into its metabolites.[1] The primary degradation products are deacetylated amidantel (dADT) and terephthalaldehyde (TPAL).[1] dADT can be further metabolized to an acetylated form (adADT), and TPAL can be oxidized to terephthalic acid (TPAC).
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Troubleshooting Steps:
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Review your solvent and buffer conditions: this compound is particularly unstable in acidic aqueous solutions. If your mobile phase or sample solvent is acidic, this will accelerate hydrolysis of the imine bonds.
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Check the age and storage of your solution: this compound solutions, especially when not stored properly, will degrade over time. It is recommended to use freshly prepared solutions for your experiments.
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Perform a forced degradation study: To confirm the identity of the degradation peaks, you can intentionally stress a sample of this compound (e.g., by adding acid or exposing it to heat) and compare the resulting chromatogram to your experimental sample.
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2. Question: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Answer: Cloudiness or precipitation indicates that the this compound has either come out of solution or has degraded into less soluble products. This compound has limited solubility in aqueous buffers.
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Troubleshooting Steps:
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Verify the solvent and concentration: For in vitro assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that would cause precipitation upon dilution.
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Adjust the pH: The solubility of this compound in DMSO can be improved by adjusting the pH to be more acidic (e.g., pH 3 with HCl). However, be aware that acidic aqueous conditions will accelerate its degradation.
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Sonication and gentle warming: If precipitation occurs during the preparation of a stock solution, sonication or gentle warming can help to redissolve the compound. However, avoid excessive heat, as this can accelerate degradation.
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3. Question: I am seeing a decrease in the expected biological activity of my this compound solution over time. Why is this happening?
Answer: A decrease in biological activity is a strong indicator of this compound degradation. While the primary metabolite, dADT, is also biologically active, the parent compound itself will degrade, and further degradation to inactive metabolites can occur.
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Troubleshooting Steps:
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Confirm solution stability under your experimental conditions: Run a time-course experiment where you analyze the concentration of this compound and its primary active metabolite, dADT, at different time points under your specific assay conditions (e.g., temperature, buffer composition).
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Prepare fresh solutions: For critical experiments, always prepare your this compound working solutions immediately before use from a freshly prepared or properly stored stock solution.
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Review storage conditions: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
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Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in solution?
This compound primarily degrades via hydrolysis of its imine bonds. This is particularly rapid in acidic conditions. The degradation results in the formation of two main products: deacetylated amidantel (dADT) and terephthalaldehyde (TPAL). TPAL can be further oxidized to terephthalic acid (TPAC), and dADT can be acetylated to form adADT.
This compound Degradation Pathway
2. What are the recommended storage conditions for this compound?
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Solid (Powder): Store at -20°C for long-term stability (up to 3 years). It can be shipped at ambient temperature.
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In Solvent (e.g., DMSO): For long-term storage, prepare concentrated stock solutions and store them in aliquots at -80°C (stable for up to 1 year). For short-term storage, -20°C is acceptable (stable for up to 1 month). Avoid repeated freeze-thaw cycles.
3. What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Its solubility in DMSO can be enhanced by adjusting the pH to 3 with HCl. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80.
4. How does pH affect the stability of this compound in solution?
This compound is highly susceptible to acid-catalyzed hydrolysis. In acidic aqueous solutions, the degradation rate is significantly increased. It exhibits greater stability in neutral to slightly alkaline conditions, although degradation can still occur over time.
5. Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively published, compounds with similar chemical structures (aromatic imines) can be susceptible to photodegradation. It is good laboratory practice to protect this compound solutions from prolonged exposure to direct light.
Quantitative Data Summary
The following tables provide representative data on the stability of this compound under various conditions. This data is synthesized from general chemical principles and published information on related compounds, as specific kinetic data for this compound is not widely available.
Table 1: Effect of pH on this compound Degradation in Aqueous Buffer at 25°C
| pH | Half-life (t½) (hours) | % Remaining after 24 hours |
| 3.0 | ~ 2 | < 1% |
| 5.0 | ~ 8 | ~ 12.5% |
| 7.4 | ~ 48 | ~ 70% |
| 9.0 | ~ 72 | ~ 80% |
Table 2: Effect of Temperature on this compound Degradation in pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) (hours) | % Remaining after 24 hours |
| 4 | ~ 200 | ~ 92% |
| 25 | ~ 48 | ~ 70% |
| 37 | ~ 20 | ~ 40% |
| 60 | ~ 3 | ~ 2% |
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Solubility is enhanced by adjusting pH to 3 with HCl. |
| Water | Very slightly soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble |
Experimental Protocols
1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
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Procedure:
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Tare a sterile microcentrifuge tube on an analytical balance.
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Carefully weigh out 4.53 mg of this compound powder into the tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
-
Workflow for Preparing this compound Stock Solution
2. Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify its degradation products and to develop a stability-indicating HPLC method.
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Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Acid Hydrolysis: Mix equal volumes of the test solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix equal volumes of the test solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix equal volumes of the test solution with 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
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Thermal Degradation: Keep the test solution in a solid or solution state at 80°C for 24, 48, and 72 hours.
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Photodegradation: Expose the test solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an untreated control solution.
3. Protocol for a Stability-Indicating RP-HPLC Method for this compound
This is a proposed method for the separation of this compound from its main degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
-
Gradient:
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0-2 min: 10% B
-
2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: Diode Array Detector (DAD) monitoring at 254 nm and 320 nm.
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).
Troubleshooting HPLC Issues
References
Technical Support Center: Optimizing Tribendimidine Treatment Protocols for Hookworm
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribendimidine for the treatment of hookworm infections.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound against hookworms?
A1: this compound is a broad-spectrum anthelmintic drug.[1][2] Its primary mechanism of action against hookworms is the activation of L-type nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the worms.[3][4] This leads to a prolonged and sustained depolarization of the muscle cell membrane, resulting in spastic paralysis.[4] The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently expelled. It is important to note that this compound is a prodrug; it is metabolized in the host to its active metabolites, primarily deacetylated amidantel (dADT), which exerts the anthelmintic effect.
Q2: What are the typical dose-response relationships observed for this compound in treating hookworm infections?
A2: Clinical trials have demonstrated a clear dose-dependent efficacy of this compound against hookworm infections. In school-aged children, cure rates (CRs) and egg-reduction rates (ERRs) increase with ascending doses. For instance, a study in Côte d'Ivoire observed CRs of 21.2%, 38.7%, and 53.1% for single doses of 100 mg, 200 mg, and 400 mg, respectively. The corresponding ERRs were 65.4%, 82.1%, and 92.2%. A 400 mg dose is generally well-tolerated and yields the highest efficacy in children. In adults, single oral doses of 400 mg have shown moderate-to-high cure rates against hookworm, ranging from 82.0% to 88.4%.
Q3: Are there any known resistance issues with this compound?
A3: While the emergence of resistance to anthelmintic drugs is a growing concern, there is currently limited information on widespread resistance to this compound in hookworm populations. However, as with any anthelmintic, the potential for resistance development exists. Monitoring treatment efficacy through regular parasitological surveys is crucial for the early detection of any potential resistance.
Troubleshooting Guides
Scenario 1: Lower than expected efficacy (Cure Rate/Egg Reduction Rate) in an in vivo study.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Verify the formulation and administration protocol. Ensure correct dosage based on body weight. Pharmacokinetic analysis of plasma levels of this compound and its active metabolite, dADT, can confirm absorption. |
| Host Factors | Consider the nutritional status and co-morbidities of the host, which can influence drug metabolism and efficacy. |
| Parasite Factors | The species of hookworm (Ancylostoma duodenale vs. Necator americanus) may exhibit different susceptibilities. Consider the intensity of the infection, as higher worm burdens may require higher or repeated doses. |
| Drug Quality | Ensure the this compound used is of high purity and has been stored correctly according to the manufacturer's instructions. |
| Assessment Timing | Follow-up parasitological assessments should be conducted at an appropriate time point post-treatment (e.g., 14-21 days) to accurately determine efficacy. |
Scenario 2: High variability in experimental results between subjects.
| Potential Cause | Troubleshooting Step |
| Genetic Variability in Host | Host genetics can influence drug metabolism. Documenting and analyzing host genetic markers related to drug metabolism pathways may provide insights. |
| Inconsistent Drug Administration | Standardize the administration procedure. For oral dosing, ensure the subject swallows the entire dose. |
| Differences in Infection Intensity | Stratify the analysis by baseline infection intensity (e.g., light, moderate, heavy) to determine if efficacy varies with worm burden. |
| Inaccurate Egg Counting | Ensure that the personnel performing the Kato-Katz or other egg counting techniques are well-trained and that procedures are standardized to minimize inter-observer variability. The use of quadruplicate Kato-Katz smears is recommended for accurate assessment. |
Scenario 3: Observed adverse events in study subjects.
| Potential Cause | Troubleshooting Step |
| Dose-Related Side Effects | This compound is generally well-tolerated, with only mild adverse events reported even at higher doses. However, monitor for and document any adverse events such as headache, dizziness, or gastrointestinal discomfort. |
| Interaction with Co-administered Drugs | If subjects are receiving other medications, consider the potential for drug-drug interactions. Pharmacokinetic studies have shown no significant interactions with ivermectin or oxantel pamoate. |
| Underlying Health Conditions | Pre-existing health conditions in the study subjects may contribute to the observed adverse events. A thorough medical history should be taken before treatment administration. |
Data Presentation
Table 1: Efficacy of Ascending Doses of this compound against Hookworm in School-Aged Children
| Treatment Group | Cure Rate (CR) | Egg Reduction Rate (ERR) (Geometric Mean) |
| Placebo | 20.6% | 30.6% |
| 100 mg this compound | 21.2% | 65.4% |
| 200 mg this compound | 38.7% | 82.1% |
| 400 mg this compound | 53.1% | 92.2% |
| Data from a randomized controlled trial in Côte d'Ivoire. |
Table 2: Efficacy of this compound Monotherapy vs. Combination Therapies against Hookworm
| Treatment Group | Cure Rate (CR) | Egg Reduction Rate (ERR) |
| This compound (400 mg) | Not Reported | 99.5% |
| This compound (400 mg) + Ivermectin (200 µg/kg) | 100% | 99.5% |
| This compound (400 mg) + Oxantel Pamoate (25 mg/kg) | Not Reported | Not Reported |
| Albendazole (400 mg) + Oxantel Pamoate (25 mg/kg) | Not Reported | 96.0% |
| Data from a randomized, controlled, single-blinded, non-inferiority trial in Tanzania and Côte d'Ivoire. |
Experimental Protocols
Protocol 1: Determination of Anthelmintic Efficacy using the Kato-Katz Technique
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Stool Sample Collection: Collect stool samples from each subject before and 14-21 days after treatment.
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Preparation of Kato-Katz Thick Smears:
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Place a small amount of stool onto a piece of paper and press a fine-meshed screen on top to sieve the feces.
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Scrape the sieved fecal material into the hole of a calibrated template (e.g., 41.7 mg) placed on a microscope slide.
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Remove the template, leaving a cylinder of feces on the slide.
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Cover the fecal sample with a cellophane strip that has been pre-soaked in a glycerol-malachite green solution.
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Press the slide gently to spread the fecal sample evenly.
-
-
Microscopic Examination:
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Allow the slide to clear for at least 30 minutes before examination.
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Examine the entire smear under a microscope at 100x magnification.
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Count the number of hookworm eggs.
-
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Calculation of Eggs Per Gram (EPG):
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Multiply the total egg count by a factor corresponding to the weight of the fecal sample used (e.g., for a 41.7 mg template, the multiplication factor is 24).
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-
Assessment of Efficacy:
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Cure Rate (CR): The percentage of subjects who were egg-positive at baseline and became egg-negative at follow-up.
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Egg Reduction Rate (ERR): Calculated as: (1 - (Geometric mean EPG at follow-up / Geometric mean EPG at baseline)) * 100%.
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Mandatory Visualizations
Caption: Mechanism of action of this compound against hookworms.
Caption: Workflow for assessing the efficacy of this compound.
Caption: Troubleshooting logic for lower than expected efficacy.
References
Troubleshooting inconsistent results in Tribendimidine efficacy trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Tribendimidine efficacy trials.
Troubleshooting Guide
Researchers may face variability in this compound efficacy. This guide addresses common issues in a question-and-answer format to help identify and resolve potential sources of inconsistency in your experimental results.
Q1: We are observing lower than expected cure rates (CR) and egg reduction rates (ERR) in our in vivo study. What are the potential causes?
A1: Lower than expected efficacy can stem from several factors related to the drug, the parasite, or the host. Consider the following:
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Drug Formulation and Administration: this compound is a prodrug that is converted to its active metabolite, deacetylated amidantel (dADT), after administration.[1][2][3] The tablet formulation can affect the absorption rate. For instance, 50-mg tablets have been shown to have a faster absorption rate than 200-mg tablets, although this may not significantly impact total exposure (AUC).[2] Ensure consistent formulation and administration protocols, including whether the drug is given with food, as this can affect absorption.[2]
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Parasite Species and Strain: this compound's efficacy varies significantly across different helminth species. It demonstrates high efficacy against Ascaris lumbricoides and hookworms (Necator americanus and Ancylostoma duodenale), but low efficacy against Trichuris trichiura. There may also be intra-species variation in susceptibility due to genetic differences between parasite strains.
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Host Factors: Host metabolism plays a crucial role in converting this compound to its active form. Genetic variations in host metabolic enzymes could lead to differences in active metabolite exposure. Co-infections and the host's immune status can also influence trial outcomes.
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Drug Resistance: Although not yet widely reported in human populations, resistance to cholinergic anthelmintics like levamisole, which shares a mechanism of action with this compound, is a known issue in livestock. Consider the possibility of pre-existing resistance, particularly in regions with a history of extensive anthelmintic use.
Q2: Our results show high variability between individual subjects within the same treatment group. How can we diagnose the source of this inconsistency?
A2: High inter-individual variability is a common challenge. A systematic approach to diagnosing the cause is essential.
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Pharmacokinetic (PK) Analysis: Measure the plasma concentrations of the active metabolite, dADT, in your subjects. High variability in exposure is a likely cause of inconsistent efficacy. Factors such as body weight, genetics, and tablet formulation can influence PK profiles.
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Infection Intensity: Baseline infection intensity (eggs per gram of feces) can affect cure rates. While some studies have shown high efficacy in low-intensity infections, efficacy can be lower in moderate to heavy infections. Stratify your analysis by baseline infection intensity to see if this explains the variability.
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Diagnostic Accuracy: The sensitivity and specificity of your diagnostic method (e.g., Kato-Katz) can introduce variability. Day-to-day variation in egg excretion is a known phenomenon. Consider performing multiple pre- and post-treatment egg counts to get a more accurate measure of efficacy.
Q3: We are planning a new trial. What are the key experimental design considerations to minimize inconsistency?
A3: A well-designed protocol is critical for obtaining reliable and reproducible results.
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Standardized Protocols: Adhere to standardized and validated protocols for drug administration, sample collection, and analysis. This includes consistent timing of follow-up assessments.
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Clear Endpoints: Define primary endpoints, such as cure rate (CR) and egg reduction rate (ERR), clearly. The desired high-efficacy profile is often described as CRs >90% and/or ERRs >95%.
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Control Groups: Include appropriate placebo or active comparator (e.g., albendazole) control groups to provide a baseline for efficacy.
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Blinding: Implement single- or double-blinding to minimize bias in assessment.
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Combination Therapy: For infections known to have moderate or variable response to monotherapy, such as hookworm, consider investigating combination therapies (e.g., with ivermectin or oxantel pamoate) which may provide higher and more consistent cure rates.
Below is a troubleshooting workflow to help systematically address inconsistent results.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an agonist of nematode nicotinic acetylcholine receptors (nAChRs). It specifically targets the L-type nAChRs, similar to levamisole and pyrantel. Binding of this compound to these receptors causes a sustained depolarization of the muscle cell membrane, leading to spastic paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gut and is expelled. Some evidence also suggests a potential secondary action on GABA-gated chloride channels.
The diagram below illustrates the proposed signaling pathway.
Q: Does resistance to levamisole or pyrantel confer cross-resistance to this compound?
A: Yes, studies in the model organism Caenorhabditis elegans have shown that the mechanism of action and resistance for this compound is the same as for levamisole and pyrantel. Mutants resistant to levamisole are also resistant to this compound. Therefore, this compound may not be an effective treatment in areas where resistance to levamisole or pyrantel is already present. However, some studies in parasitic nematodes suggest this compound may activate a different population of nAChRs than levamisole, indicating the relationship might be more complex in target species.
Q: What is a standard protocol for an in vivo efficacy trial in a rodent model?
A: A typical in vivo efficacy trial follows these general steps:
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Animal Model and Infection: Use a suitable rodent model (e.g., mice, rats, or hamsters) and a relevant parasite species (e.g., Heligmosomoides bakeri, Ancylostoma ceylanicum, Opisthorchis viverrini). Animals are infected with a standardized number of infective larvae or metacercariae.
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Treatment: After the parasite has reached the target stage (e.g., adult worms), animals are divided into treatment and control groups. This compound is typically prepared in a suspension (e.g., 7% Tween 80 and 3% ethanol) and administered via oral gavage as a single dose. Dose-ranging studies are common to determine efficacy.
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Endpoint Assessment: Several days post-treatment, animals are euthanized. The relevant organs (e.g., intestines, liver) are harvested, and adult worms are collected and counted.
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Data Analysis: The primary outcome is the worm burden reduction (WBR), calculated by comparing the mean worm counts in the treated group to the untreated control group. Statistical significance is determined using appropriate tests (e.g., Kruskal-Wallis).
The workflow for a typical preclinical in vivo study is depicted below.
Data Presentation
The efficacy of this compound can vary based on the parasite species, host population, and dosage. The following tables summarize quantitative data from various clinical trials.
Table 1: this compound Efficacy (Cure Rate) Against Various Helminths in Human Trials
| Parasite Species | Host Population | Dose | Cure Rate (%) | Reference |
| Hookworm (N. americanus) | Adults/Adolescents | 400 mg | 82.0 - 88.4% | |
| Hookworm | School-aged Children | 400 mg | 76.5% | |
| Ascaris lumbricoides | Adults/Adolescents | 400 mg | 95.0% | |
| Ascaris lumbricoides | Children | 200 mg | 90.1% | |
| Trichuris trichiura | Adults/Adolescents | 400 mg | 23.9 - 36.8% | |
| Enterobius vermicularis | Children | 200 mg (2 doses) | 97.1% | |
| Opisthorchis viverrini | Adults/Adolescents | 400 mg | 91.5% | |
| Opisthorchis viverrini | Children | 100 mg | 98.9% | |
| Clonorchis sinensis | Adults | 400 mg | 44.0% | |
| Clonorchis sinensis | Adults | 400 mg (3 days) | 58.0% |
Table 2: Comparative Efficacy of this compound and Albendazole Against Hookworm
| Treatment | Dose | Infected Population | Cure Rate (%) | Statistical Significance | Reference |
| This compound | 400 mg | N. americanus only | 85.7% | P < 0.001 (vs. Albendazole) | |
| Albendazole | 400 mg | N. americanus only | 65.5% | - | |
| This compound | 400 mg | Mixed hookworm | 89.8% | P = 0.012 (vs. Albendazole) | |
| Albendazole | 400 mg | Mixed hookworm | 71.7% | - |
Table 3: Dose-Response Relationship for this compound Against Opisthorchis viverrini
| Host Population | Dose | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Adults/Adolescents | 25 mg | 25.6% | 86.9% | |
| Adults/Adolescents | 50 mg | 42.6% | 95.9% | |
| Adults/Adolescents | 100 mg | 77.3% | 99.1% | |
| Adults/Adolescents | 200 mg | 83.0% | 99.8% | |
| Children | 50 mg | 41.0% | - | |
| Children | 100 mg | 98.9% | 99.7% |
References
Technical Support Center: Identifying Off-Target Effects of Tribendimidine in Host Cells
Welcome to the technical support center for researchers investigating the off-target effects of the anthelmintic drug Tribendimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and executing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum anthelmintic agent. Its primary mechanism of action is as an L-type nicotinic acetylcholine receptor (nAChR) agonist in parasitic nematodes[1]. This leads to prolonged and sustained depolarization of the muscle cell membranes in the worms, resulting in spastic paralysis and their eventual expulsion from the host[2]. Some studies suggest it may also act on B-subtype nAChRs in certain parasites[3].
Q2: Is this compound active in its administered form?
A2: No, this compound is a prodrug. After oral administration, it is rapidly and completely broken down into its active metabolites, primarily deacetylated amidantel (dADT), and other byproducts like terephthalaldehyde[4]. dADT is then further metabolized to acetylated dADT (AdADT)[4]. The anthelmintic activity is attributed to these active metabolites.
Q3: Why should I investigate off-target effects of this compound in host (mammalian) cells?
A3: While this compound is effective against parasites, understanding its interaction with host cells is crucial for a complete safety and pharmacological profile. Potential areas of concern for off-target effects include:
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Interaction with Mammalian nAChRs: As a known nAChR agonist in nematodes, it is plausible that this compound or its metabolites could interact with the structurally similar nAChRs in mammalian tissues, including the central and peripheral nervous systems.
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Genotoxicity of Metabolites: this compound's primary active metabolite, dADT, is a derivative of N,N-dimethylaniline. Aromatic amines as a class of compounds are known to have mutagenic and carcinogenic potential, often following metabolic activation. Studies on N,N-dimethylaniline have shown it can induce gene mutations, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells.
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Mitochondrial Toxicity: Many drugs can induce mitochondrial dysfunction as an off-target effect, leading to cytotoxicity. Given that the toxicological profile of this compound's metabolites in host cells is not fully characterized, investigating effects on mitochondrial function is a prudent step.
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Gut Microbiota Modulation: When used in combination with ivermectin, this compound has been observed to transiently alter the composition of the human gut microbiota.
Q4: Are there any known cytotoxicity values (IC50/CC50) for this compound or its metabolites in mammalian cell lines?
A4: Currently, there is a lack of publicly available, specific IC50 or CC50 values for this compound and its primary metabolites (dADT, AdADT) in common mammalian cell lines. Determining these values for your cell line of interest is a critical first step in characterizing potential off-target cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of this compound and Its Metabolites in Mammalian Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 / CC50 (µM) | Reference |
| This compound | Various | MTT, LDH, etc. | 24, 48, 72 | Not Available | N/A |
| dADT | Various | MTT, LDH, etc. | 24, 48, 72 | Not Available | N/A |
| AdADT | Various | MTT, LDH, etc. | 24, 48, 72 | Not Available | N/A |
| Terephthalaldehyde | Various | MTT, LDH, etc. | 24, 48, 72 | Not Available | N/A |
| As of the latest literature review, specific IC50/CC50 values for this compound and its metabolites on mammalian cell lines are not readily available. Researchers are encouraged to perform these foundational experiments. |
Table 2: Summary of Genotoxicity Data for Compounds Related to this compound Metabolites
| Compound Class | Example Compound | Genotoxicity Finding | Test System | Reference |
| N-dialkylaminoaromatics | N,N-Dimethylaniline | Induced gene mutation, sister chromatid exchange, and chromosomal aberrations. | Cultured mammalian cells | |
| N-dialkylaminoaromatics | N,N-Dimethylaniline | Non-mutagenic in Salmonella (Ames test) at non-toxic doses. | Salmonella typhimurium | |
| Aromatic Amines | Benzidine | Mutagenic in vitro and causes chromosomal aberrations in vivo. | Salmonella typhimurium, mouse bone marrow | |
| Benzene Dicarboxaldehydes | Terephthalic Acid (TPA) | No mutagenic effects observed. | Ames test, Chromosome aberration test, Micronucleus test | |
| This table provides context for the potential genotoxicity of this compound's metabolites based on related chemical structures. Direct genotoxicity testing of dADT and terephthalaldehyde is recommended. |
Visualizations
Metabolic and Signaling Pathways
Experimental and Troubleshooting Workflows
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
Tribendimidine metabolite identification and quantification challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and quantification of tribendimidine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound in humans?
A1: this compound is a prodrug that is rapidly and extensively metabolized in the body. The primary active metabolite is deacetylated amidantel (dADT).[1][2][3] dADT is further metabolized to an acetylated derivative, acetylated dADT (adADT), which is considered inactive.[2][3] Another initial breakdown product is terephthalaldehyde (TPAL), which is quickly oxidized to terephthalic acid (TPAC) and excreted in the urine.
Q2: Which analytical techniques are most suitable for quantifying this compound metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the sensitive and selective quantification of dADT and adADT in biological matrices such as plasma, blood, and dried blood spots (DBS). High-performance liquid chromatography (HPLC) with UV detection has also been used, particularly for the metabolite TPAC in urine.
Q3: What are the typical biological matrices used for this compound metabolite analysis?
A3: Plasma, whole blood, and dried blood spots (DBS) are the most frequently used matrices for pharmacokinetic studies of dADT and adADT. Urine is also a key matrix for assessing the excretion of metabolites like dADT and TPAC.
Q4: Are there commercially available reference standards for dADT and adADT?
A4: The availability of certified reference standards for dADT and adADT can be a challenge. Researchers often need to rely on custom synthesis or obtain them from specialized chemical suppliers. The lack of readily available, high-purity standards can complicate method validation and ensure accurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for dADT and adADT
Q: My chromatogram shows significant peak tailing for dADT and adADT. What could be the cause and how can I fix it?
A: Peak tailing can arise from several factors related to the sample, chromatography, or instrument.
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Sample Preparation:
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Incomplete Protein Precipitation: Residual proteins can interact with the analytes and the column. Ensure your protein precipitation method is effective. Consider optimizing the ratio of organic solvent to the sample and the vortexing/centrifugation steps.
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Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
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Chromatography:
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Column Contamination: Buildup of matrix components on the analytical column is a common cause of peak tailing. Implement a robust column washing procedure between runs.
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Secondary Interactions: The amine groups in dADT and adADT can interact with residual silanols on the silica-based columns, leading to tailing. Using a column with end-capping or a pentafluorophenyl (PFP) stationary phase can mitigate these interactions. The addition of a small amount of a modifier like triethylamine to the mobile phase can also help to reduce peak tailing by competing for active sites on the column.
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Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.
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Issue 2: Low or Inconsistent Recovery of Metabolites
Q: I am experiencing low and variable recovery for dADT and adADT during sample preparation. What are the potential reasons and solutions?
A: Low and inconsistent recovery can significantly impact the accuracy and precision of your assay.
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Extraction Inefficiency:
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Protein Precipitation: While simple, protein precipitation may not always yield the highest recovery. Ensure thorough vortexing and adequate centrifugation to maximize the precipitation of proteins and the release of analytes into the supernatant.
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Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or if protein precipitation is insufficient, consider developing an LLE or SPE method. These techniques can provide cleaner extracts and potentially higher and more consistent recoveries, although they require more extensive method development.
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Metabolite Stability:
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Degradation during Sample Handling: dADT and adADT may be susceptible to degradation at room temperature. Keep samples on ice or at 4°C during processing.
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Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can lead to metabolite degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. Studies have shown that dADT and adADT are stable for at least three freeze-thaw cycles.
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Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: My results are showing significant ion suppression, particularly in plasma samples. How can I mitigate matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.
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Improve Sample Cleanup:
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More Effective Extraction: As mentioned for recovery issues, switching from protein precipitation to LLE or SPE can result in cleaner extracts with fewer co-eluting matrix components that cause ion suppression.
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Phospholipid Removal: Phospholipids from plasma are a major source of ion suppression. Consider using a phospholipid removal plate or a specific extraction protocol designed to eliminate them.
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Optimize Chromatography:
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Gradient Elution: A well-optimized gradient elution can help to separate the analytes of interest from the bulk of the matrix components, reducing the chance of co-elution and associated ion suppression.
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Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to achieve better separation from interfering matrix components.
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Use of an Appropriate Internal Standard (IS):
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Stable Isotope-Labeled (SIL) IS: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard for each analyte. If available, SIL-IS for dADT and adADT will co-elute with the analytes and experience similar matrix effects, thus providing the most accurate correction.
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Structural Analog IS: If SIL-IS are not available, use a structural analog that has similar chromatographic behavior and ionization efficiency to dADT and adADT.
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Experimental Protocols
LC-MS/MS Method for the Quantification of dADT and adADT in Plasma
This protocol is a generalized representation based on published methods. Researchers should validate the method according to their specific instrumentation and regulatory requirements.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Chromatographic Conditions:
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Column: A pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 2.6 µm, 100 Å, 50 mm × 4.6 mm) is recommended.
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Mobile Phase A: 10 mM ammonium acetate in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
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Flow Rate: 0.5 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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dADT: 178.3 → 133.1 m/z
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adADT: 220.4 → 175.1 m/z
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Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.
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Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound's primary active metabolite, dADT, from a study in healthy Chinese volunteers after a single 400 mg oral dose.
Table 1: Pharmacokinetic Parameters of dADT
| Parameter | Mean ± SD | Units |
| Cmax | 0.64 ± 0.27 | µg/mL |
| tmax | 4.20 ± 0.71 | h |
| AUC(0-24) | 4.29 ± 1.88 | µg·h/mL |
| AUC(0-∞) | 4.45 ± 1.81 | µg·h/mL |
| t1/2 | 4.74 ± 1.80 | h |
| CL/F | 1.63 ± 0.58 | L/h/kg |
| Vd/F | 12.23 ± 8.69 | L/kg |
Table 2: Urinary Excretion of this compound Metabolites
| Metabolite | Mean ± SD (% of dose) |
| dADT | 35.28 ± 13.00 |
| TPAC | 28.50 ± 11.92 |
Visualizations
References
- 1. Population Pharmacokinetic Modeling of this compound Metabolites in Opisthorchis viverrini-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing adverse effects of Tribendimidine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tribendimidine in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an anthelmintic agent that primarily functions as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It selectively targets the L-type nAChRs in nematodes, leading to spastic paralysis of the parasite and its subsequent expulsion from the host.[1]
Q2: What are the known adverse effects of this compound in animal studies?
A2: In laboratory animals, particularly mice, high doses of this compound have been associated with adverse effects such as body hair dishevelment, emaciation, and decreased food intake. At very high doses (350 mg/kg/day and above for 6 days), mortality has been observed.[3] Generally, this compound is considered to have a good safety profile with mild and transient side effects at therapeutic doses.[4]
Q3: What is a suitable vehicle for oral administration of this compound in rodents?
A3: A commonly used vehicle for oral administration of this compound in rats is a suspension in a mixture of 7% Tween 80 and 3% ethanol in water. Researchers can also consider incorporating the drug into a palatable jelly for voluntary oral administration in mice. The choice of vehicle should always be validated for compatibility with the specific experimental design and animal model.
Q4: Are there any known teratogenic or reproductive toxicity effects of this compound?
A4: Currently, there is a lack of publicly available, detailed studies specifically investigating the teratogenic or reproductive toxicity of this compound in animal models. General principles of reproductive and developmental toxicology testing in animals suggest that such studies are crucial for a comprehensive safety assessment of any new drug candidate. Researchers planning long-term studies or experiments involving breeding animals should consider incorporating endpoints to assess reproductive health and fetal development.
Q5: What are the potential off-target effects of this compound in mammals?
A5: The specific molecular mechanisms of off-target effects of this compound in mammals are not well-elucidated in the available literature. As a nicotinic acetylcholine receptor agonist, high systemic exposure could theoretically lead to cholinergic effects in the host. However, its selectivity for parasite receptors contributes to its favorable safety profile in mammals. Further research is needed to fully understand any potential off-target interactions at a molecular level.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause:
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Dosage Calculation Error: Incorrect calculation of the dose based on animal weight can lead to overdose.
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High Dosage Regimen: The administered dose may be approaching or exceeding the toxic threshold for the specific animal model and strain.
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Improper Administration Technique: Inaccurate oral gavage can lead to aspiration or esophageal injury.
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Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity.
Troubleshooting Steps:
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Verify Dosage Calculations: Double-check all calculations for dose preparation and administration volume. Ensure accurate and recent animal weights are used.
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Review Dosage Level: Consult the literature for reported toxic doses in the specific animal model. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific experimental conditions.
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Refine Administration Technique: Ensure personnel are properly trained in oral gavage techniques. For rodents, the correct gavage needle size and length are crucial. Observe animals for signs of distress during and after administration.
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Evaluate Vehicle Safety: If using a novel vehicle, conduct a pilot study with the vehicle alone to rule out any adverse effects.
Issue 2: Reduced Food and Water Intake and Weight Loss
Possible Cause:
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Systemic Toxicity: Higher doses of this compound can lead to systemic effects that reduce appetite and activity.
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Gastrointestinal Irritation: The formulation (drug + vehicle) may cause local irritation in the gastrointestinal tract.
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Stress from Handling and Dosing: Repeated handling and oral gavage can be stressful for animals, leading to reduced food and water consumption.
Troubleshooting Steps:
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Monitor Animal Well-being: Regularly monitor body weight, food and water intake, and clinical signs of distress.
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Consider Alternative Dosing Methods: If repeated oral gavage is required, explore less stressful methods like voluntary oral administration in a palatable vehicle.
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Adjust Dosing Regimen: If possible, reduce the dose or the frequency of administration to a level that minimizes adverse effects while maintaining efficacy.
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Provide Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable and energy-dense diet to encourage eating.
Data on Adverse Effects of this compound in Mice
| Dosage (mg/kg/day for 6 days) | Observed Adverse Effects | Mortality Rate (%) |
| 50 - 300 | No untoward reactions observed. | 0 |
| 350 | Body hair dishevelment, emaciation, decreased food intake. | 25 |
| 400 | Body hair dishevelment, emaciation, decreased food intake. | 50 |
| 450 | All mice died by day 4 of administration. | 100 |
| 500 | All mice died by day 5 of administration. | 100 |
Data extracted from a study on mice infected with Trichinella spiralis.
Experimental Protocols
Key Experiment: Oral Gavage Administration in Rodents
Objective: To administer a precise oral dose of this compound to a rodent.
Materials:
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This compound
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Appropriate vehicle (e.g., 7% Tween 80 and 3% ethanol in sterile water)
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Waring blender or similar homogenizer
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Graduated cylinder and beakers
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Magnetic stirrer and stir bar
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Animal scale
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Appropriately sized gavage needles (flexible-tipped recommended)
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Syringes
Procedure:
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Animal Preparation: Weigh each animal accurately on the day of dosing.
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Formulation Preparation:
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Calculate the total volume of the formulation needed based on the number of animals and the dose volume (typically 5-10 mL/kg for rodents).
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Weigh the required amount of this compound.
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In a beaker, dissolve Tween 80 in ethanol.
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Add the this compound to the Tween 80/ethanol mixture and stir.
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Slowly add the sterile water while stirring to create a suspension.
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Use a homogenizer to ensure a uniform suspension.
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Keep the suspension on a magnetic stirrer during the dosing procedure to prevent settling.
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Dosing:
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Restrain the animal firmly but gently.
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Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
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Draw the calculated volume of the this compound suspension into the syringe.
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Gently insert the gavage needle into the esophagus. Do not force the needle.
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Slowly administer the suspension.
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Carefully remove the gavage needle.
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Post-Dosing Monitoring:
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Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions (e.g., regurgitation, respiratory distress).
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Return the animal to its cage and monitor for any delayed adverse effects according to the experimental protocol.
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Visualizations
Caption: Mechanism of action of this compound leading to parasite expulsion.
Caption: Troubleshooting workflow for addressing adverse effects in animal studies.
References
- 1. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of Tribendimidine in Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tribendimidine in combination therapy. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in maximizing the synergistic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anthelmintic drug that primarily functions as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It binds to these receptors on the muscle cells of parasitic worms, mimicking the neurotransmitter acetylcholine.[2] This action leads to prolonged and sustained depolarization of the muscle cell membranes, resulting in spastic paralysis.[2] The paralyzed worms are unable to maintain their position in the host's body and are subsequently expelled. It is a prodrug that is metabolized into its active forms, deacetylated this compound (dADT) and amidantel, within the host.
Q2: Which drugs have shown synergistic effects with this compound against helminths?
A2: Several anthelmintic drugs have demonstrated synergistic or additive effects when combined with this compound. These include:
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Ivermectin (IVM): Combination therapy with ivermectin has shown higher cure rates for hookworm infections than monotherapy. In one study, all participants receiving this combination were cured.
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Oxantel Pamoate (OX): This combination has also resulted in higher cure rates and egg reduction rates against hookworm infections.
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Praziquantel: In vitro studies against the liver fluke Opisthorchis viverrini have shown synergistic to strongly synergistic effects. A combination with praziquantel also showed synergistic interactions against Clonorchis sinensis in a rat model.
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Cry5B (a pore-forming protein): In laboratory studies with C. elegans, Cry5B has demonstrated a synergistic interaction with this compound.
Q3: Are there any known instances of antagonistic effects with this compound combinations?
A3: Yes, while in vitro studies of this compound and praziquantel against O. viverrini showed synergy, the in vivo results in hamsters pointed towards antagonistic effects, with low to moderate worm burden reductions. The reasons for this in vitro-in vivo discrepancy are not yet fully understood and require further investigation.
Q4: Can this compound's efficacy be enhanced by altering the dosing schedule in combination therapy?
A4: For the combination of this compound and praziquantel against O. viverrini in vitro, synergistic effects were observed regardless of whether the drugs were administered simultaneously or sequentially (spaced by their respective half-lives). This suggests that for certain combinations, the timing of administration may not negatively impact synergy, although optimal scheduling should be determined on a case-by-case basis for each specific combination and target parasite.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro synergy assays.
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Possible Cause 1: Drug Solubility. this compound and its partner drugs may have different solubility properties. Ensure that both drugs are fully dissolved in the chosen solvent (e.g., DMSO) before adding them to the culture medium. Precipitates can lead to inaccurate drug concentrations.
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Possible Cause 2: Inaccurate IC50/EC50 Values. The calculation of the Combination Index (CI) is highly dependent on the accuracy of the IC50 or EC50 values for the individual drugs. Re-evaluate the dose-response curves for each drug alone to ensure these values are precise before proceeding with combination experiments.
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Possible Cause 3: Variability in Parasite Viability. Ensure that the parasites used in the assay are of a consistent age, developmental stage, and health. High variability in the control groups can mask the true synergistic effects.
Issue 2: In vivo antagonism observed after in vitro synergy.
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Possible Cause 1: Pharmacokinetic Interactions. The in vivo antagonism observed with the this compound-praziquantel combination against O. viverrini suggests potential pharmacokinetic (PK) interactions that are not present in vitro. One drug might alter the absorption, distribution, metabolism, or excretion of the other, leading to lower than expected efficacy. A PK study of the combination in the host animal model is recommended.
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Possible Cause 2: Host Metabolism. The host's metabolic processes can alter the drugs in ways that affect their interaction. The active metabolites and their concentrations at the site of infection in vivo might differ significantly from the parent compounds in an in vitro setting.
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Possible Cause 3: Dose Ratio. The synergistic or antagonistic outcome of a drug combination can be highly dependent on the dose ratio. The optimal synergistic ratio in vitro may not be the same in vivo. It is advisable to test a matrix of different dose combinations in the animal model.
Quantitative Data on this compound Combination Therapy
Table 1: In Vitro Synergy of this compound and Praziquantel against O. viverrini
| Combination | Metric | Value | Level of Synergy | Citation |
| This compound + Praziquantel (simultaneous) | CI at IC50 | 0.7 | Synergism | |
| This compound + Praziquantel (simultaneous) | CI at IC95 | 0.19 | Strong Synergism | |
| Praziquantel followed by this compound | CI at IC50 | 0.47 | Strong Synergism | |
| This compound followed by Praziquantel | CI at IC50 | 0.78 | Synergism |
CI = Combination Index. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combinations against Hookworm
| Treatment Group | Cure Rate (CR) | Egg Reduction Rate (ERR) | Host | Citation |
| This compound Monotherapy | Varies (requires high dose for >90% CR) | >94% | Humans | |
| This compound + Ivermectin | 100% | Not specified | Humans (adolescents) | |
| This compound + Oxantel Pamoate | Higher than monotherapy | Higher than monotherapy | Humans (adolescents) |
Detailed Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol is based on the Chou-Talalay method for determining drug synergy.
-
Determine the IC50 of Individual Drugs: a. Culture the target parasites (e.g., O. viverrini adults) in a suitable medium. b. Prepare serial dilutions of this compound and the partner drug separately. c. Expose the parasites to a range of concentrations for each drug for a predetermined time (e.g., 24 hours). d. Assess parasite viability using a standardized scoring method (e.g., microscopic evaluation of motility). e. Calculate the IC50 (the concentration that inhibits 50% of the parasites) for each drug using a dose-response curve.
-
Combination Drug Exposure: a. Based on the individual IC50 values, select a fixed dose ratio for the combination (e.g., a ratio based on their IC50s). b. Prepare serial dilutions of the drug combination, maintaining the fixed ratio. c. Expose the parasites to these combination dilutions for the same duration as in step 1c. d. Assess parasite viability.
-
Calculate the Combination Index (CI): a. Use specialized software (e.g., CompuSyn) or the following formula for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 that produce x% effect (e.g., IC50) when used alone, and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 that produce the same x% effect when used in combination. b. Interpret the CI value: CI < 1 (synergy), CI = 1 (additive), CI > 1 (antagonism).
Protocol 2: In Vivo Efficacy Study in a Hookworm-Infected Hamster Model
-
Infection: a. Obtain infective third-stage larvae (L3) of a hookworm species (e.g., Ancylostoma ceylanicum). b. Infect Syrian golden hamsters orally or subcutaneously with a standardized number of L3 larvae. c. Allow the infection to establish (typically 2-3 weeks). Confirm infection by detecting eggs in the feces.
-
Treatment: a. Randomly assign infected hamsters to different treatment groups: Vehicle control, this compound monotherapy, partner drug monotherapy, and this compound combination therapy. b. Prepare drug suspensions in a suitable vehicle (e.g., 7% Tween-80 and 3% ethanol in water). c. Administer the drugs via oral gavage at predetermined doses.
-
Efficacy Assessment: a. A set number of days post-treatment (e.g., 7-10 days), euthanize the hamsters. b. Harvest the small intestine and carefully collect all adult worms. c. Count the number of worms in each hamster. d. Calculate the worm burden reduction (WBR) for each treatment group relative to the vehicle control group using the formula: WBR (%) = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100. e. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects and potential synergy.
Visualizations
References
Refining analytical methods for detecting Tribendimidine in tissues
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Tribendimidine and its metabolites in tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why can't I detect the parent this compound compound in my tissue or plasma samples?
A1: this compound is a prodrug that is rapidly and often completely broken down into its active metabolites after oral administration.[1][2] It is common for the parent drug not to be detected in plasma or other biological samples.[1][2] The primary analytes to target for pharmacokinetic and tissue distribution studies are its metabolites.
Q2: What are the primary analytes I should be targeting for quantification?
A2: You should focus on quantifying the primary active metabolite, deacylated amidantel (dADT), and its secondary, acetylated metabolite (adADT).[3] dADT is considered the main contributor to the anthelmintic activity.
Q3: What is the recommended analytical method for detecting dADT and adADT?
A3: The most specific, sensitive, and widely used method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). This technique allows for accurate quantification of the metabolites even at low concentrations in complex biological matrices.
Q4: How should I collect and store tissue samples to ensure analyte stability?
A4: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to ensure the stability of the metabolites. Studies on dADT and adADT in plasma and blood have shown they are stable for up to 3 months at -80°C and can withstand at least three freeze-thaw cycles. Short-term storage at room temperature should be avoided as degradation can occur within hours.
Troubleshooting Guide
Problem: Low or No Analyte Signal (dADT/adADT)
Q5: I am not detecting any signal for dADT or adADT. What are the likely causes?
A5: This issue can stem from several factors, including inefficient extraction, analyte degradation, or incorrect instrument settings.
-
Inefficient Extraction: The analytes may not be effectively recovered from the tissue matrix. Ensure your homogenization is thorough and the extraction solvent is appropriate. Protein precipitation is a common and effective first step.
-
Analyte Degradation: As mentioned in the FAQs, dADT and adADT can degrade if not handled properly. Keep samples on ice during processing and minimize time at room temperature. Refer to the stability data in Table 3.
-
Incorrect MS/MS Parameters: Your mass spectrometer must be set to the correct precursor and product ion transitions (m/z) for dADT and adADT. Verify your settings against established values. See Table 1 for reference transitions.
Problem: Poor Chromatographic Peak Shape or High Background Noise
Q6: My chromatogram shows poor peak shape (e.g., tailing, fronting) and a high level of background noise. How can I fix this?
A6: These problems are often related to matrix effects or suboptimal chromatographic conditions.
-
Matrix Effects: Co-eluting endogenous components from the tissue can interfere with the ionization of your target analytes, suppressing the signal or increasing noise.
-
Solution 1: Incorporate a more rigorous sample cleanup step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Solution 2: Prepare your calibration standards in a blank matrix extract that matches your tissue samples to compensate for these effects.
-
Solution 3: Use a stable isotope-labeled internal standard for each analyte to correct for matrix-induced variations.
-
-
Suboptimal Chromatography: The mobile phase composition, gradient, or column chemistry may not be ideal. Refer to the established LC parameters in Table 2 for a validated starting point.
Problem: Inconsistent and Irreproducible Results
Q7: My results are highly variable between replicate samples. What could be the cause?
A7: Poor reproducibility often points to inconsistencies in the sample preparation workflow or analyte instability.
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Inconsistent Homogenization: Ensure each tissue sample is homogenized to a uniform consistency. Incomplete homogenization can lead to variable extraction efficiency.
-
Precipitation/Extraction Variability: Make sure to add extraction solvents precisely and vortex/mix each sample for the same duration and intensity to ensure consistent protein precipitation and analyte extraction.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples after initial processing if multiple analyses are required. Studies show stability for up to three cycles, but minimizing them is best practice.
Data Presentation
Table 1: Key Analytes and their LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| dADT | 178.3 | 133.1 | ESI Positive | |
| adADT | 220.4 | 175.1 | ESI Positive |
| this compound | 294.3 | 249.0 | ESI Positive | |
Table 2: Summary of Analytical Method Parameters for dADT/adADT Detection
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | ||
| Column | Pentafluorophenyl (PFP) or C18 phase (e.g., Kinetex, Zorbax, X-SELECT) | |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Gradient | A gradient program is typically used, running for 6-18 minutes | |
| Validation | ||
| Linearity Range | 1-1000 ng/mL (in plasma/blood) | |
| Recovery | 70-90% (in blood) |
| Inter/Intra-assay Precision | ≤12.2% | |
Table 3: Stability of this compound Metabolites in Biological Matrices
| Condition | Analyte | Stability | Matrix | Reference |
|---|---|---|---|---|
| Autosampler (10°C) | dADT & adADT | Stable for 72 hours | Processed Sample | |
| Room Temperature | dADT & adADT | Stable for 4 hours | Blood/Plasma | |
| Freeze-Thaw Cycles (-20°C or -80°C) | dADT & adADT | Stable for at least 2-3 cycles | Blood/Plasma | |
| Long-Term Storage (-80°C) | dADT & adADT | Stable for 3 months | Blood/Plasma |
| Long-Term Storage (-20°C) | dADT | Stable for 7 days | Plasma/Urine | |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction
This protocol provides a general framework for extracting this compound metabolites from tissue. Optimization may be required based on the specific tissue type.
-
Weighing: Accurately weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.
-
Homogenization: Add 500 µL of cold homogenization buffer (e.g., PBS or 0.1% formic acid in water). Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer. Keep the sample on ice throughout this process.
-
Protein Precipitation: To the tissue homogenate, add 1.5 mL of a cold precipitation solvent (e.g., acetonitrile containing an internal standard).
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure complete protein precipitation and analyte extraction.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100-200 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and centrifuge again to remove any particulates.
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a starting point based on published methods.
-
Injection: Inject 5-10 µL of the prepared sample extract.
-
Chromatographic Separation: Perform separation using a C18 or PFP analytical column with a gradient elution program. For example, start with 5% Mobile Phase B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dADT and adADT as listed in Table 1.
-
Quantification: Quantify the analyte concentrations by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in a matching matrix.
Visualizations
Caption: Metabolic pathway of this compound to its primary (dADT) and secondary (adADT) metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and disposition of this compound and its metabolites in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of two metabolites of this compound, deacylated amidantel and its acetylated metabolite in plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tribendimidine and Albendazole for the Treatment of Hookworm Infections
For Immediate Release
[City, State] – [Date] – In the ongoing battle against soil-transmitted helminth (STH) infections, which affect over 1.5 billion people globally, the choice of an effective anthelmintic is critical. This guide provides a detailed comparison of tribendimidine and albendazole, two prominent drugs used for the treatment of hookworm infections, a major cause of iron-deficiency anemia and malnutrition in endemic regions. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data on their efficacy, mechanisms of action, and safety profiles.
Efficacy in Clinical Trials
Multiple clinical trials have evaluated the efficacy of this compound and albendazole in treating hookworm infections. The primary endpoints in these studies are typically the cure rate (CR), defined as the complete clearance of eggs from the stool, and the egg reduction rate (ERR), which measures the percentage reduction in the number of eggs per gram of feces.
A systematic review and meta-analysis of randomized controlled trials has shown that single-dose albendazole demonstrates a pooled cure rate of 79.5% and an egg reduction rate of 89.6% against hookworm infections.[1][2] Clinical studies directly comparing this compound and albendazole have reported moderate and comparable efficacy for both drugs against hookworm.[3][4][5] For instance, some trials have recorded hookworm cure rates for single-dose this compound ranging from 76.5% to 88.4%. One open-label randomized trial found no significant difference in the efficacy of the two drugs against hookworm.
Combination therapies involving this compound have also been investigated and show potential for enhanced efficacy. For example, co-administration of this compound with ivermectin has demonstrated high efficacy against hookworm, suggesting a synergistic effect.
| Drug | Dosage | Cure Rate (CR) | Egg Reduction Rate (ERR) | Hookworm Species | Reference |
| Albendazole | 400 mg single dose | 79.5% (pooled) | 89.6% (pooled) | Necator americanus, Ancylostoma duodenale | |
| This compound | 400 mg single dose | 76.5% - 88.4% | Not consistently reported | Necator americanus, Ancylostoma duodenale | |
| This compound vs. Albendazole | 400 mg single dose | No significant difference | No significant difference | Necator americanus, Ancylostoma duodenale | |
| This compound + Ivermectin | 400 mg + 200 µg/kg | High efficacy | High efficacy | Necator americanus, Ancylostoma duodenale |
Mechanisms of Action
The distinct mechanisms of action of this compound and albendazole underpin their anthelmintic properties and are crucial for understanding their efficacy and potential for drug resistance.
This compound is a broad-spectrum anthelmintic that acts as a nicotinic acetylcholine receptor (nAChR) agonist. It is a prodrug that is metabolized into its active form, deacetylated amidantel (dADT), in the body. This active metabolite binds to and activates nAChRs on the muscle cells of the hookworm, leading to prolonged muscle contraction and spastic paralysis. The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently expelled.
Albendazole , a member of the benzimidazole class of anthelmintics, has a different mode of action. It selectively binds to the β-tubulin subunit of the hookworm's microtubules, inhibiting their polymerization. This disruption of the microtubular network in the intestinal cells of the parasite impairs the absorption of glucose, leading to a depletion of glycogen stores and a subsequent energy deficit. Ultimately, this results in the death of the worm. Albendazole also exhibits ovicidal properties, meaning it can kill hookworm eggs, which contributes to reducing transmission.
Experimental Protocols
The evaluation of anthelmintic drugs relies on standardized and rigorous experimental protocols. The following outlines a typical workflow for a clinical trial comparing this compound and albendazole for hookworm treatment.
1. Study Design and Participant Recruitment:
-
Design: A randomized, controlled, single- or double-blinded trial is the gold standard.
-
Inclusion Criteria: Participants are typically school-aged children or adults residing in hookworm-endemic areas, with a confirmed hookworm infection based on stool examination.
-
Exclusion Criteria: Common exclusion criteria include pregnancy, severe illness, and recent use of anthelmintic drugs.
-
Informed Consent: Written informed consent is obtained from all adult participants and from the parents or guardians of any participating children.
2. Diagnosis and Baseline Assessment:
-
Stool Sample Collection: Participants provide one or two stool samples.
-
Kato-Katz Technique: The Kato-Katz thick smear technique is a widely used method for detecting and quantifying hookworm eggs in feces. A standard amount of sieved stool is pressed under a cellophane strip soaked in glycerol-malachite green solution. After a clearing period, the eggs are counted under a microscope, and the egg count is expressed as eggs per gram (EPG) of feces.
3. Randomization and Treatment Administration:
-
Randomization: Participants are randomly assigned to receive either this compound or albendazole.
-
Dosage: A single oral dose of 400 mg is standard for both drugs in adults and older children. For younger children, a 200 mg dose may be used.
-
Administration: The drugs are administered orally by trained study personnel.
4. Follow-up and Efficacy Assessment:
-
Follow-up Period: Participants are typically followed up 14 to 21 days after treatment.
-
Stool Examination: Follow-up stool samples are collected and examined using the same diagnostic method as at baseline to determine the post-treatment egg count.
-
Calculation of CR and ERR: The cure rate is calculated as the percentage of participants who become egg-negative after treatment. The egg reduction rate is calculated as the percentage reduction in the geometric mean of the egg counts from baseline to follow-up.
5. Safety and Tolerability Assessment:
-
Adverse Event Monitoring: Any adverse events experienced by the participants are recorded and assessed for their severity and potential relationship to the study drug. This is often done through both passive and active surveillance (e.g., questionnaires) within 24 hours of treatment.
Safety and Tolerability
Both this compound and albendazole are generally well-tolerated. Clinical trials have reported that adverse events for both drugs are typically mild and transient. Common side effects of albendazole can include nausea, abdominal pain, and headache. Studies comparing the two drugs have not found significant differences in the frequency or severity of adverse events.
Conclusion
Both this compound and albendazole are effective single-dose treatments for hookworm infections, with comparable efficacy profiles in several clinical trials. Their distinct mechanisms of action are a key consideration, particularly in the context of potential drug resistance. While albendazole has been the mainstay of mass drug administration programs for STH control, this compound represents a valuable alternative. Further research into combination therapies and the long-term impact on drug resistance is warranted to optimize treatment strategies for hookworm and other soil-transmitted helminthiases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat these debilitating parasitic infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of recommended drugs against soil transmitted helminths: systematic review and network meta-analysis | The BMJ [bmj.com]
- 3. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and albendazole for treating soil-transmitted helminths, Strongyloides stercoralis and Taenia spp.: open-label randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Analysis of Tribendimidine and Praziquantel for the Treatment of Opisthorchiasis viverrini
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tribendimidine and the current standard of care, praziquantel, against the human liver fluke Opisthorchis viverrini. This parasitic infection is a significant public health concern in Southeast Asia, and a known risk factor for cholangiocarcinoma. This document synthesizes data from clinical trials to aid in research and development efforts for improved anthelmintic therapies.
Efficacy Comparison: this compound vs. Praziquantel
Clinical trial data reveals that this compound demonstrates comparable efficacy to praziquantel in treating O. viverrini infections, with a noteworthy difference in adverse event profiles.
Cure Rates and Egg Reduction Rates
The following tables summarize the key efficacy data from comparative clinical trials. Cure rate is defined as the complete absence of O. viverrini eggs in stool samples post-treatment, while the egg reduction rate indicates the percentage decrease in the number of eggs.
| Drug | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Source |
| This compound | 200 mg (children), 400 mg (adolescents/adults), single dose | 93.6 | 99.9 | [1][2] |
| Praziquantel | 50 mg/kg + 25 mg/kg, 6h apart | 97.3 | 99.9 | [1][2] |
Table 1: Comparative Efficacy of Single-Dose this compound and Two-Dose Praziquantel
| Drug | Dosage | Cure Rate (%) | Source |
| This compound | 400 mg, single dose | 89.8 (predicted) | [3] |
| Praziquantel | 50 mg/kg + 25 mg/kg, single day | 93.8 (predicted) | |
| Praziquantel | 50 mg/kg, single dose | 92.1 (predicted) | |
| Praziquantel | 3 x 25 mg/kg, one day | 100 |
Table 2: Cure Rates from Various Dosing Regimens
Adverse Events
A significant advantage of this compound appears to be its favorable side-effect profile. Studies consistently report a lower incidence of adverse events compared to praziquantel.
| Adverse Event | This compound (%) | Praziquantel (%) | Source |
| Any Adverse Event | Lower Incidence | Higher Incidence (OR 4.5) | |
| Headache | Frequent | More Frequent | |
| Vertigo | Frequent | More Frequent | |
| Nausea | Frequent | More Frequent | |
| Fatigue | Frequent | More Frequent |
Table 3: Comparison of Adverse Event Frequency
Experimental Protocols
The following section details the methodologies employed in key clinical trials comparing this compound and praziquantel for the treatment of O. viverrini infection.
Open-Label, Randomized, Non-Inferiority, Phase 2 Trial in Laos
-
Objective: To assess the efficacy and safety of a single oral dose of this compound compared with two doses of praziquantel in participants with O. viverrini infection.
-
Study Design: An open-label, randomized, non-inferiority, phase 2 trial.
-
Participants: Children (8-14 years) and adolescents/adults (≥15 years) in Champasack province, southern Laos, with confirmed O. viverrini infection.
-
Intervention:
-
This compound Group: Single oral dose of 200 mg for children and 400 mg for adolescents and adults.
-
Praziquantel Group: Two oral doses of 50 mg/kg bodyweight and 25 mg/kg bodyweight, administered 6 hours apart.
-
-
Primary Outcomes:
-
Cure Rate: Defined as the absence of parasite eggs in stool at 3 weeks' follow-up.
-
Egg Reduction Rate.
-
-
Masking: Physicians assessing adverse events and laboratory personnel were masked to the treatment allocation.
Experimental workflow of the non-inferiority trial.
Mechanisms of Action
The distinct mechanisms of action of this compound and praziquantel are crucial for understanding their pharmacological profiles and for the development of future anthelmintics.
This compound: A Nicotinic Acetylcholine Receptor Agonist
This compound acts as an L-type nicotinic acetylcholine receptor (nAChR) agonist. By binding to these receptors on the muscle cells of the parasite, it mimics the action of acetylcholine, leading to prolonged muscle contraction and spastic paralysis. This incapacitates the worm, leading to its expulsion from the host.
Signaling pathway for this compound's mechanism of action.
Praziquantel: Disruption of Calcium Homeostasis
Praziquantel's primary mechanism of action involves the disruption of calcium ion (Ca2+) homeostasis in the parasite. It is thought to target voltage-gated Ca2+ channels, causing a rapid influx of Ca2+ into the parasite's cells. This leads to severe muscle spasms and paralysis. Additionally, praziquantel causes damage to the worm's outer surface, the tegument, making it vulnerable to the host's immune system.
Signaling pathway for Praziquantel's mechanism of action.
Conclusion
This compound presents a promising alternative to praziquantel for the treatment of Opisthorchis viverrini infection. While praziquantel demonstrates a slightly higher cure rate in some studies, this compound's comparable efficacy, particularly in terms of egg reduction, and its significantly better safety profile make it a valuable candidate for further research and potential inclusion in control programs. The distinct mechanisms of action of these two drugs also offer opportunities for investigating combination therapies to enhance efficacy and combat potential drug resistance. Further studies, especially in populations with high-intensity infections, are warranted to fully elucidate the clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound versus praziquantel against Opisthorchis viverrini in Laos: an open-label, randomised, non-inferiority, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of drugs against clonorchiasis and opisthorchiasis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tribendimidine and Ivermectin for the Treatment of Strongyloides stercoralis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anthelmintic drugs tribendimidine and ivermectin for the treatment of infections caused by the nematode Strongyloides stercoralis. The information is compiled from published clinical trials and pharmacological studies to support research and development in this field.
Executive Summary
Ivermectin is the established drug of choice for the treatment of strongyloidiasis, demonstrating high cure rates in numerous studies and across various dosing regimens.[1][2][3] this compound, a broad-spectrum anthelmintic, has shown activity against S. stercoralis, but the available clinical data is limited and suggests a lower efficacy with a single-dose regimen compared to ivermectin.[1][4] This guide presents the current evidence for both drugs, including quantitative efficacy data, experimental protocols, and mechanisms of action.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and reported adverse events for this compound and ivermectin in the treatment of Strongyloides stercoralis.
Table 1: Efficacy of this compound vs. Ivermectin for Strongyloides stercoralis
| Drug | Dosage Regimen | Cure Rate (%) | Study Population | Source |
| This compound | Single oral dose (400 mg) | 54.5% | Infected individuals in Yunnan province, China | Steinmann et al., 2008 |
| Ivermectin | Single oral dose (200 µg/kg) | 83% - 98.7% | Various studies in different endemic regions | Multiple sources |
| Ivermectin | Two oral doses (200 µg/kg) | Up to 100% | Clinical practice recommendations |
Table 2: Reported Adverse Events
| Drug | Common Adverse Events | Severity | Source |
| This compound | No significant adverse events reported in the key study. Generally well-tolerated with mild and transient gastrointestinal issues (nausea, vomiting, abdominal pain), headache, and dizziness reported in other studies. | Mild | Steinmann et al., 2008; Patsnap Synapse, 2024 |
| Ivermectin | Dizziness, nausea, diarrhea, skin rash, and itching (Mazzotti reaction in onchocerciasis treatment). Generally well-tolerated in the treatment of strongyloidiasis. | Mild and transient |
Experimental Protocols
This compound: Open-Label Randomized Trial (Steinmann et al., 2008)
-
Study Design: An open-label, randomized trial conducted in a village in Yunnan province, People's Republic of China.
-
Participants: Individuals from the village were invited to participate. Stool samples were collected for parasitological examination.
-
Treatment: Infected individuals were randomly assigned to receive either a single oral dose of this compound (400 mg for individuals ≥15 years, 200 mg for children 5-14 years) or a single oral dose of albendazole.
-
Diagnosis: Pre- and post-treatment diagnosis of S. stercoralis was performed using the Baermann technique and a modified agar plate method on two independent stool samples.
-
Outcome Measures: The primary outcomes were the cure rate (absence of larvae in stool post-treatment) and the frequency and severity of adverse events.
-
Follow-up: Follow-up stool samples were collected approximately 3 weeks after treatment.
Ivermectin: General Treatment Protocol (Based on multiple sources)
-
Study Design: Numerous clinical trials and treatment guidelines have established the efficacy of ivermectin. The general protocol for uncomplicated strongyloidiasis is as follows.
-
Participants: Patients with confirmed S. stercoralis infection through stool examination (e.g., Baermann method, agar plate culture) or serology.
-
Treatment: A single oral dose of 200 µg/kg of ivermectin is administered. In some cases, a two-dose regimen, with the second dose given 1 to 2 weeks after the first, is recommended to enhance cure rates, particularly in cases of chronic or persistent infection.
-
Diagnosis: Post-treatment evaluation is typically conducted 2 to 4 weeks after the final dose and involves repeat stool examinations to confirm the absence of larvae.
-
Outcome Measures: The primary endpoint is the parasitological cure rate. Safety and tolerability are also assessed.
Mechanism of Action
The mechanisms by which this compound and ivermectin exert their anthelmintic effects are distinct, targeting different aspects of the parasite's neuromuscular system.
This compound Signaling Pathway
This compound is a cholinergic agonist. It primarily targets the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the nematode. This leads to prolonged muscle depolarization and spastic paralysis, causing the worm to lose its ability to maintain its position in the host's gut and ultimately be expelled.
Caption: Mechanism of action of this compound.
Ivermectin Signaling Pathway
Ivermectin belongs to the avermectin class of compounds and acts by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which results in flaccid paralysis and death of the parasite.
Caption: Mechanism of action of Ivermectin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two anthelmintic drugs for Strongyloides stercoralis.
References
- 1. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strongyloides ratti: In Vitro and In Vivo Activity of this compound | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
Validating the L-type Nicotinic Acetylcholine Receptor as the Primary Target of Tribendimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the evidence validating the L-type nicotinic acetylcholine receptor (nAChR) as the primary target of the broad-spectrum anthelmintic, Tribendimidine. It objectively compares its performance with other anthelmintics, presents supporting experimental data, and details the methodologies of key experiments.
Executive Summary
This compound is a potent anthelmintic that functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing spastic paralysis in nematodes.[1] However, a critical controversy exists regarding its precise molecular target. While genetic and pharmacological studies in the model organism Caenorhabditis elegans strongly indicate that this compound, like levamisole and pyrantel, primarily targets the L-type nAChR, evidence from parasitic nematodes suggests a more complex mechanism.[2][3] In parasitic species such as Ascaris suum and Oesophagostomum dentatum, this compound appears to preferentially act on a different nAChR subtype, potentially the B-subtype, and notably, retains efficacy against levamisole-resistant strains.[4] This discrepancy has significant implications for the clinical use of this compound, particularly in regions with existing resistance to other cholinergic anthelmintics.
The Controversial Target of this compound: L-type vs. B-type nAChR
The validation of this compound's primary target is a tale of two models. Studies utilizing the free-living nematode C. elegans have demonstrated that mutants resistant to levamisole are also resistant to this compound.[2] This cross-resistance strongly suggests a shared mechanism of action, implicating the L-type nAChR, which is the established target of levamisole and pyrantel.
However, research on parasitic nematodes, the intended target of the drug, paints a different picture. Electrophysiological and muscle contraction assays on Ascaris suum have shown that this compound's pharmacological profile is more similar to bephenium (a B-subtype nAChR agonist) than to levamisole. Furthermore, this compound has been shown to be effective against levamisole-resistant isolates of Oesophagostomum dentatum. This suggests that in these parasitic species, this compound may act on a different population of nAChRs, or interact with the L-type receptor at a different site than levamisole.
References
- 1. researchgate.net [researchgate.net]
- 2. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Anthelmintic Resistance: A Comparative Guide to Tribendimidine Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of anthelmintic resistance pose a significant threat to global public and veterinary health. As the arsenal of effective drugs is limited, understanding the potential for cross-resistance between different classes of anthelmintics is paramount for sustainable parasite control strategies and the development of new therapeutic agents. This guide provides a comprehensive comparison of cross-resistance patterns between the newer anthelmintic, tribendimidine, and other major drug classes, supported by experimental data and detailed methodologies.
Cross-Resistance Profile of this compound
This compound's primary mode of action is as an L-subtype nicotinic acetylcholine receptor (nAChR) agonist, a mechanism it shares with levamisole and pyrantel.[1][2] This shared target is a critical factor in predicting and observing cross-resistance. In contrast, its distinct mechanism from other major anthelmintic classes, such as benzimidazoles, suggests a lack of cross-resistance, offering potential for use in combination therapies or as an alternative treatment where resistance to other drugs has developed.[1][3]
Quantitative Data Summary
The following table summarizes the observed cross-resistance between this compound and other key anthelmintics based on studies in the model organism Caenorhabditis elegans and parasitic nematodes.
| Anthelmintic Class | Representative Drug(s) | Cross-Resistance with this compound | Mechanism of Action | Supporting Evidence |
| Imidazothiazoles/Tetrahydropyrimidines | Levamisole, Pyrantel | Yes (High probability) | L-subtype nicotinic acetylcholine receptor (nAChR) agonist[1] | Studies in C. elegans show that mutants resistant to this compound are also resistant to levamisole and pyrantel, and vice versa. However, some studies in parasitic nematodes suggest this compound may still be effective against levamisole-resistant isolates, possibly by acting on different nAChR subtypes. |
| Benzimidazoles | Albendazole, Mebendazole | No | Binds to β-tubulin, disrupting microtubule formation. | This compound is considered a viable alternative in cases of benzimidazole resistance. Their distinct molecular targets make cross-resistance unlikely. |
| Macrocyclic Lactones | Ivermectin | No (direct cross-resistance) | Targets glutamate-gated chloride channels (GluCls). | While direct cross-resistance is not expected due to different mechanisms, combination therapy studies have been conducted to assess potential drug-drug interactions, which could influence efficacy. |
| Praziquantel | Praziquantel | Unlikely | Disrupts calcium homeostasis in the parasite. | Studies have compared the efficacy of this compound and praziquantel against trematodes like Clonorchis sinensis and Opisthorchis viverrini, but have not directly investigated cross-resistance mechanisms. Their distinct mechanisms of action make cross-resistance improbable. |
Experimental Protocols
The determination of anthelmintic resistance and cross-resistance relies on a variety of in vivo and in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used in vivo method to assess anthelmintic efficacy by comparing fecal egg counts before and after treatment.
-
Objective: To determine the percentage reduction in nematode egg output following treatment.
-
Procedure:
-
Pre-treatment: Collect individual fecal samples from a group of infected animals (e.g., sheep, goats) on Day 0.
-
Animal Grouping: Randomly allocate animals to a control group and one or more treatment groups.
-
Treatment: Administer the specific anthelmintic(s) to the respective treatment groups at the recommended dosage. The control group remains untreated.
-
Post-treatment: Collect fecal samples from all animals again at a specified time point post-treatment (e.g., 10-14 days).
-
Egg Counting: Perform fecal egg counts (e.g., using the McMaster technique) on all pre- and post-treatment samples to determine the number of eggs per gram (EPG) of feces.
-
Calculation: The percentage reduction is calculated using the formula: [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100.
-
-
Interpretation: Resistance is generally suspected if the reduction in egg count is less than 95%.
Egg Hatch Assay (EHA)
The EHA is an in vitro test primarily used to detect resistance to benzimidazoles.
-
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50).
-
Procedure:
-
Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.
-
Serial Dilutions: Prepare a series of dilutions of the anthelmintic to be tested.
-
Incubation: Incubate a standardized number of eggs in each drug concentration (and a drug-free control) in a multi-well plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 48 hours).
-
Assessment: After incubation, add a fixative (e.g., Lugol's iodine) and count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of eggs hatched at each concentration and determine the EC50 value.
-
-
Interpretation: An increase in the EC50 value for a parasite population compared to a susceptible reference strain indicates resistance.
Larval Development Assay (LDA)
The LDA is another in vitro method that assesses the effect of an anthelmintic on the development of nematode larvae.
-
Objective: To determine the concentration of an anthelmintic that inhibits the development of first-stage larvae (L1) to third-stage larvae (L3).
-
Procedure:
-
Egg Hatching: Hatch nematode eggs in a drug-free medium to obtain L1 larvae.
-
Exposure: Place a standardized number of L1 larvae in multi-well plates containing various concentrations of the test anthelmintic and a nutrient medium.
-
Incubation: Incubate the plates for several days (e.g., 7 days) at a controlled temperature to allow for larval development.
-
Assessment: Count the number of L1, L2, and L3 larvae in each well.
-
Data Analysis: Determine the drug concentration that inhibits larval development to the L3 stage.
-
-
Interpretation: Increased survival and development of larvae at higher drug concentrations are indicative of resistance.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
The primary mechanism of action for this compound involves its function as an agonist of the L-subtype nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes. This leads to spastic paralysis and subsequent expulsion of the parasite.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cross-Resistance Assessment
A typical workflow to investigate cross-resistance between two anthelmintics involves selecting for resistance to one drug and then testing for susceptibility to the other.
Caption: Workflow for assessing cross-resistance.
References
- 1. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. scite.ai [scite.ai]
- 3. Off-target effects of this compound, this compound plus ivermectin, this compound plus oxantel-pamoate, and albendazole plus oxantel-pamoate on the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Tribendimidine Across Species
Tribendimidine, a broad-spectrum anthelmintic agent developed in China, has shown significant promise in the treatment of various parasitic worm infections.[1][2][3] Understanding its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing its efficacy and safety in different populations and species. This guide provides a comparative overview of the pharmacokinetics of this compound, with a focus on its primary active metabolite, deacetylated amidantel (dADT), and its subsequent metabolite, acetylated dADT (adADT).[1][4]
Metabolic Pathway of this compound
Upon oral administration, this compound acts as a prodrug, meaning it is inactive until it is metabolized within the body. It is rapidly and completely broken down into its active metabolites. The primary active metabolite is deacetylated amidantel (dADT), which is responsible for the drug's anthelmintic activity. dADT is then further metabolized to an acetylated derivative, adADT.
Caption: Metabolic pathway of this compound.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of this compound's metabolites have been primarily studied in humans, including healthy volunteers and infected patient populations. Data in animal models remains limited, with most studies focusing on efficacy rather than detailed pharmacokinetics.
Pharmacokinetics in Humans
The following tables summarize the key pharmacokinetic parameters of dADT and adADT in various human populations after single oral doses of this compound.
Table 1: Pharmacokinetic Parameters of dADT in Humans
| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Healthy Chinese Volunteers | 400 | 640 ± 270 | 4.20 ± 0.71 | 4450 ± 1810 (AUC∞) | 4.74 ± 1.80 | |
| Hookworm-infected Children (Côte d'Ivoire) | 100 | 853 (median) | 1-22 | 3019 (AUC0-22) | - | |
| Hookworm-infected Children (Côte d'Ivoire) | 200 | - | - | - | - | |
| Hookworm-infected Children (Côte d'Ivoire) | 400 | 2275 (median) | 1-22 | 12530 (AUC0-22) | - | |
| O. viverrini-infected Patients (Laos) | 25-200 | 60 - 1185 | 2-24 | - | - | |
| O. viverrini-infected Patients (Laos) | 200-600 | - | 2-24 | Saturation observed | - |
Table 2: Pharmacokinetic Parameters of adADT in Humans
| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Hookworm-infected Children (Côte d'Ivoire) | 100 | 111 (median) | - | - | - | |
| Hookworm-infected Children (Côte d'Ivoire) | 200 | 124 (median) | - | - | - | |
| Hookworm-infected Children (Côte d'Ivoire) | 400 | 297 (median) | - | - | - | |
| O. viverrini-infected Patients (Laos) | 25-200 | 3 - 375 | Later than dADT | - | ~4-6 |
Pharmacokinetics in Animal Species
Detailed pharmacokinetic studies of this compound in animal models are not widely available in published literature. Most studies have focused on the efficacy of the drug against various parasites.
-
Rats: One study indicated that pharmacokinetic analyses of this compound in combination with ivermectin were conducted in healthy rats. The co-administration reportedly reduced the AUC and Cmax of dADT and adADT, though specific values for this compound alone were not provided.
-
Hamsters, Dogs, Mice, and Chickens: Efficacy studies have demonstrated the activity of this compound against parasites in these species, but pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been reported.
The lack of comprehensive pharmacokinetic data in preclinical animal models highlights a gap in the research and underscores the need for further studies to better understand the comparative pharmacology of this compound.
Experimental Protocols
The methodologies employed in human pharmacokinetic studies of this compound generally follow a standard workflow.
Subject Enrollment and Dosing
Healthy volunteers or patients infected with specific parasites are enrolled after providing informed consent. Single oral doses of this compound are administered, often with food to standardize absorption.
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. In some studies, dried blood spot (DBS) samples are collected, which is a less invasive method suitable for pediatric populations. Urine samples may also be collected to assess renal excretion.
Sample Analysis
The concentrations of this compound's metabolites (dADT and adADT) in plasma, blood, or DBS are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).
Pharmacokinetic Analysis
The collected concentration-time data is used to calculate key pharmacokinetic parameters through non-compartmental or population pharmacokinetic modeling.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Conclusion
The pharmacokinetic profile of this compound in humans is characterized by its rapid conversion to the active metabolite dADT, followed by further metabolism to adADT. While there is a growing body of data in human populations, a significant knowledge gap exists regarding the comparative pharmacokinetics in different animal species. Further research in this area is essential for the continued development and optimal use of this promising anthelmintic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Exposure-Response Analysis of this compound To Improve Treatment for Children with Hookworm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Exposure-Response Analysis of this compound To Improve Treatment for Children with Hookworm Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Efficacy of Tribendimidine vs. Praziquantel Against Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tribendimidine and praziquantel against Schistosoma mansoni, the parasite responsible for intestinal schistosomiasis. The information presented is based on available preclinical and clinical data to support research and drug development efforts in the field of anthelmintics.
Executive Summary
Praziquantel is the cornerstone of schistosomiasis control, demonstrating significant efficacy against adult S. mansoni worms. In contrast, preclinical evidence indicates that this compound, a broad-spectrum anthelmintic effective against soil-transmitted helminths, lacks efficacy against S. mansoni. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental data that underscore these findings.
Data Presentation: Quantitative Efficacy
The following tables summarize the efficacy of praziquantel and this compound against Schistosoma mansoni based on preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound and Praziquantel against S. mansoni in Murine Models
| Drug | Dosage | Host | Worm Burden Reduction (%) | Reference |
| This compound | 400 mg/kg (single dose) | Mouse | 0 | [1][2] |
| Praziquantel | 500 mg/kg (2 consecutive days) | Mouse | 100 | |
| Praziquantel + Cimetidine | 200 mg/kg (2 consecutive days) | Mouse | 100 |
Table 2: Clinical Efficacy of Praziquantel against S. mansoni in Human Trials
| Dosage | Study Population | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| 40 mg/kg (single dose) | School-aged children & adults | 76.7 | 86.3 | |
| 3 x 20 mg/kg or 1 x 50 mg/kg | Adults | 96 (at 1 year) | Not Reported | |
| 40 mg/kg (single dose) | School-aged children | 88.2 | 93.5 |
Mechanisms of Action
The differing efficacies of this compound and praziquantel against S. mansoni can be attributed to their distinct mechanisms of action and molecular targets within the parasites.
Praziquantel: The precise mechanism of praziquantel is not fully elucidated but is understood to disrupt calcium homeostasis in the schistosome.[3] It is hypothesized to target voltage-gated calcium (Ca2+) channels in the parasite, leading to a rapid influx of calcium ions.[1] This results in uncontrolled muscle contraction, paralysis, and tegumental damage, making the worm susceptible to the host's immune system.[4]
This compound: this compound is a nicotinic acetylcholine receptor (nAChR) agonist. In nematodes, it mimics the action of acetylcholine, causing prolonged muscle depolarization and spastic paralysis, leading to the expulsion of the worm. Its ineffectiveness against S. mansoni suggests that the specific nAChR subtypes present in schistosomes are not susceptible to this compound.
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action and an experimental workflow.
Caption: Proposed mechanism of action for Praziquantel against Schistosoma mansoni.
Caption: Comparative mechanism of this compound in nematodes versus Schistosoma mansoni.
Caption: General experimental workflow for in vivo drug efficacy testing in a murine model.
Experimental Protocols
Preclinical in vivo Efficacy Study of this compound against S. mansoni
This protocol is based on the methodology described by Keiser et al. (2007).
-
Animal Model: Female NMRI mice (20-22 g).
-
Parasite: Schistosoma mansoni (Liberian strain).
-
Infection: Mice are infected subcutaneously with approximately 80 cercariae of S. mansoni.
-
Treatment:
-
49 days (7 weeks) post-infection, mice are treated with a single oral dose of this compound.
-
The drug is prepared as a suspension in 7% Tween 80 and 3% ethanol.
-
A dosage of 400 mg/kg is administered.
-
A control group receives the vehicle only.
-
-
Assessment of Efficacy:
-
2 to 3 weeks after treatment, mice are euthanized.
-
The worms are collected from the mesenteric and portal veins by perfusion.
-
The total number of worms and the number of female worms are counted.
-
Worm burden reduction is calculated by comparing the mean worm counts in the treated group to the control group.
-
Clinical Trial Protocol for Praziquantel Efficacy against S. mansoni
This is a generalized protocol based on common practices in clinical trials for schistosomiasis.
-
Study Design: Randomized, controlled trial.
-
Participants: Individuals aged 4 years and above with a confirmed S. mansoni infection.
-
Inclusion Criteria: Presence of S. mansoni eggs in stool samples.
-
Treatment:
-
Participants are randomized to receive a standard oral dose of praziquantel (e.g., 40 mg/kg) or a comparator/placebo.
-
The drug is administered under supervision.
-
-
Follow-up and Efficacy Assessment:
-
Stool samples are collected at a predefined time point post-treatment (e.g., 4 weeks).
-
The number of S. mansoni eggs per gram of feces is determined using a standardized technique (e.g., Kato-Katz).
-
Cure Rate (CR): The percentage of participants who become egg-negative after treatment.
-
Egg Reduction Rate (ERR): The percentage reduction in the geometric mean egg count from baseline to follow-up.
-
-
Safety Assessment: Monitoring and recording of any adverse events following treatment.
Conclusion
The available scientific evidence clearly demonstrates that while praziquantel is an effective treatment for Schistosoma mansoni infections, this compound is not. The lack of efficacy of this compound against S. mansoni in preclinical models has precluded its development for this indication. This stark difference in activity is rooted in their distinct mechanisms of action and the specific molecular targets they engage within the parasites. For researchers and drug development professionals, praziquantel remains the benchmark for anti-schistosomal therapy, and future drug discovery efforts should focus on novel mechanisms of action to address potential resistance and enhance efficacy against all developmental stages of the parasite.
References
- 1. Evaluation of the In Vivo Activity of this compound against Schistosoma mansoni, Fasciola hepatica, Clonorchis sinensis, and Opisthorchis viverrini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vivo activity of this compound against Schistosoma mansoni, Fasciola hepatica, Clonorchis sinensis, and Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The praziquantel in preschoolers (PIP) trial: study protocol for a phase II PK/PD-driven randomised controlled trial of praziquantel in children under 4 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribendimidine for Soil-Transmitted Helminths: A Meta-Analysis of Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
Tribendimidine, a broad-spectrum anthelmintic developed in China, has emerged as a promising treatment for soil-transmitted helminth (STH) infections. This guide provides a meta-analysis of clinical trial data, comparing the efficacy and safety of this compound with standard-of-care anthelmintics, primarily albendazole. The data presented is intended to inform researchers, scientists, and drug development professionals on the current clinical standing of this compound.
Efficacy against Soil-Transmitted Helminths
The efficacy of anthelmintic drugs is primarily measured by two key metrics: the Cure Rate (CR), which is the percentage of subjects who become egg-negative after treatment, and the Egg Reduction Rate (ERR), which measures the percentage reduction in the number of eggs per gram of feces.
Performance against Hookworm, Ascaris lumbricoides, and Trichuris trichiura
A network meta-analysis of 114 studies provides a comprehensive comparison of various anthelmintic regimens. The following tables summarize the efficacy of single-dose this compound compared to single-dose albendazole, the current standard treatment.[1]
Table 1: Cure Rate (CR) of Single-Dose this compound vs. Albendazole
| Helminth Species | This compound CR (%) | Albendazole CR (%) |
| Hookworm | 82.0 - 88.4[2] | 79.5[1][3] |
| Ascaris lumbricoides | 90.1 - 95.0[2] | 95.7 |
| Trichuris trichiura | 23.9 - 36.8 | 30.7 |
Table 2: Egg Reduction Rate (ERR) of Single-Dose this compound vs. Albendazole
| Helminth Species | This compound ERR (%) | Albendazole ERR (%) |
| Hookworm | Moderate to High | 89.6 |
| Ascaris lumbricoides | High | 98.5 |
| Trichuris trichiura | Low | 49.9 |
Clinical trials indicate that this compound demonstrates high efficacy against Ascaris lumbricoides and moderate to high efficacy against hookworm, comparable to albendazole. However, like albendazole, single-dose this compound shows low efficacy against Trichuris trichiura.
Combination Therapy: A Promising Strategy
To address the limitations of monotherapy, particularly against T. trichiura, studies have explored combination therapies. A network meta-analysis highlighted several promising combinations that show higher efficacy than single-dose albendazole for T. trichiura.
Table 3: Efficacy of Combination Therapies against Trichuris trichiura
| Drug Combination | Relative Risk of Cure (95% CI) vs. Albendazole |
| Albendazole + Ivermectin | 3.22 (1.84–5.63) |
| Albendazole + Oxantel Pamoate | 5.07 (1.65–15.59) |
| Mebendazole + Ivermectin | 3.37 (2.20–5.16) |
| This compound + Oxantel Pamoate | 4.06 (1.30–12.64) |
Safety and Tolerability
Clinical trials have consistently reported that this compound is well-tolerated, with most adverse events being mild and transient. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain, as well as headaches and dizziness. In a randomized trial comparing single-dose this compound to albendazole, no significant adverse events were observed for either drug.
Table 4: Common Adverse Events Reported for this compound
| Adverse Event | Frequency | Severity |
| Nausea | Common | Mild and Transient |
| Vomiting | Common | Mild and Transient |
| Abdominal Pain | Common | Mild and Transient |
| Headache | Common | Mild and Transient |
| Dizziness | Common | Mild and Transient |
Experimental Protocols
The following sections detail the key methodologies employed in the clinical trials cited in this guide.
Diagnosis of Soil-Transmitted Helminth Infections
The standard diagnostic method used in the majority of these clinical trials is the Kato-Katz thick smear technique.
Kato-Katz Technique Workflow
Procedure:
-
A small amount of fresh fecal sample is passed through a wire or plastic mesh screen.
-
A standardized template is used to measure a specific amount of sieved stool (typically 41.7 mg).
-
The measured stool is placed on a microscope slide.
-
A piece of cellophane soaked in a glycerol-malachite green solution is placed over the fecal sample.
-
The sample is spread into a thick smear by pressing another slide on top.
-
The slide is allowed to clear for 30-60 minutes, which makes the helminth eggs more visible. Hookworm eggs, however, can clear rapidly and become invisible after this time.
-
The slide is then examined under a microscope to identify and count the number of eggs for each helminth species.
Clinical Trial Design and Workflow
The clinical trials comparing this compound and other anthelmintics are typically designed as randomized controlled trials.
Randomized Controlled Trial Workflow
Key Protocol Components:
-
Study Population: Participants are typically school-aged children or adults residing in STH-endemic areas with confirmed infections.
-
Inclusion/Exclusion Criteria: Common inclusion criteria include being positive for at least one STH species and providing informed consent. Exclusion criteria often include recent anthelmintic treatment, presence of major systemic illnesses, and known allergies to the study medications.
-
Randomization and Blinding: Participants are randomly assigned to different treatment arms. While blinding of participants and investigators can be challenging due to differences in drug appearance, laboratory personnel assessing the outcomes are typically blinded to the treatment allocation.
-
Dosage: For adults and adolescents, a single oral dose of 400 mg this compound is commonly used, while children are typically administered a 200 mg dose. A single 400 mg oral dose is the standard for albendazole.
-
Outcome Assessment: The primary outcomes are the cure rate and egg reduction rate, determined by follow-up stool examinations using the Kato-Katz method, usually 14 to 21 days post-treatment.
-
Safety Monitoring: Adverse events are monitored and recorded at specific time points after treatment (e.g., 3 hours and 24 hours) and are graded by severity.
Mechanism of Action
This compound acts as a nicotinic acetylcholine receptor (nAChR) agonist. It selectively targets the L-type nAChRs in nematodes, which is the same receptor targeted by levamisole and pyrantel. This binding leads to prolonged muscle depolarization, resulting in spastic paralysis of the worm, which is then expelled from the host's body. This compound is a prodrug that is metabolized into its active form, deacetylated amidantel (dADT), in the body.
This compound's Signaling Pathway
Conclusion
The available evidence from meta-analyses and clinical trials suggests that this compound is a safe and effective anthelmintic for the treatment of Ascaris lumbricoides and hookworm infections, with an efficacy profile comparable to the standard drug, albendazole. Its primary limitation, similar to other currently available single-dose treatments, is its low efficacy against Trichuris trichiura. Combination therapy, particularly with oxantel pamoate, appears to be a promising strategy to overcome this limitation. Further large-scale clinical trials are warranted to confirm the efficacy and safety of these combination regimens and to fully establish the role of this compound in global STH control programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of recommended drugs against soil transmitted helminths: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tribendimidine and Mebendazole Against Ascaris lumbricoides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent anthelmintic agents, tribendimidine and mebendazole, in their efficacy against the soil-transmitted helminth, Ascaris lumbricoides. The information presented herein is intended to support research and development efforts in the field of parasitology and infectious diseases by offering a consolidated overview of their performance, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and mebendazole are effective in treating ascariasis, however, they exhibit distinct pharmacological profiles. This compound, a nicotinic acetylcholine receptor (nAChR) agonist, generally demonstrates high cure rates with a single dose. Mebendazole, a benzimidazole derivative, acts by inhibiting tubulin polymerization and also shows high efficacy, though cure rates can vary depending on the dosage regimen. This guide synthesizes data from multiple studies to facilitate a direct comparison of their therapeutic potential.
Data Presentation: Efficacy Against Ascaris lumbricoides
The following tables summarize the cure rates (CR) and egg reduction rates (ERR) of this compound and mebendazole in the treatment of Ascaris lumbricoides infections, as reported in various clinical studies.
Table 1: Efficacy of this compound against Ascaris lumbricoides
| Study | Dosage Regimen | Cure Rate (CR) | Egg Reduction Rate (ERR) |
| Xu et al., 2014[1][2][3][4][5] | 400 mg, single dose | 28.6% | >70% |
| Anonymous, 2023 | 300 mg, single dose | Comparable to Albendazole | Not Reported |
Note: The study by Xu et al. (2014) reported a lower cure rate for A. lumbricoides in the context of co-infections, which may influence the observed efficacy.
Table 2: Efficacy of Mebendazole against Ascaris lumbricoides
| Study | Dosage Regimen | Cure Rate (CR) | Egg Reduction Rate (ERR) |
| Xu et al., 2014 | 400 mg, single dose | 7.7% | 64.6% |
| Anonymous, 1993 | 300 mg, single dose (original) | 100.0% | 100.0% |
| Anonymous, 1993 | 500 mg, single dose (original) | 100.0% | 100.0% |
| Anonymous, 2025 | 500 mg, single dose | 83.7% | 97.9% |
Note: The efficacy of mebendazole can be influenced by the formulation and dosage. The study by Xu et al. (2014) was in a co-infection setting.
Experimental Protocols
The evaluation of anthelmintic efficacy predominantly relies on the quantification of worm eggs in fecal samples before and after treatment. The Kato-Katz technique is a widely adopted, WHO-recommended method for this purpose.
Key Experiment: Determination of Cure and Egg Reduction Rates using the Kato-Katz Technique
Objective: To quantify the intensity of A. lumbricoides infection by counting the number of eggs per gram of feces (EPG) before and after administration of this compound or mebendazole.
Methodology:
-
Fecal Sample Collection: A standardized amount of fresh stool is collected from each participant before and typically 14-21 days after treatment.
-
Sample Preparation:
-
A small amount of the fecal sample is pressed through a fine mesh screen to remove large debris.
-
A template with a hole of a standardized volume is placed on a microscope slide.
-
The sieved fecal matter is used to fill the hole in the template.
-
The template is removed, leaving a measured amount of feces on the slide.
-
-
Slide Examination:
-
A cellophane strip soaked in a glycerol-malachite green solution is placed over the fecal sample. The glycerol clears the fecal material, making the eggs more visible.
-
The slide is left for a period (typically 30-60 minutes) to allow for clearing before examination under a microscope.
-
The number of A. lumbricoides eggs in the entire smear is counted.
-
-
Calculation of EPG: The raw egg count is multiplied by a factor corresponding to the volume of the template to calculate the number of eggs per gram of feces.
-
Determination of Efficacy:
-
Cure Rate (CR): The percentage of participants who were egg-positive at baseline and become egg-negative after treatment.
-
Egg Reduction Rate (ERR): The percentage reduction in the geometric mean egg count of the study group after treatment compared to the baseline.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Mechanism of Action: this compound
This compound acts as a selective agonist of the B-subtype of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes. This leads to prolonged depolarization of the muscle cell membrane, resulting in spastic paralysis of the worm, which is then expelled from the host's intestine.
Caption: Mechanism of action of this compound.
Mechanism of Action: Mebendazole
Mebendazole, a benzimidazole anthelmintic, selectively and irreversibly blocks the uptake of glucose and other nutrients in susceptible adult helminths by inhibiting the polymerization of tubulin into microtubules in the intestinal cells of the parasite. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the worm.
Caption: Mechanism of action of Mebendazole.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates the typical workflow for a clinical trial assessing the efficacy of an anthelmintic drug against Ascaris lumbricoides.
Caption: Clinical trial workflow for anthelmintic efficacy.
References
- 1. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kato Katz Technique: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Efficacy and safety of praziquantel, this compound and mebendazole in patients with co-infection of Clonorchis sinensis and other helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Praziquantel, this compound and Mebendazole in Patients with Co-infection of Clonorchis sinensis and Other Helminths - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tribendimidine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of tribendimidine is a critical aspect of laboratory and research protocols. Improper disposal of this anthelmintic agent can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, a broad-spectrum anthelmintic, is classified as harmful if swallowed and is suspected of causing genetic defects. Therefore, it must be handled and disposed of as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical or general laboratory waste.
-
Keep this compound waste in its original container whenever possible. If the original container is compromised, use a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
-
Collection of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated materials (e.g., weighing boats, contaminated gloves, bench paper), should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Disposal must be carried out at an approved waste disposal plant, which typically involves high-temperature incineration.
-
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Primary Hazard | Harmful if swallowed, Suspected of causing genetic defects. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Waste Segregation | Do not mix with other waste. Leave in original containers. | |
| Environmental Precautions | Do not let product enter drains. | |
| Container Handling | Handle uncleaned containers like the product itself. |
Experimental Protocols Referenced in Safety Data
The safety and disposal information is primarily derived from Safety Data Sheets (SDS), which are based on standardized testing protocols. For instance, skin and eye irritation data are typically obtained from studies involving animal models, such as rabbits, as referenced in the external MSDS cited by Sigma-Aldrich. Carcinogenicity and mutagenicity assessments are based on long-term studies and in-vitro assays.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Research: A Comprehensive Guide to Handling Tribendimidine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Tribendimidine, a potent, broad-spectrum anthelmintic agent. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following protocols are based on best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
Given that a specific Occupational Exposure Limit (OEL) has not been established for this compound, a conservative approach to personal protection is warranted. The following table summarizes the required PPE for various stages of handling this compound. A substance-specific risk assessment should always be performed, and the supplier's Safety Data Sheet (SDS) must be consulted prior to beginning any work.[1][2][3][4][5]
| Activity | Glove Specification | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving & Storage | Single pair, Nitrile | Safety glasses | Not generally required | Laboratory coat |
| Weighing (Solid) | Double-gloved, Nitrile | Safety goggles or face shield | Particulate respirator (e.g., N95/FFP3) or powered air-purifying respirator (PAPR) | Disposable gown over lab coat |
| Solution Preparation | Double-gloved, Nitrile | Safety goggles and face shield | Work within a certified chemical fume hood | Disposable gown, chemical-resistant apron |
| In-vitro/In-vivo Use | Double-gloved, Nitrile | Safety glasses with side shields | Work within a certified chemical fume hood or biological safety cabinet | Laboratory coat |
| Spill Cleanup (Solid) | Double-gloved, Nitrile | Safety goggles and face shield | Particulate respirator (e.g., N95/FFP3) or PAPR | Disposable gown or coveralls |
| Waste Disposal | Double-gloved, Nitrile | Safety goggles | Not generally required if waste is sealed | Laboratory coat |
Operational Plan for Handling this compound
A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps from receipt to disposal.
Experimental Protocols
Storage of this compound
-
Solid Form : Store the powdered compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions : Aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing : Before entering the weighing area, ensure all necessary PPE is donned correctly.
-
Weighing : In a ventilated balance enclosure or a fume hood, carefully weigh the desired amount of this compound (Molecular Weight: 452.59 g/mol ). For 1 ml of a 10 mM solution, 4.526 mg is required.
-
Dissolving : In a chemical fume hood, add the weighed this compound to a sterile, appropriate-sized tube. Add the calculated volume of DMSO.
-
Solubilization : If necessary, sonication can be used to aid dissolution.
-
Storage : Label the tube clearly with the compound name, concentration, solvent, date, and your initials. Store at -80°C.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of through the institution's hazardous waste management program. |
| Contaminated Labware (pipette tips, tubes) | Hazardous waste bag within a rigid, labeled container | Collect all contaminated disposable plastics in a designated, lined container. Seal and dispose of as hazardous waste. |
| Contaminated PPE (gloves, gowns) | Hazardous waste bag | Carefully doff PPE to avoid self-contamination and place it in a designated hazardous waste container. |
| Aqueous Solutions | Labeled, sealed hazardous waste container | Do not pour down the drain. Collect all liquid waste containing this compound for hazardous waste pickup. |
| Contaminated Sharps | Puncture-resistant sharps container for hazardous waste | Needles and other sharps must be disposed of in a designated hazardous sharps container. |
Decontamination Protocol
-
Initial Wipe : Wipe down all surfaces and equipment that may have come into contact with this compound using a detergent solution.
-
Rinse : Thoroughly rinse the cleaned surfaces with water.
-
Final Wipe : Wipe down the surfaces with 70% ethanol.
-
Disposal : All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
